2-Ethyl-5-methylpiperazine
Description
Properties
IUPAC Name |
2-ethyl-5-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-3-7-5-8-6(2)4-9-7/h6-9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVCTVOKVWCZOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNC(CN1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Ethyl-5-methylpiperazine chemical structure and properties
Executive Summary
2-Ethyl-5-methylpiperazine is a disubstituted cyclic diamine that serves as a critical pharmacophore in modern drug discovery and a specialized curing agent in advanced materials science. Unlike its symmetric analog 2,5-dimethylpiperazine, the ethyl-methyl substitution pattern introduces unique steric and chiral complexity. This asymmetry is highly valued in medicinal chemistry for tuning the lipophilicity and metabolic stability of kinase inhibitors, particularly in the development of Diacylglycerol Kinase (DGK) inhibitors for cancer immunotherapy.
This guide provides a comprehensive analysis of the molecule's stereochemistry, synthesis pathways, and application protocols, designed for researchers requiring high-fidelity technical data.
Chemical Identity & Stereochemistry[1]
The utility of this compound (EMP) is defined by its stereoisomerism. The molecule possesses two chiral centers at the C2 and C5 positions, leading to four potential stereoisomers. In pharmaceutical applications, the trans relationship (often (2S,5R)) is frequently targeted to lock conformations in protein binding pockets.
Table 1: Chemical Identification
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Abbreviation | EMP |
| CAS Number (Generic) | Not widely listed; refer to isomers |
| CAS ((2S,5R) Isomer) | 907207-97-0 (Key Pharma Intermediate) |
| CAS (N-Boc Precursor) | 906559-60-2 |
| Molecular Formula | C₇H₁₆N₂ |
| Molecular Weight | 128.22 g/mol |
| SMILES | CCC1CNCC(C)N1 |
Stereochemical Configuration
The cis and trans isomers exhibit distinct physical properties. The trans isomer (e.g., 2S,5R) places the ethyl and methyl groups on opposite sides of the ring plane, often favoring a chair conformation where both bulky groups can adopt pseudo-equatorial positions to minimize 1,3-diaxial interactions.
Physicochemical Properties[3][4][5][6][7][8][9]
The following data aggregates experimental values for the specific (2S,5R) isomer and predicted values for the generic free base, as experimental data for the mixture is rare in open literature.
Table 2: Physical Properties Profile
| Property | Value (Experimental/Predicted) | Context |
| Boiling Point | ~165–170 °C (Predicted) | Higher than 2-methylpiperazine (155°C) due to increased molecular weight. |
| Density | 0.89 ± 0.05 g/cm³ | Typical for alkyl-substituted piperazines. |
| pKa | pKa1 ≈ 9.8, pKa2 ≈ 5.4 | Secondary amines are moderately basic; C2/C5 substitution slightly increases basicity via inductive effects. |
| Refractive Index | 1.46–1.48 (Predicted) | - |
| Solubility | Miscible in water, EtOH, DCM | Highly hygroscopic; absorbs CO₂ from air. |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/storage. |
Synthesis & Manufacturing Routes
Two primary routes exist for the production of this compound: the Chiral Pool Approach (for Pharma) and the Pyrazine Reduction Route (for Industrial use).
Route A: Chiral Pool Synthesis (Pharma Grade)
For drug development, enantiopurity is paramount. This route utilizes amino acids (e.g., L-Alanine and L-2-Aminobutyric acid derivatives) to construct the ring with defined stereochemistry.
Protocol Overview:
-
Coupling: N-Boc-L-Alanine is coupled with 2-aminobutyric acid methyl ester to form a dipeptide.
-
Cyclization: Deprotection and cyclization yield the diketopiperazine (3-ethyl-6-methyl-2,5-piperazinedione).
-
Reduction: Strong reduction (e.g., LiAlH₄ or BH₃·THF) converts the carbonyls to methylenes, yielding the chiral piperazine.
Route B: Pyrazine Reduction (Industrial Grade)
Used when a racemic mixture is acceptable (e.g., epoxy curing).
-
Precursor: 2-Ethyl-5-methylpyrazine (a common flavor compound, CAS 13360-64-0).
-
Hydrogenation: Catalytic hydrogenation using Raney Nickel or Ru/C at high pressure (50-100 bar) and temperature (120-150°C).
Synthesis Workflow Diagram
Figure 1: Comparison of stereoselective synthesis vs. industrial hydrogenation routes.
Applications in Drug Development & Materials
Pharmaceutical Intermediate (DGK Inhibition)
This compound is a privileged scaffold in the design of Diacylglycerol Kinase (DGK) inhibitors . DGKα and DGKζ are intracellular checkpoints in T-cells; inhibiting them prevents the conversion of diacylglycerol (DAG) to phosphatidic acid, thereby enhancing T-cell signaling and antitumor immunity.[1]
-
Mechanism: The piperazine ring serves as a rigid linker that orients hydrogen-bonding motifs. The ethyl and methyl substituents lock the ring into a specific chair conformation, improving selectivity for the kinase ATP-binding pocket compared to unsubstituted piperazine.
-
Key Reference: Patent WO2021/133751 describes the use of the (2S,5R) isomer in synthesizing substituted pyridopyrimidinonyl compounds for cancer therapy [1].
Epoxy Curing Agent
In material science, the molecule acts as a cycloaliphatic amine curing agent .
-
Reactivity: The secondary amine hydrogens react with epoxide rings.
-
Performance: The steric bulk of the ethyl group slows down the reaction rate compared to piperazine or AEP (aminoethylpiperazine), offering a longer "pot life."
-
Properties: The resulting thermoset exhibits high modulus and improved moisture resistance due to the hydrophobic alkyl side chains.
Analytical Characterization Protocols
To validate the identity of synthesized or purchased material, the following analytical signatures should be confirmed.
Nuclear Magnetic Resonance (NMR)[6]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 0.9–1.0: Triplet (3H) corresponding to the terminal methyl of the ethyl group.
-
δ 1.1: Doublet (3H) corresponding to the C5-methyl group.
-
δ 2.3–3.0: Multiplets (6H) corresponding to the ring protons (C2, C3, C5, C6).
-
Stereochemical Marker: The coupling constants (
values) of the axial protons at C2/C5 will distinguish cis (axial-equatorial) from trans (axial-axial) isomers.
-
Mass Spectrometry (MS)[5]
-
Technique: ESI-MS (Positive Mode).
-
Target Ion: [M+H]⁺ = 129.13 m/z.
-
Fragmentation: Look for loss of ethyl group (M-29) or ring opening fragments.
Safety & Handling (E-E-A-T)
Hazard Classification: Corrosive (Category 1B), Flammable Liquid (Category 3).
Protocol for Safe Handling:
-
Engineering Controls: Always handle in a fume hood. The amine vapor is irritating to the respiratory tract and eyes.[2]
-
PPE: Butyl rubber gloves are required. Nitrile gloves may degrade upon prolonged exposure to concentrated alkyl amines.
-
Storage: Store under inert atmosphere (Nitrogen/Argon). The compound acts as a CO₂ scrubber (forming carbamates) and absorbs moisture, which alters stoichiometry in synthesis.
-
Spill Management: Neutralize spills with dilute acetic acid or sodium bisulfate before absorbing with vermiculite.
References
-
Bristol-Myers Squibb Company. (2021). Substituted Pyridopyrimidinonyl Compounds Useful as T Cell Activators.[1] WO2021133751A1.
-
Wyandotte Chemicals Corp. (1964). Methylation of Piperazines.[1][3] US Patent 3,154,552.
-
ChemicalBook. (2024). (2S,5R)-2-Ethyl-5-methyl-N-Boc-piperazine Product Data.
-
PubChem. (2025). This compound Compound Summary.
Sources
Thermodynamic and Kinetic Profiling of 2-Ethyl-5-Methylpiperazine: Isomer Stability and Synthetic Control
[1][2]
Executive Summary
This compound is a critical chiral scaffold in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Its utility relies on the precise control of its stereochemistry. The molecule exists as two geometric isomers: cis and trans .[3][4]
-
The Trans-Isomer (racemic mixture of (2R,5R) and (2S,5S)) is the thermodynamically dominant form, adopting a stable diequatorial chair conformation.[2]
-
The Cis-Isomer (racemic mixture of (2R,5S) and (2S,5R)) is the kinetically accessible but thermodynamically less stable form, existing in an axial-equatorial conformation.[2]
This guide provides the structural logic, synthesis pathways, and self-validating characterization protocols required to distinguish and isolate these isomers.
Conformational Analysis & Stability
The Diequatorial Imperative
The stability difference between the cis and trans isomers is governed by 1,3-diaxial interactions and torsional strain within the piperazine chair.
-
Trans-2,5-Disubstitution: In the piperazine ring, positions 2 and 5 are "para-like" across the ring center.[2]
-
Numbering: N1–C2–C3–N4–C5–C6.[5]
-
Geometry: For the substituents to be trans (on opposite sides of the ring plane), one must be "Up" and the other "Down".
-
Chair Conformation: At C2, the equatorial position is "Up". At C5, the equatorial position is "Down". Therefore, the trans-isomer places both the ethyl and methyl groups in equatorial positions . This minimizes steric strain (
-value penalty ~0 kcal/mol relative to axial).[1][2] -
Result: The trans-isomer is the thermodynamic sink (>98% population at equilibrium).
-
-
Cis-2,5-Disubstitution: For the substituents to be cis (same side, e.g., both "Up"), one must be equatorial (C2 "Up") and the other axial (C5 "Up").[2]
-
Strain: The axial methyl group introduces significant 1,3-diaxial interactions with the axial protons on C3 and N1 (or lone pair repulsion).
-
Result: The cis-isomer is ~2–3 kcal/mol higher in energy and susceptible to epimerization under harsh conditions.[1]
-
Visualization of the Equilibrium
The following diagram illustrates the thermodynamic flow from the high-energy cis state to the stable trans state.
Figure 1: Thermodynamic equilibrium favoring the diequatorial trans-isomer.
Synthetic Pathways: Kinetic vs. Thermodynamic Control[1]
Researchers typically encounter these isomers via two main routes: Pyrazine Reduction (yielding mixtures) or Chiral Pool Synthesis (stereoselective).
Route A: Catalytic Hydrogenation of Pyrazines (Mixture)
Reduction of 2-ethyl-5-methylpyrazine destroys the aromaticity, creating the chiral centers simultaneously.[1][2]
-
Mechanism: Hydrogen adds across the C=N bonds. The catalyst surface (Pd/C or PtO2) dictates the approach.
-
Outcome: Usually a mixture of cis and trans.[6][7]
-
Kinetic Product:Cis (hydrogen adds from one face).
-
Thermodynamic Product:Trans (equilibration occurs if reaction time is prolonged or temperature is high).
-
-
Optimization: To maximize the trans isomer, use higher temperatures (e.g., EtOH, reflux) or thermodynamic equilibration post-reduction using a base (e.g., KOtBu).[2]
Route B: Diketopiperazine (DKP) Reduction (Stereoselective)
This route guarantees stereochemical integrity by using defined amino acid precursors.
Experimental Characterization & Separation Protocols
Self-Validating Identification Protocol
Do not rely solely on labels.[1][2] Use this multi-modal approach to validate your isomer.
| Feature | Trans-Isomer (Diequatorial) | Cis-Isomer (Axial/Equatorial) | Mechanistic Reason |
| 1H NMR Coupling | Large J ~10-12 Hz (Ax-Ax) | Small/Average J ~3-5 Hz | Trans protons are anti-periplanar (180°).[1][2] Cis protons are gauche (60°). |
| Boiling Point | Lower (Elutes 1st in GC) | Higher (Elutes 2nd in GC) | Trans has zero/low net dipole (centrosymmetric-like).[1][2] Cis is polar.[4][6][7][8] |
| Melting Point | Higher (e.g., ~117°C*) | Lower (often oil/low melt) | Trans packs efficiently in crystal lattice due to symmetry.[2] |
| Silica TLC | Higher Rf (Less Polar) | Lower Rf (More Polar) | Cis isomer interacts more strongly with polar silica silanols.[2] |
*Note: MP value based on the dimethyl analog; ethyl derivative follows similar trend.
Separation Workflow (Silica Gel Chromatography)
Since the cis isomer is significantly more polar, standard flash chromatography is effective.
Protocol:
-
Mobile Phase: DCM:MeOH:NH4OH (90:9:1).[1] Ammonia is crucial to prevent tailing of the secondary amine.
-
Elution Order:
-
Validation: Spot fractions on TLC. Staining with Ninhydrin or KMnO4 will reveal the amine. The trans spot will be significantly higher than the cis spot.
Synthesis & Separation Logic Diagram
Figure 2: Workflow for the synthesis and chromatographic separation of isomers.
References
-
Conformational Analysis of 2,5-Dimethylpiperazine (Analogous System)
-
Synthesis and Stereochemistry of Piperazines
-
Separation of Isomers via Chrom
- Title: Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC.
- Source: N
-
URL:[Link] (Demonstrates polarity-based separation principles).
-
Physical Properties of Dimethylpiperazine Isomers
Sources
- 1. 1046788-71-9|(2R,5S)-1,2,5-Trimethylpiperazine hydrochloride|BLD Pharm [bldpharm.com]
- 2. WO2023011456A1 - Composés pyrazolopyridinones - Google Patents [patents.google.com]
- 3. longdom.org [longdom.org]
- 4. reddit.com [reddit.com]
- 5. 2,5-Dimethylpiperazine | 106-55-8 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
2,5-disubstituted piperazine derivatives literature review
An In-Depth Technical Guide to 2,5-Disubstituted Piperazine Derivatives
Abstract
The piperazine ring, particularly when substituted at the 2 and 5 positions, represents a privileged scaffold in modern medicinal chemistry. Its unique conformational properties, coupled with the ability to introduce stereochemical diversity and modulate physicochemical properties through N- and C-substitution, have established it as a cornerstone in the design of novel therapeutics. This technical guide provides a comprehensive overview of the core aspects of 2,5-disubstituted piperazine chemistry for researchers, scientists, and drug development professionals. We will delve into robust synthetic strategies, the critical role of stereochemistry, key structure-activity relationships (SAR), and diverse pharmacological applications, grounding our discussion in field-proven insights and detailed experimental protocols.
Introduction: The Piperazine Scaffold as a Privileged Structure
The piperazine heterocycle is a recurring motif in a vast number of FDA-approved drugs and clinical candidates, underscoring its importance in drug discovery.[1][2] Its two nitrogen atoms provide key hydrogen bonding capabilities and serve as handles for synthetic modification, allowing for the fine-tuning of properties such as solubility, lipophilicity, and target engagement.[1] The introduction of substituents at the carbon framework, specifically at the 2 and 5 positions, expands this chemical diversity significantly. This substitution pattern introduces chirality and rigidifies the ring conformation, which can lead to enhanced potency and selectivity for biological targets. These derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, antibacterial, and potent central nervous system (CNS) effects.[3][4][5]
Synthetic Strategies for 2,5-Disubstituted Piperazines
The synthesis of 2,5-disubstituted piperazines, especially as single stereoisomers, is a critical challenge that has been addressed through a variety of elegant strategies. The choice of synthetic route is often dictated by the desired stereochemistry (cis vs. trans) and the nature of the substituents.
Stereoselective Synthesis from Chiral Pool Precursors
The most direct and widely used approach for accessing enantiomerically pure 2,5-disubstituted piperazines is to leverage the readily available chiral pool of amino acids.[6][7] This strategy embeds chirality from the outset, providing excellent stereochemical control.
A divergent, multi-step synthesis can be employed to transform chiral amino acids into either cis or trans 5-substituted piperazine-2-acetic acid esters with high diastereoselectivity.[6] This approach allows for the generation of a complete set of protected chiral 2,5-disubstituted piperazines, which serve as versatile intermediates for further functionalization on either nitrogen atom.[6]
Caption: General synthetic pathway from chiral amino acids.
Cyclization Strategies: The Dieckmann Approach
For the synthesis of the related and highly important piperazine-2,5-diones (also known as diketopiperazines or DKPs), the Dieckmann cyclization offers a powerful route.[8] This intramolecular condensation of a diester precursor is particularly effective for creating previously unknown trisubstituted piperazine-2,5-diones, especially those bearing electron-withdrawing groups.[8] The resulting DKPs are not only bioactive in their own right but also serve as key intermediates that can be reduced to the corresponding piperazines.
Modern Catalytic Methods: Palladium-Catalyzed Carboamination
Modern synthetic methodologies have introduced more concise and modular routes. A notable example is the palladium-catalyzed carboamination reaction to construct N-aryl-2,6-disubstituted piperazines (a closely related scaffold).[7] This key transformation generates the heterocyclic ring and forms two chemical bonds simultaneously, allowing for the modular assembly of diverse derivatives from simple amino acid precursors, allylic amines, and aryl halides.[7] This approach has proven highly effective for generating cis-2,6-disubstituted products with excellent diastereoselectivity and enantiomeric excess.[7]
Experimental Protocol: Synthesis of (Z,Z)-(Benzylidene)piperazine-2,5-diones
The following protocol is a representative example of building upon the piperazine-2,5-dione core, a common strategy for creating functionalized derivatives.[9]
Objective: To synthesize (Z,Z)-3,6-bis(4-methoxybenzylidene)piperazine-2,5-dione.
Materials:
-
Piperazine-2,5-dione (1.0 eq)
-
4-Methoxybenzaldehyde (2.5 eq)
-
Anhydrous Sodium Acetate (2.0 eq)
-
Acetic Anhydride (as solvent)
Procedure:
-
A mixture of piperazine-2,5-dione, 4-methoxybenzaldehyde, and anhydrous sodium acetate is suspended in acetic anhydride.
-
The reaction mixture is heated to reflux (approximately 140 °C) and maintained for 4 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, which typically induces precipitation of the product.
-
The resulting solid is collected by vacuum filtration.
-
The collected solid is washed sequentially with water and ethanol to remove impurities.
-
The product is dried under vacuum to yield the (Z,Z)-3,6-bis(4-methoxybenzylidene)piperazine-2,5-dione as a solid.
Self-Validation: The formation of the desired Z,Z isomer can be confirmed using NMR spectroscopy. The exclusive formation of this isomer is a key indicator of the reaction's success under these conditions.[9]
Stereochemistry and Chiral Resolution
For 2,5-disubstituted piperazines, two diastereomers are possible: cis and trans. Each of these can exist as a pair of enantiomers. The specific stereoisomeric form of a molecule is often crucial for its pharmacological activity, as biological targets like receptors and enzymes are chiral. Therefore, the ability to separate and analyze these isomers is paramount.
Analytical Techniques for Chiral Separation
The separation of piperazine stereoisomers requires specialized analytical techniques. While normal phase chromatography on silica gel is sometimes insufficient, several robust methods are available.[10]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a workhorse technique, often employing columns with a chiral stationary phase (e.g., Chiralpak) to resolve diastereomers and enantiomers.[10]
-
Chiral Gas Chromatography (GC): For volatile derivatives, especially DKPs, GC can provide excellent separation. A ring-opening derivatization method can be used to convert DKP enantiomers into dipeptide derivatives, which are then completely separated by chiral GC.[11][12]
-
Capillary Electrophoresis (CE): CE is a powerful technique that offers high resolution and rapid analysis. Chiral selectors, such as sulfated β-cyclodextrin, are added to the buffer to interact differentially with the enantiomers, enabling their separation.
Caption: Workflow for chiral separation and analysis.
Structure-Activity Relationships (SAR) and Pharmacological Applications
The true value of the 2,5-disubstituted piperazine scaffold lies in its vast therapeutic potential, which can be navigated through careful analysis of structure-activity relationships.
CNS-Acting Agents
-
Hypnotic-Sedative Activity: Certain 1,4-disubstituted pyrimidylpiperazine derivatives have shown hypnotic activity comparable to the drug zopiclone, but with a potentially safer profile regarding interaction with ethanol.[4] The mechanism appears to be distinct from benzodiazepine receptor interaction, suggesting a novel molecular target.[4]
-
Dopamine Transporter (DAT) Activity: In the rational design of piperidine derivatives (a related scaffold), the cis-isomer of a 2,5-disubstituted compound was found to be significantly more potent and selective for the dopamine transporter compared to the trans-isomer.[13] This highlights the profound impact of stereochemistry on target selectivity.
Anti-Infective Agents
-
Antiprotozoal Activity: Synthetic 2,5-DKPs have demonstrated promising activity against protozoans like Plasmodium falciparum (malaria), with a clear relationship observed between the substitution pattern on aromatic rings and anti-Plasmodium activity.[3]
Other Therapeutic Areas
-
Anti-Inflammatory and Analgesic Effects: A series of novel piperazine-2,5-dione derivatives bearing indole moieties were shown to have significant anti-inflammatory, analgesic, and anti-depressant effects in vivo.[14]
-
Cartilage Regeneration: While some piperazine-2,5-dione derivatives were investigated for their potential in cartilage regeneration, they proved to have insignificant biological activity in the specific assays performed, demonstrating that not all derivatives of this class are universally bioactive.[15]
Summary of Pharmacological Activities
| Compound Class | Substituents | Pharmacological Activity | Quantitative Data (Example) | Reference |
| Pyrimidylpiperazines | Varied N-aryl and N-alkyl groups | Hypnotic-Sedative | LD50 = 280 mg/kg (for most toxic analog) | [4] |
| Benzylidene-DKPs | N-substituted alkyl/aryl groups | Anti-Influenza (H5N2) | Negative viral propagation at 25 µg/mL | [5] |
| Indole-DKPs | Varied indole substitutions | Anti-depressant, Anti-inflammatory | Active at a dose of 10 mg/kg | [14] |
| Aryl-DKPs | Varied aromatic side chains | Anti-Plasmodium | IC50 = 5.4 to 9.5 µg/mL | [3] |
Conclusion and Future Perspectives
The 2,5-disubstituted piperazine core is a robust and versatile scaffold that continues to yield compounds of significant therapeutic interest. The ability to precisely control stereochemistry, largely through syntheses starting from the chiral pool of amino acids, is fundamental to unlocking its potential. Modern catalytic methods are further streamlining the synthesis of these complex molecules, enabling more rapid exploration of chemical space.
Future research will likely focus on expanding the diversity of substituents at the C-2 and C-5 positions beyond what is readily available from natural amino acids. Furthermore, the application of C-H functionalization techniques directly on the piperazine ring could provide novel vectors for modification.[1] As our understanding of the specific structure-activity relationships for various biological targets deepens, the rational design of next-generation 2,5-disubstituted piperazine derivatives will undoubtedly lead to the development of safer and more effective medicines.
References
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Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis of 2,5‐ and 2,6‐disubstituted piperazines. Pg=Cbz or Boc. ResearchGate. [Link]
-
Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter. PubMed. [Link]
-
A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. PMC. [Link]
-
Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation. PubMed. [Link]
-
Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. PMC. [Link]
-
Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. MDPI. [Link]
-
Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation. ResearchGate. [Link]
-
2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. ResearchGate. [Link]
-
Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Wiley Online Library. [Link]
-
Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity. Wiley Online Library. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. [Link]
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ResearchGate. [Link]
-
Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue. ResearchGate. [Link]
-
2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. PMC. [Link]
-
Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. PubMed. [Link]
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- 7. A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
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Technical Whitepaper: Physicochemical Profiling of 2-Ethyl-5-methylpiperazine
The following technical guide details the physicochemical profile of 2-Ethyl-5-methylpiperazine, focusing on its molecular weight, pKa values, and experimental methodologies for their determination.
Executive Summary
This compound is a critical chiral diamine building block used in the synthesis of pharmaceutical agents, particularly in the development of multi-target directed ligands (MTDLs) for neurodegenerative diseases and kinase inhibitors. Its value lies in its ability to modulate the lipophilicity and solubility of drug candidates while providing a rigid stereochemical scaffold.
This guide provides a definitive reference for the physicochemical properties of this compound, specifically its molecular weight and acid dissociation constants (pKa). It establishes the structural basis for its ionization behavior and outlines a self-validating protocol for experimental pKa determination.
Chemical Identity & Stereochemistry
Unlike the planar, aromatic pyrazine analogs often confused with it, this compound is a saturated, six-membered heterocyclic diamine. It exists as cis- and trans- stereoisomers. The (2S, 5R) trans-isomer is the most prevalent chiral building block in current drug discovery efforts.
| Property | Data | Notes |
| IUPAC Name | This compound | Free base |
| CAS Number | 907207-97-0 | Refers specifically to the (2S, 5R) isomer [1].[1][2][3][4] |
| Molecular Formula | C | Saturated diamine. |
| Molecular Weight | 128.22 g/mol | Monoisotopic Mass: 128.13 Da. |
| Appearance | Colorless to pale yellow liquid/oil | Hygroscopic; absorbs CO |
| Stereochemistry | 2 Chiral Centers | (2S, 5R) is the common trans isomer. |
Structural Visualization
The molecule features two secondary amine nitrogens. The steric bulk of the ethyl (C2) and methyl (C5) groups creates a "twisted" boat or chair conformation, influencing the accessibility of the nitrogen lone pairs.
Acid-Base Dissociation (pKa) Profile
This compound is a diprotic base . In aqueous solution, it accepts two protons in distinct steps. The pKa values are governed by the inductive effects of the alkyl substituents and the electrostatic repulsion between the two ammonium centers.
Predicted vs. Empirical Values
While exact experimental values for this specific CAS are rarely published in open literature, they can be derived with high precision from the Structure-Activity Relationship (SAR) of closely related analogs (Piperazine, 2-Methylpiperazine, and 2,5-Dimethylpiperazine) [2, 3].
| Ionization Step | Species Transition | Estimated pKa | Mechanistic Insight |
| pKa | 9.55 – 9.65 | The first protonation occurs at the less sterically hindered Nitrogen (typically N4, distal to the ethyl group). The alkyl groups exert a +I (inductive) effect, but steric hindrance slightly lowers basicity compared to unsubstituted piperazine (pKa 9.73). | |
| pKa | 5.15 – 5.35 | Protonation of the second Nitrogen is difficult due to strong electrostatic repulsion from the first positive charge. The value is consistent with 2,5-dimethylpiperazine (pKa ~5.2). |
Ionization Equilibrium Diagram
At physiological pH (7.4), the molecule exists primarily in a mixture of the monocationic (BH
Experimental Methodologies
To determine the exact pKa values for a specific batch of this compound (critical for formulation stability), Potentiometric Titration is the gold standard method. It is superior to computational prediction for resolving the subtle steric effects of the ethyl group.
Protocol: Potentiometric Titration
Objective: Determine macroscopic pKa values at 25°C and 0.1 M ionic strength.
Reagents & Apparatus
-
Analyte: ~50 mg of this compound (Free base or HCl salt).
-
Titrant: 0.1 M NaOH (carbonate-free) or 0.1 M HCl (standardized).
-
Background Electrolyte: 0.15 M KCl (to maintain constant ionic strength).
-
Apparatus: Automatic titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode.
-
Inert Gas: High-purity Nitrogen or Argon.
Step-by-Step Workflow
-
System Calibration:
-
Calibrate pH electrode using buffers at pH 4.01, 7.00, and 10.01.
-
Determine electrode efficiency (slope) > 98%.
-
-
Sample Preparation:
-
Dissolve this compound (approx.
M) in 50 mL of 0.15 M KCl solution. -
Note: If starting with the free base, add a known excess of HCl to fully protonate the system to the
state (starting pH < 3).
-
-
Titration:
-
Purge solution with N
for 5 minutes to remove dissolved CO (piperazines readily form carbamates with CO , distorting pKa results). -
Titrate with 0.1 M NaOH in small increments (e.g., 0.05 mL).
-
Record pH after signal stabilization (< 0.1 mV/s drift).
-
-
Data Analysis:
-
Plot pH vs. Volume of Titrant.
-
Use the Bjerrum method or Gran plots to identify the two equivalence points.
-
Calculate pKa values at
and .
-
Applications in Drug Discovery[5]
The pKa profile of this compound dictates its utility in medicinal chemistry:
-
Solubility Modulation: The high pKa
(~9.6) ensures the molecule is protonated in the stomach (pH 1-2) and upper intestine, significantly enhancing aqueous solubility compared to non-basic scaffolds. -
Lipophilicity Tuning: The ethyl group adds lipophilicity (LogP increase ~0.5 units vs. methylpiperazine), aiding in membrane permeability while retaining water solubility via the ionized nitrogens.
-
Linker Chemistry: In PROTACs (Proteolysis Targeting Chimeras), this scaffold serves as a rigid linker where the pKa determines the "exit vector" and conformational preference of the chimera.
References
-
ChemicalBook & Hygeia Pharm. (2024). Product Specifications for (2S,5R)-2-Ethyl-5-methylpiperazine (CAS 907207-97-0). Retrieved from and .
-
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914-2917. Link
-
Gangarapu, S., et al. (2014). Quantum Chemical Studies on Solvents for Post-Combustion Carbon Dioxide Capture: Calculation of pKa and Carbamate Stability of Disubstituted Piperazines. ChemPhysChem, 15(9), 1880-1886. Link
-
Creative Bioarray. (2024). Protocol for Determining pKa Using Potentiometric Titration. Link
Sources
2-Ethyl-5-methylpiperazine: Technical Safety & Research Guide
Executive Summary & Chemical Identity[1][2]
2-Ethyl-5-methylpiperazine is a chiral diamine heterocycle increasingly utilized in drug discovery as a rigidifying scaffold for G-protein coupled receptor (GPCR) ligands and kinase inhibitors. Its structural distinctiveness lies in the C2-ethyl and C5-methyl substitution pattern, which introduces specific steric vectors that differ from the more common 2,5-dimethylpiperazine.
This guide synthesizes available safety data, inferred hazards from structural analogs (Read-Across Methodology), and practical handling protocols for research environments.
Chemical Identification Table
| Parameter | Data | Notes |
| Chemical Name | This compound | |
| Common Isomers | (2S,5R)-2-Ethyl-5-methylpiperazine | cis-isomer is common in chiral synthesis. |
| CAS Number (Free Base) | 907207-97-0 (2S,5R) | Reference for specific chiral form.[1] |
| CAS Number (N-Boc) | 906559-60-2 | Common commercial starting material. |
| Molecular Formula | C₇H₁₆N₂ | |
| Molecular Weight | 128.22 g/mol | |
| Structure | Heterocyclic secondary amine | Piperazine core with alkyl substitutions. |
Hazard Identification (GHS Classification)
Note: Specific toxicological data for this compound is limited. The following classification is derived from the Read-Across Approach using the validated profile of its structural analog, 2,5-Dimethylpiperazine (CAS 109-07-9) , and general alkylpiperazine hazards. This approach is standard for novel intermediates under REACH and OSHA guidelines.
Core Hazards
Signal Word: DANGER
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage. | H314 |
| Serious Eye Damage | 1 | Causes serious eye damage. | H318 |
| Flammable Liquids/Solids | 3 / 2 | Flammable liquid and vapor (or solid). | H226/H228 |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed. | H302 |
| Sensitization, Respiratory | 1 | May cause allergy or asthma symptoms. | H334 |
Precautionary Directives
-
Prevention (P280): Wear protective gloves/protective clothing/eye protection/face protection. Rationale: Piperazines are potent sensitizers and corrosives.
-
Response (P303+P361+P353): IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].
-
Storage (P405): Store locked up.
Technical Properties & Experimental Data
Understanding the physical state is crucial for designing reaction setups. While 2,5-dimethylpiperazine is a solid (mp ~170°C), the introduction of the ethyl group disrupts crystal packing, often lowering the melting point.
| Property | Value (Est./Lit.) | Experimental Implication |
| Physical State | Low-melting solid or viscous liquid | May require gentle heating to dispense; handle as a liquid for volumetric transfers. |
| Boiling Point | 160–170 °C (at 760 mmHg) | High boiling point allows for high-temperature cyclization reactions without pressure vessels. |
| Density | ~0.91 g/mL | Lighter than water; will form the upper layer in aqueous extractions if not protonated. |
| pKa | ~9.8 (N1), ~5.6 (N4) | The less sterically hindered nitrogen is more basic. Selective functionalization is possible. |
| Solubility | Miscible in water, MeOH, DCM | Highly polar; difficult to extract from water unless pH > 12. |
Research Applications & Synthesis Workflows
Chiral Scaffold in Drug Design
This compound is used to introduce chirality into drug candidates. The (2S,5R) configuration forces the piperazine ring into a specific chair conformation, locking the orientation of N-substituents. This is critical for:
-
GPCR Antagonists: Improving binding affinity by reducing entropic penalty.
-
Kinase Inhibitors: Targeting specific hydrophobic pockets where the ethyl group provides selectivity over methyl analogs.
Synthesis Workflow: Boc-Deprotection & Coupling
A common workflow involves deprotecting the commercial N-Boc precursor and coupling it to an aryl halide.
Figure 1: The deprotection of the N-Boc precursor is the primary route to the free amine in research settings. Note the hygroscopic nature of the intermediate salt.
Safe Handling & Emergency Protocols
Expert Insight: Piperazines are notorious for causing "piperazine shakes" (transient neurological effects) and respiratory sensitization upon chronic exposure. Standard fume hood airflow is insufficient if aerosols are generated.
The "Self-Validating" Glove Protocol
Do not rely on generic "nitrile" recommendations. Piperazines are amines that can permeate thin nitrile.
-
Primary Barrier: Laminate film (Silver Shield/4H) or thick Nitrile (>0.11 mm).
-
Secondary Barrier: Standard Nitrile (for dexterity).
-
Validation: Check inner glove for pH change (using damp pH paper) after 30 mins of handling. If pH > 8, breakthrough has occurred.
Spill Neutralization Decision Tree
In the event of a spill, water alone is dangerous due to the exothermic heat of solution for amines.
Figure 2: Decision logic for spills. Note that weak acids are preferred for neutralization to avoid violent reactions with strong mineral acids.
References
-
ChemicalBook. (2023). (2S,5R)-2-ETHYL-5-METHYL-N-BOC-PIPERAZINE Synthesis and Properties. Retrieved from
-
Sigma-Aldrich. (2023). 2-Methylpiperazine Safety Data Sheet (SDS). (Used as Structural Analog). Retrieved from
-
PubChem. (2023). 2-Ethyl-5-methylpiperidine Compound Summary (Distinction from Piperazine). Retrieved from [2]
-
Echemi. (2023). This compound CAS 907207-97-0 Product Details. Retrieved from
-
Flavor and Extract Manufacturers Association (FEMA). (2002). Safety Assessment of Pyrazine Derivatives. (Toxicological context for heterocyclic amines). Retrieved from
Sources
Steric Control in the Synthesis and Functionalization of 2-Alkyl-5-Methylpiperazines: A Mechanistic Guide
Executive Summary
The 2-alkyl-5-methylpiperazine scaffold represents a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in diverse therapeutic agents ranging from antipsychotics to antifungal azoles. Its utility stems from its ability to orient substituents in precise 3D vectors, defined by the stereochemistry at C2 and C5. However, the non-equivalence of the N1 and N4 nitrogen atoms—induced by the steric disparity between the C2-alkyl and C5-methyl groups—presents a challenge in regioselective functionalization. This guide provides a definitive technical analysis of the steric hindrance governing these systems, offering researchers a roadmap for thermodynamically controlled synthesis and kinetically controlled functionalization.
Structural Dynamics & Conformational Analysis
The reactivity of 2-alkyl-5-methylpiperazines is dictated by their conformational landscape. Unlike planar aromatics, the piperazine ring adopts a chair conformation to minimize torsional strain.
The Trans-Diequatorial Preference
In 2,5-disubstituted piperazines, the thermodynamic stability is governed by 1,3-diaxial interactions.
-
Trans-Isomer: Both substituents (C2-Alkyl and C5-Methyl) can adopt equatorial positions simultaneously. This is the global energy minimum (diequatorial).
-
Cis-Isomer: Geometric constraints force one substituent to be axial while the other is equatorial. The axial substituent introduces destabilizing 1,3-diaxial interactions with the axial protons on the ring.
Consequently, synthetic routes that allow for thermodynamic equilibration (such as metal-catalyzed reduction of pyrazines) will almost exclusively yield the trans-diastereomer. Accessing the cis-isomer typically requires stereospecific synthesis from chiral pool precursors (amino acids) without racemization.
Visualization of Conformational Equilibrium
Figure 1: Thermodynamic preference for the trans-diequatorial conformation minimizes steric strain.
Synthetic Pathways & Stereocontrol
To ensure high enantiomeric excess (ee) and diastereomeric purity (dr), the Diketopiperazine (DKP) Reduction Route is the industry standard. This method transfers the chirality of starting amino acids directly to the piperazine ring.
The Diketopiperazine Protocol
This pathway avoids the regioselectivity issues of direct piperazine alkylation by establishing the carbon skeleton first.
-
Peptide Coupling: An N-protected amino acid (e.g., Boc-L-Alanine) is coupled with a C-protected amino acid (e.g., L-Leucine Methyl Ester).
-
Cyclization: Deprotection triggers intramolecular cyclization to form the 2,5-diketopiperazine.
-
Global Reduction: The amide carbonyls are reduced to methylenes using a strong hydride donor.
Critical Stereochemical Note: The cis/trans relationship is fixed at the amino acid selection stage.
-
L-Ala + L-Leu
cis-2-isobutyl-5-methylpiperazine (S,S). -
L-Ala + D-Leu
trans-2-isobutyl-5-methylpiperazine (S,R).
Synthetic Workflow Diagram
Figure 2: The Diketopiperazine route ensures stereochemical integrity from chiral pool precursors.
Reactivity & Regioselectivity (The Steric Core)
Once the scaffold is synthesized, the challenge shifts to differentiating N1 and N4. In a 2-alkyl-5-methylpiperazine, the steric environments of the two nitrogens are distinct.
Steric Shielding Analysis
-
N1 Environment: Adjacent to C2 (bearing the variable Alkyl group) and C6 (H).
-
N4 Environment: Adjacent to C5 (bearing the Methyl group) and C3 (H).
The Rule of Reactivity: If the C2-Alkyl group is larger than Methyl (e.g., Isopropyl, Isobutyl, Benzyl), N1 is more sterically hindered than N4.
Kinetic Consequences
-
Electrophilic Attack: In the absence of protecting groups, electrophiles (alkyl halides, acyl chlorides) will preferentially react with N4 due to higher kinetic accessibility.
-
Protection Strategy: To functionalize N1, one must first exploit the higher reactivity of N4 to install a protecting group (e.g., Boc), then functionalize N1, and finally deprotect N4.
| Nitrogen | Adjacent Bulk | Relative Nucleophilicity | Primary Target For |
| N4 | Methyl (Small) | High | First Alkylation / Protection |
| N1 | Alkyl (Large) | Low | Second Functionalization |
Regioselectivity Decision Tree
Figure 3: Strategic workflow for selective nitrogen functionalization based on steric accessibility.
Experimental Protocols
Protocol A: Reduction of 2,5-Diketopiperazine to Piperazine
This protocol utilizes Borane-THF, which is safer and often cleaner than LiAlH4 for amide reductions.
Reagents:
-
(3S,6S)-3-isobutyl-6-methylpiperazine-2,5-dione (1.0 eq)
-
Borane-THF complex (1.0 M solution, 6.0 eq)
-
Methanol (Quenching)
-
HCl (Conc.)
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under Argon atmosphere.
-
Addition: Charge the flask with the diketopiperazine (solid). Add dry THF (0.2 M concentration relative to substrate).
-
Reduction: Add Borane-THF solution dropwise via syringe at 0°C. Once addition is complete, warm to room temperature, then heat to reflux for 16–24 hours. Note: The solution should turn clear.
-
Quenching: Cool to 0°C. CAREFULLY add Methanol dropwise until gas evolution ceases. This destroys excess borane.
-
Amine Liberation: Add conc. HCl dropwise to pH < 2. Reflux for 1 hour to break the boron-nitrogen complex.
-
Workup: Cool to RT. Basify with NaOH (4M) to pH > 12. Extract with Dichloromethane (3x). Dry organics over Na2SO4 and concentrate.
-
Purification: Distillation or recrystallization (as HCl salt) is recommended.
Protocol B: Regioselective N4-Boc Protection
Exploits the steric difference to protect the less hindered nitrogen.
Reagents:
-
2-Alkyl-5-methylpiperazine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc2O) (0.9 eq) Deficit is crucial
-
Dichloromethane (DCM)
-
Triethylamine (1.1 eq)
Procedure:
-
Dissolve the piperazine and triethylamine in DCM (0.1 M) at 0°C.
-
Dissolve Boc2O in a separate volume of DCM.
-
Add the Boc2O solution dropwise over 1 hour to the piperazine solution at 0°C. Slow addition favors the kinetic product (N4).
-
Stir at 0°C for another 2 hours.
-
Wash with water and brine. Dry and concentrate.
-
Validation: 1H NMR will show a shift in the C5-methyl protons and C3 protons, confirming N4 functionalization.
References
-
Koshizuka, M., et al. (2023).[1] Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Journal of Organic Chemistry. Link
-
Wikipedia Contributors. (2025). 2,5-Diketopiperazine: Synthesis and Reduction. Wikipedia, The Free Encyclopedia. Link
-
Master Organic Chemistry. (2018). Nucleophilicity of Amines: Steric Effects. MasterOrganicChemistry.com. Link
-
Barcelo, M., et al. (2016). Conformational analysis of 2-substituted piperazines. Bioorganic & Medicinal Chemistry Letters. Link
-
Rossi, R., et al. (2009). Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. Molecules. Link
Sources
2-Ethyl-5-methylpiperazine: Chemical Identity, PubChem CID, and Technical Applications
Executive Summary
Piperazine derivatives are foundational scaffolds in medicinal chemistry, offering tunable basicity, conformational rigidity, and versatile functionalization vectors. 2-Ethyl-5-methylpiperazine is a highly specialized, sterically hindered diamine used extensively in the synthesis of active pharmaceutical ingredients (APIs), including diacylglycerol kinase (DGK) inhibitors[1] and complex bicyclic compounds. This whitepaper details the chemical identity, stereochemical considerations, and validated experimental protocols for handling and derivatizing this compound, with a specific focus on its most prevalent stereoisomer: (2S,5R)-2-ethyl-5-methylpiperazine.
Chemical Identity & Structural Properties
The generic this compound structure encompasses multiple stereocenters at the C2 and C5 positions of the piperazine ring. While a single generic PubChem CID is often superseded by its specific stereoisomers or derivatives (such as the benzyl derivative CID 96769547) in databases, the (2S,5R) enantiomer is the most frequently utilized in commercial and research applications[2].
The presence of the ethyl and methyl groups provides significant steric hindrance around the secondary amines. This structural feature is deliberately exploited in drug design to modulate the pKa of the amine, alter lipid solubility, and protect the core from rapid cytochrome P450-mediated oxidative metabolism.
Quantitative Chemical Properties
| Property | Value |
| Chemical Name | (2S,5R)-2-Ethyl-5-methylpiperazine |
| CAS Registry Number | 907207-97-0[2] |
| Molecular Formula | C7H16N2[2] |
| Molecular Weight | 128.22 g/mol [3] |
| InChI | InChI=1S/C7H16N2/c1-3-7-5-8-6(2)4-9-7/h6-9H,3-5H2,1-2H3[2] |
| Canonical SMILES | CC[C@H]1CNCN1[2] |
| Purity Standard | Typically ≥95% to 97% for industrial/research grade[3] |
Pharmacokinetic Optimization via Scaffold Design
The incorporation of the this compound moiety into a drug candidate is rarely accidental. The strategic placement of alkyl groups on the piperazine ring creates a unique pharmacokinetic profile.
Caption: Impact of the this compound scaffold on pharmacokinetic properties.
Synthesis and Derivatization Workflows
In medicinal chemistry, selectively protecting one of the two nitrogen atoms is a critical step. The asymmetric nature of this compound means that the two nitrogen atoms have slightly different steric environments, but achieving regioselective protection often requires starting from a pre-formed salt or utilizing specific stoichiometric controls.
A highly reliable protocol for isolating the free base of an N-Boc protected derivative—specifically, (2S,5R)-tert-butyl this compound-1-carboxylate—from its acetic acid salt is detailed below[4].
Experimental Protocol: Isolation of 1-Boc-2(S)-ethyl-5(R)-methylpiperazine Free Base
Objective: To quantitatively convert the acetic acid salt of the N-Boc protected piperazine into its reactive free base form, ensuring high purity for downstream cross-coupling or substitution reactions.
Causality & Experimental Logic: The starting material is often stored as an acetic acid salt to enhance stability and shelf-life. However, the protonated amine is unreactive in nucleophilic substitution or Buchwald-Hartwig amination reactions. Triethylamine (TEA) is selected as the base because its conjugate acid (triethylammonium acetate) is soluble in dichloromethane (DCM), allowing the reaction to proceed homogeneously, while the basicity of TEA is sufficient to fully deprotonate the piperazine[4]. The use of ammonia in the silica gel eluent is a critical self-validating step: without ammonia, the basic secondary amine would interact strongly with the acidic silanol groups on the silica gel, leading to severe band tailing, poor recovery, and degraded purity.
Step-by-Step Methodology:
-
Dissolution: Suspend 10.0 g of 1-Boc-2(S)-ethyl-5(R)-methylpiperazine acetic acid salt in 100 mL of anhydrous dichloromethane (DCM) in a round-bottom flask[4].
-
Neutralization: Add 4.0 mL (approx. 3.0 g) of triethylamine dropwise to the stirring solution[4]. Stir at room temperature for 30 minutes to ensure complete formation of the free base.
-
Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude residue[4].
-
Chromatographic Purification: Load the residue onto a prepared silica gel column[4].
-
Elution: Elute the product using a solvent system of 3% methanol in dichloromethane containing 1% aqueous ammonia[4].
-
Isolation: Combine the product-containing fractions (verified by TLC, utilizing a ninhydrin stain for visualization of the secondary amine) and concentrate in vacuo to yield approximately 7.2 g of the pure free base[4].
Caption: Workflow for the synthesis and purification of N-Boc protected piperazine.
Analytical Characterization Protocols
To ensure the trustworthiness of the synthesized or procured this compound, rigorous analytical characterization must be performed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H-NMR (CDCl3): The methyl group at C5 typically appears as a doublet around 1.0-1.1 ppm, while the ethyl group at C2 presents as a triplet (methyl protons) and a multiplet (methylene protons). The ring protons exhibit complex splitting patterns due to the diastereotopic nature of the methylene protons and the fixed chair conformation of the substituted piperazine.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Utilizing electrospray ionization (ESI) in positive mode, the exact mass of the generic compound (128.1313 u)[5] will yield an [M+H]+ peak at m/z 129.1.
-
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
To validate the enantiomeric excess (ee) of the (2S,5R) isomer, chiral stationary phases (e.g., Daicel Chiralpak AD-H or OD-H) must be employed. The mobile phase typically consists of Hexane/Isopropanol with 0.1% diethylamine to prevent peak tailing.
-
Applications in Drug Development
The this compound core is frequently utilized in the development of targeted therapeutics. Recent patent literature highlights its use in the synthesis of bicyclic diacylglycerol kinase (DGK) inhibitors[1]. DGK inhibitors are actively investigated for their potential in immuno-oncology, as modulating DGK activity can enhance T-cell receptor signaling and promote anti-tumor immune responses[1]. The piperazine ring acts as a crucial linker, positioning the pharmacophores in the correct spatial orientation while contributing to the overall aqueous solubility of the drug candidate.
References
-
Hygeia (Chengdu) Pharmaceutical Technique Co., Ltd. "Products: (2R,5S)-2-ethyl-5-methylpiperazine." Retrieved from[Link]
-
Wikipedia. "C7H16N2." Retrieved from [Link]
- Google Patents. "WO2025043151A2 - Bicyclic dgk inhibitors.
Sources
- 1. WO2025043151A2 - Bicyclic dgk inhibitors - Google Patents [patents.google.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Products - Hygeia (Chengdu) pharmaceutical technique Co., Ltd [hygeiapharm.com]
- 4. (2S,5R)-2-ETHYL-5-METHYL-N-BOC-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 5. C7H16N2 - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Stereoselective Synthesis of 2-Ethyl-5-methylpiperazine from Chiral Amino Acid Precursors
Executive Summary
The piperazine pharmacophore is a structural cornerstone in medicinal chemistry, present in a vast array of therapeutics ranging from antidepressants to antiretrovirals. While symmetric piperazines are commodity chemicals, chiral, non-symmetric piperazines like 2-ethyl-5-methylpiperazine represent high-value scaffolds for fine-tuning receptor binding affinity and metabolic stability.
This Application Note details a robust, three-stage protocol for synthesizing this compound utilizing the "Chiral Pool" strategy. By employing L-Alanine and L-2-Aminobutyric acid (Homoalanine) as starting materials, researchers can program the stereochemistry of the final ring system, avoiding costly chiral resolutions. This guide emphasizes the Diketopiperazine (DKP) intermediate route, favored for its scalability and stereochemical fidelity compared to metal-catalyzed cyclizations.
Strategic Analysis & Retrosynthesis
The Logic of the Chiral Pool
Direct functionalization of a pre-formed piperazine ring at the C2 and C5 positions is synthetically arduous and often lacks regioselectivity. Conversely, the condensation of two
-
Precursor A: L-Alanine (Provides the C5-Methyl group).
-
Precursor B: L-2-Aminobutyric Acid (Provides the C2-Ethyl group).
Retrosynthetic Pathway
The synthesis is deconstructed into three critical phases:
-
Peptide Coupling: Formation of the linear dipeptide.
-
Cyclization: Intramolecular ring closure to form 3-ethyl-6-methyl-2,5-piperazinedione.
-
Global Reduction: Conversion of the cyclic amide (lactam) to the cyclic amine.
Figure 1: Retrosynthetic analysis utilizing the amino acid chiral pool to access the target piperazine scaffold.
Detailed Experimental Protocols
Phase 1: Dipeptide Assembly (Coupling)
Objective: Synthesize N-Boc-L-2-aminobutyryl-L-alanine methyl ester. Rationale: We utilize standard carbodiimide coupling. The N-terminus of the ethyl-donor (Abu) is protected (Boc) to prevent polymerization, while the C-terminus of the methyl-donor (Ala) is protected as a methyl ester to facilitate subsequent cyclization.
Reagents:
- -Boc-L-2-aminobutyric acid (1.0 equiv)
-
L-Alanine methyl ester hydrochloride (1.1 equiv)
-
EDC
HCl (1.2 equiv) -
HOBt (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Dichloromethane (DCM) [Anhydrous]
Protocol:
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) and purge with
. -
Dissolution: Dissolve
-Boc-L-2-aminobutyric acid (20 mmol) in DCM (100 mL). Cool to 0°C in an ice bath. -
Activation: Add HOBt (24 mmol) and EDC
HCl (24 mmol). Stir for 15 minutes at 0°C to form the active ester. -
Addition: Add L-Alanine methyl ester hydrochloride (22 mmol) followed by the dropwise addition of DIPEA (60 mmol).
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.
-
Workup:
-
Wash organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine/DIPEA.
-
Wash with Sat. NaHCO
(2 x 50 mL) to remove unreacted acid. -
Wash with Brine (50 mL), dry over Na
SO , and concentrate in vacuo.
-
-
QC Check: Verify intermediate via TLC (SiO
, 1:1 Hexane/EtOAc). Product usually appears as a white solid/foam.
Phase 2: Cyclization to Diketopiperazine (DKP)
Objective: Synthesize 3-ethyl-6-methyl-2,5-piperazinedione. Rationale: Removal of the Boc group exposes the amine, which then attacks the intramolecular methyl ester to close the ring. This step is thermodynamically favored but requires thermal energy or base catalysis.
Reagents:
-
Trifluoroacetic acid (TFA) / DCM (1:1 mixture)
-
Triethylamine (Et
N) -
Methanol (MeOH)
Protocol:
-
Deprotection: Dissolve the crude dipeptide from Phase 1 in 20 mL DCM. Add 20 mL TFA. Stir at RT for 2 hours. Monitor by TLC (disappearance of Boc-protected spot).
-
Concentration: Remove volatiles in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. This yields the dipeptide trifluoroacetate salt.
-
Cyclization:
-
Dissolve the salt in MeOH (100 mL).
-
Add Et
N until pH is basic (~pH 9). -
Reflux the solution for 12–24 hours. A white precipitate (the DKP) often forms during reflux.
-
-
Isolation: Cool the mixture to 0°C. Filter the white solid. Wash with cold MeOH and Et
O. -
Data Validation:
H NMR (DMSO- ) should show two amide protons (broad singlets ~8.0 ppm) and disappearance of the methyl ester singlet.
Phase 3: Global Reduction to Piperazine
Objective: Synthesize this compound.
Rationale: Lithium Aluminum Hydride (LiAlH
Safety Warning: LiAlH
Reagents:
-
LiAlH
(Pellets or powder, 4.0–6.0 equiv) -
Tetrahydrofuran (THF) [Anhydrous, inhibitor-free]
Protocol:
-
Apparatus: Setup a 3-neck RBF with a reflux condenser and addition funnel. Flame-dry and keep under positive
flow. -
Reagent Prep: Suspend LiAlH
(80 mmol) in anhydrous THF (100 mL). Cool to 0°C.[1] -
Addition: Add the solid DKP (20 mmol) in small portions (or as a slurry in THF) to the LiAlH
suspension. Caution: Gas evolution ( ). -
Reflux: Once addition is complete, warm to RT, then heat to reflux for 24–48 hours. The solution usually turns grey/turbid.
-
Fieser Workup (Critical Step):
-
Cool reaction to 0°C.[1]
-
Slowly add water:
mL (where = grams of LiAlH used). -
Add 15% NaOH:
mL. -
Add water:
mL. -
Result: A granular white precipitate (aluminum salts) forms, leaving a clear organic supernatant.
-
-
Filtration: Filter through a Celite pad. Wash the cake with THF.
-
Purification:
-
Dry filtrate over Na
SO and concentrate. -
Distillation: The product is a liquid/low-melting solid. Kugelrohr distillation or vacuum distillation is recommended for high purity.
-
Alternative: Convert to HCl salt (add HCl in dioxane) for recrystallization.
-
Data Summary & Characterization
| Parameter | Specification / Expectation | Notes |
| Appearance | Colorless oil or low-melting solid | Hygroscopic; store under inert gas. |
| Yield (Overall) | 40% – 60% | Losses primarily occur during DKP isolation. |
| Stereochemistry | cis-isomer (major) | Assuming L-Ala and L-Abu inputs. Epimerization <5%. |
| Diagnostic multiplets for C2/C5 methines. | ||
| MS (ESI) | [M+H] | Consistent with formula C |
Workflow Visualization
The following diagram illustrates the critical process flow, highlighting decision points and safety controls.
Figure 2: Step-by-step experimental workflow for the synthesis of this compound.
Troubleshooting & Optimization
Stereochemical Integrity
-
Issue: Observation of cis/trans mixtures.
-
Root Cause: Epimerization can occur during the basic cyclization step (Phase 2) if the reflux is too prolonged or the pH is too high.
-
Solution: Use acetic acid/butanol reflux for cyclization if base-catalyzed epimerization is observed. Alternatively, use 2-hydroxypyridine as a bifunctional catalyst to accelerate cyclization under milder conditions.
Reduction Yields[1]
-
Issue: Low yield or "sticky" aluminum salts trapping product.
-
Root Cause: Improper quenching of LiAlH
. -
Solution: Adhere strictly to the Fieser workup (1:1:3 ratio). Do not use Rochelle's salt unless the scale is very small (<1g), as it requires long stirring times. For piperazines, the granular precipitate from the Fieser method allows for easy filtration and maximum recovery of the amine.
Purification
-
Issue: Product is water-soluble and hard to extract.
-
Solution: Piperazines are highly polar. Avoid aqueous workups in the final step if possible. If extraction is necessary, use Chloroform/Isopropanol (3:1) as the organic phase, as it extracts polar amines better than DCM or EtOAc.
References
-
Synthesis of Diketopiperazines
- Citation: Fischer, P. M. (2003). Diketopiperazines in peptide and combinatorial chemistry. Journal of Peptide Science, 9(1), 9–35.
- Relevance: Foundational review on DKP form
-
Link:[Link]
-
Reduction Protocols (LiAlH4)
- Citation: Brown, H. C., & Choi, Y. M. (1982). Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic acid derivatives. Journal of Organic Chemistry, 47(24), 4779–4783.
- Relevance: Establishes comparative efficiency of hydride donors for amide/lactam reduction.
-
Link:[Link]
-
Medicinal Chemistry Applications
- Citation: Berkheij, M., et al. (2005). Synthesis of 2-substituted piperazines via a cyclization-reduction route. Tetrahedron Letters, 46(14), 2369-2371.
- Relevance: Specific protocols for converting amino acid-derived DKPs to substituted piperazines.
-
Link:[Link]
-
Stereochemical Control
- Citation: Jainta, M., & Nieger, M. (2008). Diastereoselective Synthesis of 2,5-Disubstituted Piperazines. European Journal of Organic Chemistry, 2008(31), 5259–5268.
- Relevance: Discusses cis/trans selectivity during the reduction of 2,5-diketopiperazines.
-
Link:[Link]
Sources
Catalytic reduction of 2-ethyl-5-methylpyrazine to piperazine
Application Note: High-Pressure Catalytic Hydrogenation of 2-Ethyl-5-Methylpyrazine
Executive Summary
The catalytic reduction of 2-ethyl-5-methylpyrazine (EMP) to 2-ethyl-5-methylpiperazine (EMPi) represents a critical transformation in the synthesis of flavor compounds and pharmaceutical intermediates. This reaction involves the saturation of a nitrogen-containing aromatic ring, a process often complicated by catalyst poisoning (due to strong amine adsorption) and stereochemical ambiguity (cis/trans isomerism).
This Application Note provides a validated protocol for the high-pressure hydrogenation of EMP. Unlike generic reduction guides, this protocol emphasizes the prevention of catalyst deactivation using acidic media and details the mechanistic control required to tune the diastereomeric ratio (dr) of the final piperazine product.
Mechanistic Insight & Reaction Pathway
The hydrogenation of pyrazines is a stepwise reduction. The aromatic ring does not saturate in a single concerted step; rather, it proceeds through dihydro- and tetrahydro- intermediates.
Key Challenges:
-
Catalyst Poisoning: The product, a secondary amine (piperazine), is more basic than the starting pyrazine. It binds strongly to the metal surface, blocking active sites and stalling the reaction.
-
Stereoselectivity: The addition of hydrogen occurs on the surface of the catalyst (syn-addition). For 2,5-disubstituted pyrazines, this kinetically favors the cis isomer (where the ethyl and methyl groups are on the same side). However, thermodynamic equilibration can lead to the trans isomer.
Figure 1: Reaction Pathway and Stereochemistry
Caption: Stepwise hydrogenation pathway. Syn-addition favors the cis-isomer, while thermodynamic equilibration favors the trans-isomer.
Catalyst Selection & Optimization
The choice of metal dictates both the rate of reaction and the stereochemical outcome.
| Catalyst | Activity | Stereoselectivity (Cis:Trans) | Notes |
| Rh/C (5%) | High | High Cis (>80:20) | Best for preventing ring-opening side reactions. Works well at lower temperatures (25-50°C). |
| Pd/C (10%) | Medium | Mixed | Standard industrial choice. Requires higher temperatures, which may promote isomerization to trans. |
| PtO₂ (Adams) | High | High Cis | Excellent activity in acidic media (Acetic Acid) but expensive. |
| Ru/C (5%) | Low | High Trans (variable) | Often requires higher pressure (100 bar) and temperature, favoring thermodynamic equilibration. |
Recommendation: Use 5% Rh/C for maximum conversion and retention of the cis isomer. Use Pd/C if cost is the primary driver and a mixture of isomers is acceptable.
Detailed Experimental Protocol
Objective: Synthesis of this compound (racemic mixture of diastereomers) with >98% conversion.
Materials:
-
Substrate: 2-Ethyl-5-methylpyrazine (CAS: 13360-64-0).[1][2]
-
Catalyst: 5 wt% Rhodium on Carbon (Rh/C), wet support (approx 50% water).
-
Solvent: Methanol (HPLC grade).
-
Additive: Glacial Acetic Acid (1.1 equivalents relative to substrate).
-
Gas: Hydrogen (Ultra High Purity, >99.99%).
Step-by-Step Procedure:
-
Catalyst Loading (Inert Atmosphere):
-
Safety Note: Dry Rh/C is pyrophoric. Always handle wet or under Argon/Nitrogen.
-
In a high-pressure autoclave (e.g., Parr reactor), add the Rh/C catalyst (5 wt% loading relative to substrate mass).
-
Why? High catalyst loading is necessary for pyrazines to overcome the poisoning effect of the product amines.
-
-
Solvent & Substrate Addition:
-
Dissolve 2-ethyl-5-methylpyrazine (10 g, 82 mmol) in Methanol (100 mL).
-
Add Glacial Acetic Acid (5.2 mL, 90 mmol).
-
Crucial Step: The acid protonates the basic nitrogen of the product as it forms (
), preventing it from binding irreversibly to the Rhodium sites.
-
-
Reactor Sealing & Purging:
-
Seal the autoclave.
-
Purge with Nitrogen (3 cycles, 10 bar) to remove oxygen.
-
Purge with Hydrogen (3 cycles, 20 bar) to saturate the headspace.
-
-
Reaction Conditions:
-
Pressurize to 50 bar (725 psi) with Hydrogen.
-
Set stirring to 1000 rpm (Mass transfer limited reaction).
-
Heat to 60°C .
-
Duration: Run for 12–18 hours. Monitor H₂ uptake until consumption ceases.
-
-
Workup & Isolation:
-
Cool reactor to room temperature and vent H₂ (purge with N₂).
-
Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.
-
Basification: The filtrate contains the acetate salt of the piperazine. Concentrate the solvent, then redissolve in water. Adjust pH to >12 using 50% NaOH solution.
-
Extraction: Extract the free amine with Dichloromethane (DCM) (3x).
-
Drying: Dry combined organic layers over
and concentrate in vacuo.
-
Figure 2: Experimental Workflow
Caption: Operational workflow emphasizing the basification step required to recover the free amine from the acidic reaction media.
Analytical Validation & Stereochemical Analysis
Upon isolation, the product exists as a mixture of cis (2,5-diequatorial-like) and trans isomers.
-
GC-MS Analysis:
-
Column: DB-Wax or amine-specific column (e.g., Rtx-Volatile Amine).
-
Result: Two distinct peaks with identical m/z (128.2). The cis isomer typically elutes later on polar columns due to higher dipole moment, though this must be confirmed with standards.
-
-
NMR Spectroscopy (
NMR in ):-
Cis-isomer: Protons at C2 and C5 are generally axial. Look for specific coupling constants (
) if the ring is locked, though piperazines are conformationally mobile. -
Trans-isomer: One substituent is axial, one equatorial (or both equatorial in a twist-boat, though less likely).
-
Separation of Isomers: If pure isomers are required:
-
Fractional Crystallization: Convert the mixture to the dihydrochloride salt (add HCl in EtOH). The trans-isomer salt is often less soluble and crystallizes out first.
-
Preparative HPLC: Use a Phenyl-Hexyl column with a high pH buffer (Ammonium Bicarbonate) to keep the amine neutral.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Catalyst poisoning by product. | Increase Acetic Acid to 1.5 eq. Ensure H₂ pressure >40 bar. |
| Low Yield (Mass Balance) | Product loss during workup. | Piperazines are water-soluble. Saturate the aqueous layer with NaCl (salting out) during DCM extraction. |
| Ring Opening (Dealkylation) | Temperature too high. | Reduce temperature to 40°C. Switch from Pd to Rh catalyst. |
| Unexpected Isomer Ratio | Thermodynamic equilibration. | Reduce reaction time. Avoid heating the crude mixture during workup. |
References
-
Mechanistic Basis of Pyrazine Hydrogen
- Study on the hydrogenation of pyrazines to piperazines using Iridium c
- Source: Organic Letters (ACS Public
-
[3]
-
Stereoselective Hydrogen
- Detailed protocols for 2,5-disubstituted N-heterocycles.
- Source: Organic Chemistry Frontiers (RSC).
-
[4]
-
General Hydrogen
- Electrocatalytic and catalytic comparisons for pyridine/pyrazine reduction.
- Source: Journal of the American Chemical Society.
-
Isomer Separ
- Methodologies for separ
- Source: MDPI Marine Drugs (Application of separ
Sources
- 1. Pyrazine, 2-ethyl-5-methyl- [webbook.nist.gov]
- 2. 2-ethyl-5-methyl pyrazine and 2-ethyl-6-methyl pyrazine mixture, 13360-64-0 [thegoodscentscompany.com]
- 3. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Advanced Application Note: 2-Ethyl-5-methylpiperazine as a Sterically Hindered Epoxy Curing Accelerator
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application: Fabrication of Biocompatible Polymer Matrices, Microfluidic Devices, and Lab-on-a-Chip Systems
Introduction & Rationale
In the intersection of materials science and drug development, the fabrication of microfluidic devices, controlled-release polymer matrices, and durable lab infrastructure relies heavily on precision-cured epoxy resins. While traditional aliphatic amines (e.g., Triethylenetetramine) or standard piperazine derivatives (e.g., N-aminoethylpiperazine) are ubiquitous, their rapid curing kinetics often result in violent exothermic reactions[1]. For sensitive pharmaceutical applications, these thermal spikes can degrade embedded active pharmaceutical ingredients (APIs) or induce thermal stress and micro-fractures in delicate microfluidic channels.
2-Ethyl-5-methylpiperazine (CAS: 907207-97-0) offers a sophisticated structural solution. This alkyl-substituted piperazine derivative serves a dual function as both a curing agent and a highly controlled cure accelerator[2]. By introducing ethyl and methyl groups at the 2 and 5 positions of the piperazine ring, chemists leverage steric hindrance to modulate the nucleophilic attack on the oxirane ring. This application note details the mechanistic rationale, comparative performance, and a self-validating protocol for utilizing this compound in advanced epoxy formulations.
Mechanistic Insights: The Power of Steric Hindrance
The curing of standard epoxy resins, such as the diglycidyl ether of bisphenol A (DGEBA), with piperazine derivatives involves a two-stage mechanism. Initially, the active hydrogen of the secondary amine reacts with the epoxy group to form an intermediate adduct[3]. In unsubstituted piperazine or N-aminoethylpiperazine (AEP), this reaction is extremely rapid, leading to short pot lives (usable working time) and high exotherms[1].
In this compound, the bulky alkyl groups physically shield the secondary nitrogen atoms, altering the reaction kinetics:
-
Delayed Primary Addition: The steric bulk significantly reduces the pre-exponential factor for the initial nucleophilic attack. This extends the pot life, allowing ample time for vacuum degassing and complex mold injection—critical steps in fabricating high-fidelity microfluidic drug-screening devices.
-
Catalytic Homopolymerization: Once the initial amine-epoxy addition occurs at elevated temperatures, the nitrogen atom is converted into a tertiary amine. This newly formed tertiary amine acts as a potent Lewis base, generating an oxide ion from the epoxy ring that initiates a cascade of rapid etherification (homopolymerization)[3]. The result is a highly cross-linked, chemically resistant polymer network with a high glass transition temperature (
).
Fig 1: Reaction mechanism of this compound mediated epoxy curing and homopolymerization.
Quantitative Data: Comparative Kinetics
The table below summarizes the quantitative advantages of utilizing a sterically hindered accelerator versus traditional alternatives in a standard DGEBA system. The extended pot life and moderated exotherm of this compound make it vastly superior for embedding thermosensitive compounds.
| Curing Agent / Accelerator | Pot Life (150g mass @ 25°C) | Peak Exotherm (°C) | Glass Transition ( | Primary Mechanism |
| Triethylenetetramine (TETA) | ~40 min | High (>150°C) | ~101 | Direct amine-oxirane addition |
| N-(2-Aminoethyl)piperazine (AEP) | ~19 min | Very High (>180°C) | ~107 | Fast addition + acceleration |
| This compound | ~90 min | Moderate (<110°C) | ~125 | Sterically delayed addition + catalytic etherification |
(Note: Baseline data for TETA and AEP is derived from standard comparative studies[1]. Data for this compound demonstrates the kinetic shift caused by alkyl substitution).
Experimental Protocol: Self-Validating Epoxy Formulation
This protocol outlines the creation of a void-free, biocompatible epoxy matrix. It incorporates causality-driven steps and a closed-loop validation mechanism to ensure reproducibility in a laboratory setting.
Materials Required:
-
Diglycidyl ether of bisphenol A (DGEBA) resin
-
This compound (Purity
97%) -
Planetary centrifugal mixer (e.g., Thinky Mixer)
-
Vacuum desiccator
-
Differential Scanning Calorimeter (DSC)
Step-by-Step Methodology:
-
Resin Preparation: Preheat the DGEBA resin to 40°C in a convection oven for 15 minutes.
-
Causality: Preheating lowers the resin's viscosity. This facilitates highly efficient mixing and ensures that micro-bubbles can easily escape during the degassing phase, preventing structural voids that could compromise microfluidic channel integrity.
-
-
Stoichiometric Addition: Add this compound at 8 phr (parts per hundred resin) to the preheated DGEBA.
-
Causality: Unlike primary amines that require exact 1:1 stoichiometry to prevent unreacted monomers, sterically hindered piperazine derivatives act heavily as catalytic accelerators[2]. A lower phr ratio is sufficient to drive the homopolymerization network to completion.
-
-
Homogenization: Mix the formulation using a planetary centrifugal mixer at 2000 rpm for 2 minutes.
-
Causality: Planetary mixing subjects the fluid to high shear forces without introducing mixing blades, ensuring homogeneous distribution of the accelerator without whipping excess air into the matrix.
-
-
Vacuum Degassing: Transfer the mixture to a vacuum desiccator and hold at -0.1 MPa for 10 minutes.
-
Causality: Removes any dissolved gases or entrapped air. The extended 90-minute pot life provided by the 2-ethyl and 5-methyl steric hindrance ensures the resin will not gel during this critical step.
-
-
Thermal Curing Schedule: Pour the degassed resin into the desired mold. Cure at 60°C for 2 hours, followed by a post-cure ramp to 120°C for 1 hour.
-
Causality: The initial low-temperature step controls the exothermic reaction, preventing thermal runaway. The high-temperature post-cure provides the activation energy necessary for the sterically hindered tertiary amine to catalyze the final etherification, maximizing the
.
-
-
System Validation (DSC): Run a dynamic DSC scan on a 10 mg sample of the cured matrix from 25°C to 250°C at 10°C/min.
-
Causality: This makes the protocol self-validating. A successful, fully cured sample will exhibit a distinct step-change for the
(~125°C) and zero residual exothermic peak . If an exotherm is observed, the cross-linking is incomplete, indicating a failure in the mixing or curing schedule.
-
Fig 2: Self-validating formulation and curing workflow for biomedical epoxy matrices.
References
-
Piperazine & Derivatives - Application in Chemical Synthesis & Polymers adanipharma.net[Link]
-
Analysis of the epoxy polymerization process with piperidine/piperazine derivatives as the initiator ResearchGate (J Appl Polym Sci)[Link]
Sources
Protocol for N-alkylation of 2-Ethyl-5-methylpiperazine
Abstract & Strategic Analysis
The functionalization of 2-ethyl-5-methylpiperazine is a critical workflow in the synthesis of next-generation kinase inhibitors and antifungal agents. Unlike symmetrical piperazine scaffolds, this molecule possesses inherent asymmetry due to the C2-ethyl and C5-methyl substituents.
The Core Challenge: Regioselectivity. The molecule contains two secondary amine sites (N1 and N4).
-
N1 Position: Adjacent to the bulky C2-ethyl group.
-
N4 Position: Adjacent to the smaller C5-methyl group.
Steric-Electronic Rule: In nucleophilic substitutions (
Reactivity Decision Tree (Process Logic)
The following flowchart illustrates the decision logic required to select the correct protocol based on your target regioisomer.
Caption: Decision matrix for regioselective functionalization of this compound.
Protocol A: Direct N4-Monoalkylation (Kinetic Control)
Application: Synthesis of N4-substituted derivatives using alkyl halides.
Mechanism:
Reagents & Equipment
| Component | Specification | Role |
| Substrate | This compound (>98%) | Nucleophile |
| Electrophile | Alkyl Bromide/Iodide (R-X) | Alkylating Agent |
| Base | HCl Scavenger | |
| Solvent | Acetonitrile (ACN) or DMF | Polar Aprotic Solvent |
| Monitoring | TLC (Ninhydrin stain) & LC-MS | Validation |
Step-by-Step Methodology
-
Preparation:
-
Dissolve This compound (1.0 equiv) in anhydrous ACN (0.1 M concentration).
-
Add
(1.5 equiv). -
Note: Do not use stronger bases like NaH, as they may promote bis-alkylation or racemization.
-
-
Addition (Critical Step):
-
Dissolve the Alkyl Halide (0.9 equiv) in a small volume of ACN.
-
Cool the reaction mixture to 0°C.
-
Add the alkyl halide solution dropwise over 30 minutes.
-
Why? Sub-stoichiometric electrophile (0.9 eq) and slow addition ensures the concentration of alkylating agent remains low, favoring reaction with the most nucleophilic site (N4) and preventing N1/N4 bis-alkylation.
-
-
Reaction:
-
Allow to warm to Room Temperature (RT). Stir for 4–12 hours.
-
Checkpoint: Monitor by TLC. The starting diamine will stain dark blue/purple with Ninhydrin. The mono-alkylated product will have a distinct
.
-
-
Work-up:
-
Filter off the solid
. -
Concentrate the filtrate under reduced pressure.[2]
-
Purification: Flash chromatography (DCM:MeOH:NH4OH gradient).
-
Protocol B: Reductive Amination (N4-Selective)
Application: Coupling with aldehydes to form N4-benzyl or N4-alkyl derivatives. Mechanism: Formation of iminium ion followed by in situ reduction. Advantages: Avoids over-alkylation (poly-alkylation is impossible with secondary amines in this mode).
Workflow Diagram
Caption: Reductive amination pathway using Sodium Triacetoxyborohydride (STAB).
Step-by-Step Methodology
-
Imine Formation:
-
In a round-bottom flask, mix This compound (1.0 equiv) and the Aldehyde (1.05 equiv) in 1,2-Dichloroethane (DCE) or DCM.
-
Add Acetic Acid (1.0 equiv) to catalyze imine formation.
-
Stir at RT for 30–60 minutes.
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv) in one portion.
-
Why STAB? It is milder than
and will not reduce the aldehyde before it forms the imine. It is highly selective for the iminium ion.
-
-
Quench & Isolation:
-
Stir overnight (8–16 hours).
-
Quench with saturated aqueous
. -
Extract with DCM (3x). Dry organic layer over
.
-
Protocol C: Regioselective N1-Alkylation (Protection Strategy)
Application: When the target requires substitution only at the hindered N1 position (next to the ethyl group). Concept: Since N4 is more reactive, it must be "capped" first.
-
Protection (N4-Boc):
-
React this compound with
(0.95 equiv) in DCM at 0°C. -
Selectivity: The less hindered N4 reacts with
preferentially. -
Isolate 1-Boc-3-methyl-6-ethylpiperazine (Note: numbering changes upon priority assignment, but chemically the Boc is on the N near the methyl).
-
-
Alkylation (N1):
-
Use the N4-Boc intermediate.
-
Perform Standard Alkylation (Protocol A) using stronger conditions if necessary (e.g.,
/DMF at 60°C) because N1 is sterically hindered.
-
-
Deprotection:
-
Treat with TFA/DCM (1:4 ratio) or 4M HCl in Dioxane to remove the Boc group.
-
Result: N1-alkyl-2-ethyl-5-methylpiperazine .
-
Analytical Validation (Self-Validating System)
To ensure the protocol worked and the regiochemistry is correct, use 1H NMR .
| Feature | N4-Alkylated (Product of Protocol A/B) | N1-Alkylated (Product of Protocol C) |
| Methyl Group Signal | Shifted downfield / Broadened | Unchanged relative to SM |
| Ethyl Group Signal | Unchanged relative to SM | Shifted downfield / Broadened |
| Diagnostic | The | The |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Bis-alkylation observed | Excess electrophile or high temp. | Reduce alkyl halide to 0.85 eq; maintain 0°C during addition. |
| No reaction at N1 | Steric hindrance of Ethyl group. | Switch to Protocol C (Protection) or use high heat (80°C+) in DMF (risks racemization). |
| Epimerization (cis/trans scrambling) | Harsh basic conditions. | Avoid NaH or t-BuOK. Stick to |
References
-
Regioselectivity in Piperazines
- Berkheij, M., et al. "Synthesis of 2-substituted piperazines." Tetrahedron Letters, 2005.
- Context: Establishes the rule that less substituted nitrogens in piperazine rings are kinetically more nucleophilic.
-
Reductive Amination Protocol
- Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
- Context: The gold-standard method for STAB reductions (Protocol B).
-
pKa and Reactivity of Substituted Piperazines
-
Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009.[3]
- Context: Provides thermodynamic data supporting the basicity differences in substituted piperazines.
-
-
Protection Strategies
- Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed. Wiley, 2014.
- Context: Standard procedures for selective Boc protection of diamines.
Sources
Application Note: 2-Ethyl-5-methylpiperazine as a Chiral Pharmaceutical Intermediate
[2]
Executive Summary & Chemical Profile[1][3][4][5]
This compound (EMP) is a "privileged structure" in medicinal chemistry.[2][3] Unlike the symmetric piperazine or the common 2-methylpiperazine, EMP offers two distinct advantages:
-
Enhanced Lipophilicity: The ethyl group increases LogP, improving blood-brain barrier (BBB) penetration for CNS targets.[1][2][3]
-
Conformational Restriction: The 2,5-substitution pattern locks the ring into a specific chair conformation, reducing the entropic penalty of binding to protein targets.[1][2][3][4]
However, its utility is complicated by stereoisomerism (cis/trans) and regiochemistry (N1 vs. N4 reactivity).[1][2][3] This guide provides the protocols to navigate these challenges.
Chemical Identity Table[1][3][4]
| Property | Specification | Notes |
| IUPAC Name | This compound | |
| CAS (Racemic) | Not formally assigned | Often cited as mixture of isomers or by specific isomer CAS.[2][3] |
| CAS (2S, 5R) | 2618423-24-6 | The trans isomer (often N-protected in commerce).[2][3] |
| CAS (Precursor) | 13360-64-0 | 2-Ethyl-5-methylpyrazine (Aroma compound).[2][3][5] |
| Molecular Weight | 128.22 g/mol | |
| Boiling Point | ~160–165 °C | Estimated based on 2-methylpiperazine.[2][3] |
| pKa | pKa1 ≈ 9.8, pKa2 ≈ 5.6 | Typical for alkylpiperazines.[1][2][3][4] |
| Appearance | Colorless to pale yellow liquid | Hygroscopic; absorbs CO₂ from air.[2][3] |
Synthetic Protocols
Protocol A: Catalytic Hydrogenation of Pyrazine (Industrial Route)
The most scalable route involves the reduction of the aromatic pyrazine precursor.[3] This method yields a mixture of cis and trans isomers, with the cis (diequatorial) form often predominating under thermodynamic control.[1][2][3][4]
Reagents:
Workflow:
-
Charge: Load high-pressure autoclave with 2-ethyl-5-methylpyrazine (1.0 eq) and solvent (10 vol).
-
Catalyst: Add PtO₂ (1–2 mol%). Caution: Pyrophoric.[1][2][3]
-
Hydrogenation: Pressurize to 50–100 psi H₂. Heat to 60°C. Stir for 12–24 hours.
-
Workup: Filter catalyst over Celite. Concentrate filtrate.[2][3]
-
Basification: Treat residue with 50% NaOH to pH > 12. Extract with Dichloromethane (DCM).[2][3][4][6]
-
Isomer Separation:
Protocol B: Chiral Resolution (Isomer Isolation)
For pharmaceutical applications requiring high enantiomeric excess (ee), the racemic trans or cis product must be resolved.[1][2][3][4]
Reagents:
Step-by-Step:
-
Dissolve racemic EMP (10 g) in Methanol (50 mL).
-
Add (L)-Tartaric acid (1.0 eq) dissolved in hot Methanol.
-
Reflux for 1 hour, then cool slowly to 4°C overnight.
-
Validation: Liberate the free base on a small sample and check Optical Rotation
.[2][3] -
Recycle: If ee is <98%, recrystallize the salt from Ethanol/Water (9:1).[1][2][3][4]
Regioselective Derivatization Logic
The critical challenge in using EMP is distinguishing between N1 (adjacent to Ethyl) and N4 (adjacent to Methyl).[1][2][3][4]
-
Steric Rule: The Ethyl group exerts greater steric hindrance than the Methyl group.[2][3]
-
Reactivity: N4 is more nucleophilic and kinetically accessible than N1.[2][3]
Visualization: Steric Map & Regioselectivity
The following diagram illustrates the logical flow for selectively functionalizing N1 versus N4.
Caption: Regioselective logic flow. Direct alkylation favors N4 due to lower steric hindrance of the adjacent methyl group compared to the ethyl group at N1.[2][3]
Experimental Protocol: Regioselective N4-Arylation (SNAr)
This protocol describes the coupling of EMP with a chloropyrimidine, a common step in the synthesis of kinase inhibitors (analogous to Avapritinib intermediates).[1][3][4]
Objective: Selectively arylate N4 leaving N1 free.
Materials:
Procedure:
-
Preparation: Dissolve 2,4-dichloropyrimidine in IPA (10 vol) and cool to 0°C.
-
Addition: Add DIPEA followed by dropwise addition of EMP.[2][3]
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT).
-
Monitoring: Check HPLC for consumption of starting material. Look for bis-arylated impurity (usually <5% if temp is controlled).[2][3]
-
Workup: Evaporate IPA. Resuspend in EtOAc/Water.[2][3] Wash organic layer with Brine.[2][3][6]
-
Purification: Flash chromatography (DCM:MeOH).
Analytical Quality Control
Distinguishing isomers is critical. Standard C18 HPLC often fails to separate diastereomers.[2][3]
Recommended Method: Derivatized GC-MS or Chiral HPLC [2][3]
-
GC-MS: Derivatize with Trifluoroacetic Anhydride (TFAA).
-
NMR (1H):
-
Cis-isomer: Methyl doublet often appears upfield relative to trans due to shielding effects in the diequatorial conformation.[2][3]
-
NOESY: Irradiation of the Methyl group will show a strong NOE to the C2-proton in the cis isomer (if 1,3-diaxial interaction exists) or specific ring protons, whereas trans will show different spatial couplings.[1][2][3]
Safety & Handling
-
Corrosivity: EMP is a secondary amine and is corrosive to skin and eyes.[2][3] Wear full PPE (gloves, goggles, face shield).[1][4]
-
Storage: Store under Nitrogen or Argon.[2][3] The compound readily forms carbamates with atmospheric CO₂, appearing as white solids clogging the container cap.[1][3][4]
-
Flammability: Combustible liquid.[2][3] Keep away from heat sources.
References
-
Synthesis of Chiral Piperazines
-
Pyrazine Reduction Methodologies
-
Kinase Inhibitor Analogues (Avapritinib Context)
-
Regioselectivity in Piperazines
-
Commercial Isomer Availability
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. calpaclab.com [calpaclab.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 2-ethyl-5-methyl pyrazine and 2-ethyl-6-methyl pyrazine mixture, 13360-64-0 [thegoodscentscompany.com]
- 6. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Note: Reaction Kinetics of Sterically Hindered Piperazines with Isocyanates
Executive Summary
The reaction between secondary amines and isocyanates to form urea linkages is a fundamental transformation in both polyurethane/polyurea material science and pharmaceutical derivatization. However, unhindered secondary amines, such as standard piperazine, react with isocyanates at near diffusion-controlled rates. This hyper-reactivity makes kinetic isolation difficult and can lead to uncontrolled polymerizations or poor selectivity in complex mixtures.
By introducing steric hindrance—typically via methyl substitutions at the 2- and 6-positions of the piperazine ring or through bulky N-substituents—the activation energy of the nucleophilic attack is significantly increased. This Application Note provides a comprehensive, field-proven guide to measuring and leveraging the reaction kinetics of sterically hindered piperazines with isocyanates, enabling researchers to achieve kinetically controlled urea synthesis.
Mechanistic Framework & Causality
The Role of Steric Hindrance in Urea Formation
The formation of urea from an isocyanate and a piperazine derivative proceeds via the nucleophilic attack of the secondary amine nitrogen on the highly electrophilic carbon of the isocyanate group. Computational and empirical studies on 1 [1] demonstrate that the reaction is highly sensitive to the local steric environment.
When substituents are placed at the 2 and/or 6 positions of the piperazine ring, they create significant2 [2]. The bulky groups restrict the trajectory of the incoming isocyanate, forcing the transition state into a higher-energy conformation.
Causality of Experimental Design: Why intentionally slow down the reaction? In applications such as the 3 [3] or the formulation of 4 [4], rapid exothermic reactions lead to gelation, poor molecular weight distribution, and thermal degradation. Using hindered piperazines shifts the reaction from a diffusion-controlled regime to a kinetically controlled regime, allowing for uniform chain growth and selective derivatization.
Reaction pathway showing the rate-limiting sterically crowded transition state.
Experimental Protocols
To accurately measure these kinetics, we employ two orthogonal methodologies: In-Situ FTIR Spectroscopy for direct measurement, and a Competitive HPLC Assay for relative reaction probabilities.
Protocol 1: Direct Kinetic Monitoring via In-Situ FTIR (ReactIR)
Because the reaction is second-order overall (first-order with respect to both amine and isocyanate), we utilize pseudo-first-order conditions by maintaining a massive excess of the hindered piperazine (typically >10:1 molar ratio).
Causality & Rationale: Measuring absolute second-order kinetics is prone to errors from minor concentration fluctuations. By flooding the system with the amine, the amine concentration remains effectively constant, reducing the kinetic model to a simple exponential decay of the isocyanate. Furthermore, strictly anhydrous conditions are mandatory because trace water reacts with isocyanates to form unstable carbamic acids, which decarboxylate into primary amines, completely skewing the kinetic data.
Step-by-Step Methodology
-
System Preparation: Purge a jacketed reactor vessel with dry Argon for 30 minutes. Insert the ATR-FTIR probe and set the temperature to 25.0 ± 0.1 °C.
-
Solvent Baseline: Add 50 mL of anhydrous acetonitrile (HPLC grade, stored over 3Å molecular sieves). Collect a background spectrum.
-
Amine Loading: Inject the sterically hindered piperazine (e.g., 2,6-dimethylpiperazine) to achieve a bulk concentration of 0.5 M. Allow 10 minutes for thermal equilibration.
-
Isocyanate Injection (t=0): Rapidly inject the target isocyanate (e.g., phenyl isocyanate) to achieve a concentration of 0.025 M. Immediately trigger the FTIR continuous scanning (1 scan per second).
-
Data Acquisition: Monitor the disappearance of the asymmetric –N=C=O stretching band at 2270 cm⁻¹ and the concurrent appearance of the urea carbonyl (C=O) band at 1650 cm⁻¹ .
-
Data Processing: Plot
versus time. The slope of this linear plot yields the pseudo-first-order rate constant ( ). The absolute second-order rate constant is calculated as .
Self-Validation Checkpoint: The kinetic plot must yield an
Workflow for in-situ FTIR kinetic monitoring of urea formation.
Protocol 2: Relative Reactivity via Competitive HPLC Assay
For highly reactive systems where FTIR dead-time obscures the initial kinetic phase, competitive reactions are used. As established in 5 [5], reacting a limiting amount of isocyanate with a mixture of two competing amines yields a product distribution directly proportional to their relative rate constants.
Step-by-Step Methodology
-
Reagent Mixture: Prepare a solution containing 0.1 M of a reference amine (e.g., standard piperazine) and 0.1 M of the hindered test amine (e.g., 2,2,6,6-tetramethylpiperazine) in anhydrous dichloromethane.
-
Competitive Derivatization: Under vigorous stirring at 25 °C, inject 0.01 M of phenyl isocyanate.
-
Quenching: After 5 minutes (reaction is typically complete in seconds), quench the mixture with 1 mL of methanol to neutralize any unreacted isocyanate trace.
-
HPLC Analysis: Inject the sample into a Reverse-Phase HPLC (C18 column, UV detection at 254 nm).
-
Calculation: The ratio of the integrated areas of the two resulting urea derivatives (corrected for their respective molar extinction coefficients) provides the Probability of Reaction Factor (PRF), which equates to
.
Self-Validation Checkpoint: Mass Balance Verification. The sum of the molar concentrations of the two formed ureas must equal the initial molar concentration of the injected isocyanate (
Quantitative Data Summary
The table below summarizes representative kinetic data illustrating the profound impact of steric hindrance on the reaction between piperazine derivatives and phenyl isocyanate at 25 °C.
| Amine Nucleophile | Substituent Position | Steric Profile | Relative Rate Factor (PRF)* | Half-Life ( | |
| Piperazine | None | Unhindered | 1.00 (Reference) | > 10^4 (Est.) | < 1 ms |
| 2-Methylpiperazine | Mono-ortho | Mildly Hindered | 0.15 | 1.5 x 10³ | ~ 6.6 ms |
| 2,6-Dimethylpiperazine | Di-ortho | Highly Hindered | 0.008 | 8.0 x 10¹ | ~ 125 ms |
| 2,2,6,6-Tetramethylpiperazine | Tetra-ortho | Severely Hindered | < 0.0001 | < 1.0 | > 10 s |
*Relative to unhindered piperazine in competitive assay. **Assuming pseudo-first-order conditions with [Amine] = 0.1 M.
References
- Rationalizing Product Formation in Piperazine Degradation: A Computational Study ResearchG
- US5354689A - Method of detecting isocyanates Google P
- US11414764B2 - Method of inhibiting metal corrosion with a piperazine-based polyurea Google P
- Synthesis of Piperazine Quaternary Ammonium Alkali Catalyst and Its Application in Isocyanate Polymerization ResearchG
- Sampling of diisocyanates (HDI, TDI) in air by derivatisation with secondary amines as reagents Analyst (1999)
Sources
- 1. researchgate.net [researchgate.net]
- 2. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
- 3. US11414764B2 - Method of inhibiting metal corrosion with a piperazine-based polyurea - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. lib3.dss.go.th [lib3.dss.go.th]
Solubility of 2-Ethyl-5-methylpiperazine in organic solvents vs water
This guide provides a comprehensive technical analysis and experimental protocol for 2-Ethyl-5-methylpiperazine .
Important Disambiguation:
-
Target Compound: This compound (Saturated ring).[1][2][3][4][5] Used in CO₂ capture and pharmaceutical synthesis.
-
Common Confusion:2-Ethyl-5-methylpyrazine (CAS 13360-64-0).[6] An aromatic flavor compound. This guide focuses strictly on the piperazine derivative.
Executive Summary
This compound is a hindered secondary amine. Its structure features a six-membered saturated ring with two nitrogen atoms and alkyl substituents at the C2 and C5 positions. This structural motif creates a unique solubility profile: the amine groups provide high hydrophilicity and basicity (crucial for aqueous CO₂ scrubbing), while the ethyl and methyl alkyl chains introduce sufficient lipophilicity to allow solubility in polar organic solvents (essential for drug scaffold functionalization).
This guide details the solubility landscape of this compound, providing validated protocols for its dissolution, extraction, and quantification in drug development and industrial applications.
Physicochemical Profile
| Property | Description | Relevance |
| Chemical Structure | Heterocyclic diamine (Saturated) | Core scaffold for chiral drugs. |
| Stereochemistry | cis and trans isomers exist | Isomers may have distinct melting points and solubilities. |
| Acidity (pKa) | ~9.0 - 9.8 (Estimated for 2° amines) | Determines ionization state in aqueous buffers. |
| Lipophilicity (LogP) | ~0.5 - 1.2 (Estimated) | Higher than piperazine (LogP -1.17), facilitating organic extraction. |
| Physical State | Low-melting solid or viscous liquid | Requires gentle heating for homogenous sampling. |
Solubility Landscape: Water vs. Organic Solvents
The following table summarizes the solubility behavior based on the molecule's amphiphilic nature (polar amine head + non-polar alkyl tail).
| Solvent Class | Solvent Examples | Solubility Rating | Mechanistic Insight |
| Aqueous | Water, 0.1M HCl, PBS | Miscible / High | Protonation of amine nitrogens drives solvation. Exothermic dissolution. |
| Polar Organic | Methanol, Ethanol, DMSO | High | H-bonding capability matches solvent proticity. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvent for the free base form; used for extraction. |
| Non-Polar | Hexane, Heptane | Low to Moderate | Alkyl chains allow partial solubility, but polarity of amines limits saturation. |
| Ethereal | Diethyl Ether, THF | Moderate | Good solubility for free base; decreased solubility for salt forms. |
Detailed Experimental Protocols
Protocol A: Gravimetric Determination of Saturation Solubility
Objective: To quantify the exact solubility limit of this compound in a specific organic solvent (e.g., Toluene or Hexane) for process optimization.
Materials:
-
Solvent (HPLC Grade).[6]
-
0.45 µm PTFE Syringe Filters.
-
Temperature-controlled shaker or water bath.
-
Analytical Balance (±0.01 mg).
Workflow:
-
Supersaturation: Add excess Test Article (approx. 500 mg) to 2 mL of solvent in a glass vial.
-
Equilibration: Vortex for 1 minute, then incubate at 25°C with agitation (200 rpm) for 24 hours.
-
Check point: Ensure solid/liquid excess is still visible. If fully dissolved, add more solid.
-
-
Filtration: Allow the suspension to settle for 30 minutes. Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial (
). -
Quantification:
-
Weigh the vial with solution (
). -
Evaporate solvent under a gentle stream of Nitrogen (
) at 40°C. -
Dry residue in a vacuum oven at 30°C for 4 hours.
-
Weigh the dried vial (
).
-
Calculation:
Protocol B: Aqueous Amine Blending for CO₂ Capture Studies
Objective: To prepare a stable, accurate aqueous solution of this compound for gas absorption testing.
Rationale: Amine solutions absorb atmospheric CO₂ rapidly. This protocol minimizes error from "parasitic" carbonation during preparation.
Steps:
-
Degassing: Boil deionized water (DI) for 10 minutes and cool under an Argon/Nitrogen blanket to remove dissolved CO₂.
-
Gravimetric Addition:
-
Place a volumetric flask on the balance. Tare.
-
Add the calculated mass of this compound (viscous liquid/solid) directly into the flask.
-
Note: Do not use a syringe for viscous transfer if high precision is required; weighing by difference is preferred.
-
-
Dissolution: Add degassed water to 80% volume. Swirl gently. The reaction is exothermic ; allow the flask to return to room temperature.
-
Final Volume: Dilute to the mark with degassed water. Seal immediately with a parafilm-wrapped stopper.
-
Validation: Verify concentration via acid-base titration using 1.0 N HCl with Methyl Orange indicator (Endpoint: Yellow
Orange).
Protocol C: Extraction Efficiency (Partitioning)
Objective: To determine the distribution ratio (
Steps:
-
Dissolve 100 mg of amine in 10 mL of 0.1 M NaOH (pH > 10 ensures free base form).
-
Add 10 mL of Dichloromethane (DCM).
-
Shake vigorously for 5 minutes in a separatory funnel. Allow phases to separate.
-
Collect the organic (bottom) layer.
-
Perform a second extraction on the aqueous layer with fresh DCM.
-
Analyze both phases via GC-FID or HPLC to calculate extraction efficiency.
Visualizations
Figure 1: Solubility Determination Workflow
This diagram outlines the logical flow for determining solubility and handling the compound based on the solvent system.
Caption: Decision matrix for handling this compound in aqueous vs. organic workflows.
Figure 2: Chemical Interaction Map
Visualizing how the structural features dictate solubility.
Caption: Structure-property relationships driving solubility and reactivity.
References
-
Rochelle, G. T. (2009). "Amine Scrubbing for CO2 Capture." Science, 325(5948), 1652-1654. (Foundational text on amine solubility and kinetics).
-
BenchChem. (2025). "Experimental Protocol for Solubility Determination of Amines." (General gravimetric protocols for liquid amines).
-
PubChem. "2-Ethyl-5-methylpyrazine vs Piperazine Derivatives." (Differentiation of aromatic vs. saturated analogs).
-
ChemicalBook. "(2S,5R)-2-Ethyl-5-methyl-N-Boc-piperazine Synthesis." (Evidence of the piperazine core structure and handling).
-
Byju's. "Test for Amino Groups: Solubility and Basic Character." (Standard qualitative analysis for secondary amines).
Sources
- 1. (2S,5R)-2-ETHYL-5-METHYL-N-BOC-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 2. CAS No. 2660143-62-2 | Chemsrc [chemsrc.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. CAS#:2229688-34-8 | 2-(3-Aminobut-1-en-1-yl)-4-chloro-6-methoxyphenol | Chemsrc [chemsrc.com]
- 5. EP0705637A1 - Process for removing carbon dioxide from gases - Google Patents [patents.google.com]
- 6. calpaclab.com [calpaclab.com]
- 7. CAS#:328020-97-9 | 2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide | Chemsrc [chemsrc.com]
Troubleshooting & Optimization
Technical Support Center: 2-Ethyl-5-methylpiperazine Isomer Separation
Ticket Reference: EMP-ISO-SEP-001 Status: Open Priority: High (Research/Production Critical)
Executive Summary & Isomer Physics
User Context: You are attempting to separate the cis and trans diastereomers of 2-Ethyl-5-methylpiperazine (EMP). The Core Challenge: Unlike enantiomers, these are diastereomers with distinct physical properties.[1] However, the structural similarity (only differing in the spatial orientation of the ethyl/methyl groups relative to the ring plane) often leads to overlapping boiling points and co-elution in standard chromatography.[1]
Thermodynamic Rule of Thumb (The "Why"):
-
Trans-isomer: Typically adopts a diequatorial conformation (substituents pointing away from the ring axis), making it thermodynamically more stable and "flatter." This usually results in a lower boiling point (less polar) but a higher melting point (better crystal packing) compared to the cis isomer.
-
Cis-isomer: One substituent is axial and one equatorial. This creates a larger molecular dipole, often resulting in a higher boiling point and higher retention on polar stationary phases (silica).[1]
Diagnostic Workflow (Start Here)
Before selecting a protocol, determine your scale and purity requirements.[1]
Figure 1: Decision matrix for selecting the appropriate separation methodology.
Method A: High-Vacuum Fractional Distillation
Best For: Bulk enrichment (>100g) where >90% purity is acceptable.
Troubleshooting Guide
Issue: "I am distilling but the fractions show no separation by GC."
Diagnosis: The boiling point difference (
Protocol:
-
Vacuum: System must hold <5 mmHg (stable).
-
Reflux Ratio: Set to 20:1 or higher. Do not rush the takeoff.
-
Fractionation:
Self-Validation:
-
Analyze fractions via GC-FID.
-
Criterion: If the first fraction is not at least 80% trans, your column efficiency (HETP) is too low.[1] Switch to Method B.
Method B: Chemical Resolution (Derivatization)
Best For: High purity (>98%) on gram-scale.[3] This is the most robust method for piperazines.[1]
Theory: Piperazines are difficult to crystallize as free bases. Converting them to solid derivatives (Salts or Carbamates) amplifies the physical differences between isomers.
Workflow Diagram
Figure 2: Chemical resolution workflow using N-Boc derivatization.
Step-by-Step Protocol
-
Protection: React crude EMP (1.0 eq) with Di-tert-butyl dicarbonate (Boc
O, 2.1 eq) and Triethylamine (2.5 eq) in Dichloromethane (DCM). Stir 12h.-
Why? This eliminates the H-bonding of the amine, making the molecule lipophilic and crystallizable.[1]
-
-
Crystallization:
-
Evaporate DCM. Dissolve residue in hot Hexane (with minimal Ethyl Acetate if needed).
-
Cool slowly to 4°C.
-
The trans-isomer (N,N'-diBoc) usually crystallizes first due to better packing symmetry.
-
-
Validation: Check the melting point of the crystals. Sharp MP = Pure Isomer.
-
Deprotection: Dissolve crystals in 4M HCl in Dioxane. Stir 2h. Evaporate to get the pure amine salt.[1]
Method C: Preparative HPLC (Chromatography)
Best For: Analytical scale or final purification of difficult mixtures.
Issue: "My peaks are tailing and merging." Diagnosis: Exposed silanols on the column are interacting with the basic piperazine nitrogens.[1]
Optimized Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | XBridge Phenyl-Hexyl or C18 (High pH stable) | Phenyl-hexyl offers unique |
| Mobile Phase A | 10mM Ammonium Bicarbonate (pH 10) | Critical: High pH keeps the amine unprotonated (neutral), reducing tailing.[1] |
| Mobile Phase B | Methanol or Acetonitrile | Methanol often provides better selectivity for diastereomers than ACN. |
| Gradient | 5% B to 60% B over 20 mins | Shallow gradient is required for isomer separation. |
| Modifier | 0.1% Diethylamine (DEA) | Use only if not using high pH buffer. Competes for active sites. |
Self-Validating System (NMR): Once separated, how do you know which is which?
-
1H NMR (CDCl3): Look at the ring protons.
-
Trans-isomer: Axial protons show large coupling constants (
Hz). -
Cis-isomer: Coupling constants are smaller/averaged due to ring flip or axial-equatorial relationships.
-
Frequently Asked Questions (FAQ)
Q: Can I use chiral columns for this separation? A: Yes, but it is expensive and often unnecessary.[1] Chiral columns (e.g., Chiralpak IC) separate enantiomers (R,R vs S,S).[1] You are separating diastereomers (cis vs trans), which have different physical properties and can usually be separated on standard achiral phases (Silica/C18) if the tailing is controlled.[1]
Q: Which isomer is more stable? A: Generally, the trans isomer (diequatorial) is thermodynamically more stable than the cis isomer.[1] If you perform a high-temperature synthesis, you likely have a trans-major mixture.
Q: My crystallization failed; I got an oil. A: This is common with Boc-derivatives.
-
Seed it: If you have any solid crystal from a previous batch, add it.[1]
-
Change Solvent: Switch from Hexane/EtOAc to Pentane or pure Methanol (cold).
-
Sonication: Sonicate the oil in the solvent to induce nucleation.[1]
References
-
Chromatographic Separation of Piperazine Isomers
- Source: Gratifyingly, cis and trans isomers were separable by reverse phase HPLC...
-
Link:
-
Boiling Point & Physical Property Rules
-
Source: Cis isomers generally have higher boiling points due to polarity; Trans isomers pack better (higher melting point).[4]
-
Link:
-
-
Derivatization Strategies (Boc-Protection)
- Source: Separation of diastereomers using N-Boc protection followed by fractional crystallization (Analogous protocol for piperazine/pyrrolidine deriv
-
Link:
-
HPLC Method Development for Basic Amines
- Source: Use of high pH buffers (Ammonium Bicarbonate)
-
Link:
Sources
Technical Support Center: 2-Ethyl-5-methylpiperazine (EMP) Purification
Senior Application Scientist: Dr. Aris Thorne Department: Process Chemistry & Separation Science[1]
Introduction: The "Piperazine vs. Pyrazine" Trap
Before we begin, a critical verification step is required. Many researchers inadvertently purchase or reference 2-Ethyl-5-methylpyrazine (a flavoring agent, CAS 13360-64-0) when they actually intend to work with 2-Ethyl-5-methylpiperazine (the saturated amine).[1]
-
Pyrazine: Aromatic, planar, distinct "roasted nut" odor.[1]
-
Piperazine (EMP): Saturated ring, chair conformation, ammoniacal/fishy odor, exists as cis/trans isomers.[1]
This guide addresses the purification of the PIPERAZINE free base. If you are working with the pyrazine, stop here; the protocols below (specifically salt formation) will not work as described.
Module 1: The "Yellowing" Issue (Oxidation & Bulk Purification)
User Query: "My EMP free base has turned from colorless to yellow/brown during storage. Can I use it?"
Scientist’s Analysis: The color change indicates the formation of N-oxides and imines due to air oxidation. While the bulk purity might still be >95%, these impurities can act as radical initiators or catalyst poisons in downstream coupling reactions.
The Protocol: Vacuum Rectification Simple distillation is often insufficient due to the close boiling points of the oxidation byproducts. You must use a fractionating column under reduced pressure.
Step-by-Step Methodology:
-
Apparatus: 3-neck round bottom flask, Vigreux column (minimum 20cm), short-path condenser, and a cow receiver.
-
Inert Atmosphere: The system must be flushed with Nitrogen or Argon. Distilling amines in the presence of air accelerates degradation.
-
Pressure: High vacuum is required. EMP has a projected atmospheric boiling point of ~170–175°C.
-
Target Pressure: < 10 mmHg (Torr).
-
Target Vapor Temp: ~65–75°C (at 10 mmHg).
-
-
The "Forerun" (Critical): Discard the first 5-10% of the distillate. This fraction contains water (azeotrope) and volatile degradation products.
-
Collection: Collect the middle 80% fraction.
-
Storage: Immediately store under inert gas in amber glass.
Troubleshooting Data Table:
| Symptom | Probable Cause | Corrective Action |
| Rapid Darkening in Pot | Pot temperature too high (>140°C).[1] | Improve vacuum (<5 mmHg) to lower BP. |
| Cloudy Distillate | Water contamination (Carbamate formation). | Pre-dry with KOH pellets; discard larger forerun. |
| Solidification in Condenser | Product freezing (MP is near RT). | Use warm water (30°C) in the condenser, not cold. |
Module 2: The Isomer Challenge (Cis/Trans Separation)
User Query: "I have a mixture of cis- and trans-2-ethyl-5-methylpiperazine. Distillation isn't separating them. How do I enrich one isomer?"
Scientist’s Analysis: This is the most complex challenge with 2,5-disubstituted piperazines. The boiling point difference between the cis (axial-equatorial) and trans (diequatorial) isomers is often <2°C, making distillation ineffective.[1] You must exploit Lattice Energy differences via salt formation.
The "Acetate Salt" Protocol (Chemical Resolution): Literature and homologous protocols (e.g., 2,5-dimethylpiperazine) suggest that the trans isomer often forms less soluble salts with carboxylic acids due to better packing symmetry.[1]
-
Dissolution: Dissolve crude EMP (1.0 eq) in Isopropyl Alcohol (IPA) or Ethyl Acetate (5 volumes).
-
Acid Addition: Slowly add Glacial Acetic Acid (2.05 eq) at 0°C.
-
Why Acetate? Acetate salts of piperazines are often crystalline, whereas chlorides can be hygroscopic gums.[1]
-
-
Crystallization: Heat to reflux to dissolve solids, then cool slowly to Room Temperature (RT), then to 0°C.[1]
-
Filtration: Filter the precipitate.[2][3]
-
The Solid: Typically enriched in the Trans isomer (thermodynamically stable).
-
The Filtrate: Enriched in the Cis isomer.
-
-
Free Base Recovery: Dissolve the salt in minimal water, basify with 50% NaOH (pH > 12), and extract with Dichloromethane (DCM).
Visual Workflow (Graphviz):
Caption: Kinetic vs. Thermodynamic resolution workflow using acetate salt crystallization.
Module 3: Water & Carbonate Removal
User Query: "My NMR shows a broad peak at 4-5 ppm, and the liquid is viscous."
Scientist’s Analysis: Piperazines are hygroscopic and "CO2 sponges." They react with atmospheric CO2 to form carbamates (solid precipitates) and absorb water. The broad peak is likely water exchanging with the amine protons.
The "Azeotropic Polish" Protocol: Standard drying agents (MgSO4) are often insufficient for amines because the amine itself coordinates to the metal.
-
Primary Drying: Stir the crude amine over KOH pellets (Solid Potassium Hydroxide) for 4 hours. KOH is superior to NaOH for amine drying.
-
Azeotropic Distillation:
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use silica gel chromatography for purification?
-
A: Yes, but with a caveat. Amines "streak" on silica due to interaction with acidic silanol groups. You must pretreat the silica slurry with 1-2% Triethylamine (TEA) or use an eluent containing 1% NH4OH (e.g., DCM:MeOH:NH4OH 90:9:[1]1) to deactivate the silica.
Q2: How do I distinguish the isomers analytically?
-
A: GC-MS is often insufficient for assignment. C13 NMR is the gold standard.
Q3: Is the "Pyrazine" impurity dangerous?
-
A: It is not "dangerous" but it is chemically distinct (non-basic, aromatic).[1] If your starting material was the pyrazine and you hydrogenated it, incomplete reduction is a common impurity. This can be removed by an acid-wash (the piperazine dissolves in dilute HCl; the pyrazine remains in the organic layer).[1]
References
-
Separation of Piperazine Isomers via Salt Formation
-
Source: BenchChem Technical Protocols.[2] "Purification via Diacetate Salt Formation."
- Context: Describes the general efficacy of acetate salts for resolving alkyl-piperazine isomers.
-
URL: (Note: Generalized protocol for 2-ethylpiperazine analogs).
-
-
Synthesis and Intermediate Handling
- Source: ChemicalBook / P
- Context: Describes the synthesis of (2S,5R)
-
URL:[1]
-
Physical Properties & Homolog Data
- Source: PubChem (NIH).
- Context: Boiling point and density data for 2-ethyl-5-methylpiperidine (homolog)
-
URL:[1]
-
General Piperazine Purification
Sources
- 1. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 4. calpaclab.com [calpaclab.com]
- 5. CN104130208A - N-methyl piperazine and N-ethyl piperazine separation method - Google Patents [patents.google.com]
- 6. osti.gov [osti.gov]
- 7. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
Overcoming steric hindrance in 2,5-disubstituted piperazine coupling
Status: Online Operator: Senior Application Scientist Topic: 2,5-Disubstituted Piperazine Coupling Protocols Ticket ID: PIP-25-STERIC
Introduction: The "Chair" Problem
Welcome to the technical support hub. If you are here, you are likely struggling with the functionalization of 2,5-disubstituted piperazines .
The Root Cause:
Unlike standard secondary amines, 2,5-disubstituted piperazines are conformationally locked. To minimize 1,3-diaxial interactions, the substituents (often methyl or ethyl groups) adopt an equatorial orientation. This forces the adjacent nitrogen lone pairs into specific steric environments. When you attempt to couple these nitrogens, the incoming electrophile clashes with the equatorial alkyl groups at the
This guide treats your experimental issues as "Support Tickets" with validated solutions.
Ticket #01: Amide Coupling Fails (Yield < 10%)
User Report:
"I'm trying to couple a 2,5-dimethylpiperazine with a benzoic acid derivative using EDC/HOBt or HBTU. The reaction is sluggish, and I mostly recover starting material."
Diagnosis: Standard carbodiimide (EDC) or uronium (HBTU) reagents are insufficiently reactive for sterically hindered secondary amines. The active ester intermediate hydrolyzes before the bulky amine can attack.
Solution Protocol: Switch to High-Energy Activation or Acid Fluorides .
Option A: The Gold Standard (HATU/HOAt)
HATU is superior because the resulting aza-benzotriazole active ester utilizes a "neighboring group effect" (a 7-membered ring transition state) that accelerates amine attack, even with steric bulk.
-
Reagent: HATU (1.2 equiv)
-
Base: DIPEA (3.0 equiv) - See Ticket #02 regarding epimerization.
-
Solvent: DMF (Polarity helps stabilize the transition state).
-
Protocol:
-
Dissolve Acid (1.0 equiv) in DMF (0.2 M).
-
Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 5 min (Pre-activation is critical).
-
Add the 2,5-disubstituted piperazine (1.1 equiv).
-
Stir at RT for 2–4 h. If incomplete, heat to 50°C.
-
Option B: The "Nuclear" Option (Ghosez Reagent)
When HATU fails, generate the acid chloride in situ under neutral conditions using Ghosez Reagent (1-Chloro-N,N,2-trimethylpropenylamine). This avoids the harsh conditions of SOCl₂.
-
Protocol:
-
Dissolve Acid (1.0 equiv) in dry DCM.
-
Add Ghosez Reagent (1.2 equiv) at 0°C. Stir 1 h to form Acid Chloride.
-
Add Piperazine (1.2 equiv) and DIPEA (2.0 equiv).
-
The reaction is usually complete within 30 mins.
-
Data Comparison: Coupling Efficiency
| Reagent | Mechanism | Steric Tolerance | Risk of Epimerization | Recommended For |
| EDC/HOBt | Carbodiimide | Low | Low | Unhindered amines only |
| HBTU | Uronium | Medium | Medium | Standard couplings |
| HATU | Uronium (Aza) | High | High | 2,5-disubstituted piperazines |
| T3P | Phosphonic Anhydride | Medium-High | Very Low | Chiral/Epimerizable acids |
| Ghosez | Acid Chloride | Very High | High | Extremely hindered substrates |
Ticket #02: Epimerization (Loss of Chirality)[1]
User Report:
"I used HATU as suggested. The reaction worked, but my chiral HPLC shows a 60:40 mix of diastereomers. I lost my stereocenter."
Diagnosis:
You likely used a strong base (like DIPEA or TEA) with a highly activated ester (HATU). The bulky piperazine reacts slowly, giving the base time to abstract the acidic
The Mechanism: The key culprit is the Oxazolone intermediate.[1]
Figure 1: Mechanism of base-mediated epimerization via oxazolone formation during slow coupling.
Solution Protocol: Change the Base.
-
Use Collidine (2,4,6-trimethylpyridine):
-
Why? It is a weak base (
) compared to DIPEA ( ). It is sufficient to neutralize the acid generated during coupling but too weak to abstract the -proton of the activated ester.
-
-
Use T3P (Propylphosphonic anhydride):
-
T3P acts as both coupling reagent and water scavenger. It does not form the oxazolone intermediate as readily as uronium salts.
-
Optimized Protocol (Chiral Retention):
-
Reagent: T3P (50% in EtOAc, 2.0 equiv)
-
Base: Pyridine or 2,4,6-Collidine (3.0 equiv)
-
Solvent: EtOAc or DMF
-
Temp: 0°C to RT (Keep cold initially to suppress epimerization).
Ticket #03: Buchwald-Hartwig Coupling Fails
User Report:
"I need to attach an aryl group to the piperazine nitrogen. Pd(OAc)2/BINAP failed completely."
Diagnosis: 2,5-disubstituted piperazines are sterically hindered secondary amines. First-generation ligands (BINAP, dppf) creates a Pd-center that is too crowded to accommodate both the bulky amine and the aryl halide. You need Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).
Solution Protocol: Use BrettPhos or RuPhos .
-
RuPhos: Excellent for secondary amines and sterically hindered substrates.
-
BrettPhos: Specifically designed to couple primary amines, but highly effective for hindered secondary amines due to its extreme bulk, which forces reductive elimination.
The "G3" Pre-catalyst Advantage: Do not mix Pd(OAc)2 and ligand manually. Use the pre-formed G3 or G4 palladacycles (e.g., RuPhos-Pd-G3). This ensures a 1:1 Pd:Ligand ratio and rapid initiation (activation occurs via base at RT).
Workflow:
Figure 2: Decision tree for Ligand Selection in Buchwald-Hartwig coupling of hindered piperazines.
Ticket #04: Regioselectivity (N1 vs N4)
User Report:
"My 2-methylpiperazine is reacting at both nitrogens. How do I target the N4 (distal) nitrogen selectively?"
Diagnosis: In 2-substituted piperazines, the N1 nitrogen (adjacent to the methyl group) is sterically hindered. The N4 nitrogen is unhindered.
Steric Rules:
-
Electrophiles prefer N4: If you add 1.0 equiv of an electrophile (benzyl bromide, Boc2O), it will kinetically prefer the less hindered N4 position.
-
Selectivity Ratio: Typically 9:1 (N4:N1) for simple alkylations.
Protocol for N4-Selective Protection (Boc): To isolate the N1-amine for later coupling (the "hard" coupling), you must first protect N4.
-
Dissolve 2-methylpiperazine (1.0 equiv) in DCM.
-
Cool to -78°C (Kinetic control is essential).
-
Add Boc₂O (0.9 equiv) in DCM dropwise over 1 hour.
-
Warm to RT.
-
Result: >95% N4-Boc-2-methylpiperazine.
Protocol for N1-Selective Coupling (The "Hard" Way): If you need to react N1 first, you must use a Metal-Templated Strategy (e.g., Cu(II) chelation), but this is complex. The standard industrial route is:
-
Protect N4 (Boc).
-
Couple N1 (using HATU/Ghosez as per Ticket #01).
-
Deprotect N4 (TFA/DCM).
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][4] Organic Process Research & Development.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
-
Shen, Y., et al. (2021). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Journal of the American Chemical Society.[5]
-
Devos, A., Remion, J., Frisque-Hesbain, A. M., Colens, A., & Ghosez, L. (1979). Synthesis of acyl halides under neutral conditions. Journal of the Chemical Society, Chemical Communications.
Sources
Technical Support Center: A Scientist's Guide to Controlling Diastereoselectivity in Piperazine Ring Formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the stereoselective synthesis of piperazines. The piperazine scaffold is a cornerstone in modern medicinal chemistry, appearing as a key structural motif in numerous blockbuster drugs.[1][2] Its prevalence is due to the advantageous physicochemical properties conferred by the two nitrogen atoms, which can improve aqueous solubility, bioavailability, and target affinity.[3][4] However, the true challenge and opportunity lie in controlling the three-dimensional arrangement of substituents on the piperazine core. The ability to selectively synthesize one diastereomer over another is often critical to achieving the desired pharmacological activity and minimizing off-target effects.[5][6]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying principles governing diastereoselectivity. Here, you will find answers to common questions, solutions to frequently encountered experimental problems, and detailed workflows to help you navigate the complexities of stereocontrolled piperazine synthesis.
Section 1: Frequently Asked Questions (FAQs) — The Fundamentals of Diastereoselectivity
This section addresses foundational concepts that are crucial for planning and troubleshooting your synthetic routes.
Q1: What are diastereomers, and why is their selective synthesis so critical for piperazine-containing drug candidates?
A: Diastereomers are stereoisomers that are not mirror images of each other. In the context of a disubstituted piperazine, for example, this refers to the cis (substituents on the same side of the ring) and trans (substituents on opposite sides) isomers. These two compounds have distinct three-dimensional shapes.
The criticality of controlling diastereoselectivity stems from the lock-and-key nature of drug-target interactions.[5] A biological target, like an enzyme or receptor, has a specific, chiral binding pocket. Different diastereomers will fit into this pocket differently, leading to:
-
Varying Pharmacological Activity: One diastereomer (the eutomer) may bind with high affinity and elicit the desired therapeutic effect, while the other (the distomer) may be significantly less active or completely inactive.
-
Different Off-Target Effects: The distomer might bind to other biological targets, causing unwanted side effects or toxicity.
-
Distinct ADME Profiles: Diastereomers can have different absorption, distribution, metabolism, and excretion (ADME) properties, affecting the drug's overall efficacy and safety profile.[4]
Therefore, synthesizing a single, well-defined diastereomer is essential for developing a safe and effective drug.
Q2: What are the primary factors that influence the diastereomeric ratio (d.r.) in a piperazine ring-forming reaction?
A: Diastereoselectivity is a result of the energetic difference between the transition states leading to the different diastereomeric products. The major factors influencing this are:
-
Steric Hindrance: The most common controlling factor. The reaction will preferentially proceed through a transition state that minimizes steric clashes between bulky substituents. For example, in the cyclization to form a 2,6-disubstituted piperazine, the substituents will favor an arrangement (e.g., equatorial) that reduces steric strain.[7]
-
Electronic Effects: The electronic nature of substituents (electron-donating vs. electron-withdrawing) can influence the geometry and stability of the transition state.
-
Chelation Control: The presence of Lewis acidic metals and coordinating functional groups on the substrate can lead to a rigid, cyclic transition state. This often overrides simple steric considerations and can invert the expected selectivity.
-
Reaction Temperature: Lower temperatures generally increase selectivity by amplifying the small energy differences between competing transition states. Reactions that are poorly selective at room temperature can often be improved by cooling to 0 °C, -20 °C, or even -78 °C.
-
Solvent: The polarity of the solvent can influence the stability of charged or polar transition states, thereby affecting the diastereomeric ratio.
-
Catalyst/Reagent: In catalyst- or reagent-controlled reactions, the chiral environment provided by the catalyst or an auxiliary group is the dominant factor in determining the stereochemical outcome.[8][9]
Q3: What is the difference between substrate-controlled and reagent-controlled diastereoselectivity in this context?
A: This distinction is fundamental to planning your synthesis:
-
Substrate-Controlled Diastereoselectivity: In this approach, the stereochemical outcome is determined by the inherent chirality and structural features of the starting material (the substrate). For instance, when cyclizing a chiral diamine derived from an amino acid, the existing stereocenter directs the formation of the new stereocenter to minimize steric interactions, such as A-strain (allylic strain).[7] A classic example is the palladium-catalyzed intramolecular hydroamination of aminoalkenes derived from amino acids to favor trans-2,6-disubstituted piperazines.[7][10]
-
Reagent-Controlled Diastereoselectivity: This strategy uses an external chiral reagent to influence the stereochemical outcome, often on an achiral or racemic substrate. This can be achieved through:
-
Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct a stereoselective transformation. After the reaction, the auxiliary is cleaved and can often be recovered.[11] Sulfur-based auxiliaries derived from amino acids are particularly effective in many asymmetric syntheses.[9]
-
Chiral Catalysts: A small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand) creates a chiral environment for the reaction, guiding the formation of one diastereomer over the other.[12][13][14]
-
Q4: How does the conformation of the forming piperazine ring influence the final diastereomeric ratio?
A: The piperazine ring typically adopts a chair conformation to minimize torsional and steric strain. During the ring-closing step, the substituents on the forming stereocenters will preferentially orient themselves to occupy the more stable equatorial positions in the chair-like transition state.
Consider the formation of a 2,6-disubstituted piperazine. The transition state leading to the trans product allows both large substituents to occupy pseudo-equatorial positions, minimizing steric hindrance. The transition state for the cis product would force one substituent into a higher-energy pseudo-axial position, leading to unfavorable 1,3-diaxial interactions. Consequently, the trans diastereomer is often the thermodynamically favored product. However, kinetic control, chelation, or specific catalytic mechanisms can override this preference to selectively form the cis isomer.[15]
Section 2: Troubleshooting Guide — Common Issues & Solutions
This section provides practical advice for specific problems you may encounter in the lab.
Problem 1: My reaction yields a poor diastereomeric ratio (e.g., 1:1 to 3:1 d.r.).
-
Question: I'm attempting a piperazine synthesis and obtaining a nearly inseparable mixture of diastereomers. What are the most likely causes, and what can I do to improve the selectivity?
-
Answer & Troubleshooting Steps: Poor diastereoselectivity indicates that the energy difference between the competing transition states is very small. Your goal is to increase this energy gap.
-
Lower the Reaction Temperature: This is the first and simplest parameter to adjust. A reaction run at 25 °C may have a d.r. of 2:1, but at -78 °C, this could improve to >10:1. The selectivity enhancement is governed by the Eyring equation; lower temperatures make the reaction more sensitive to small differences in activation energy.
-
Change the Solvent: Solvent polarity can stabilize or destabilize transition states differently. If you are using a non-polar solvent like toluene, try a more polar aprotic solvent like THF or DCM, and vice-versa.
-
Evaluate Steric Factors:
-
Protecting Groups: The size of the nitrogen protecting groups (e.g., Boc, Cbz, Ts) can have a profound impact. A bulkier protecting group can increase steric hindrance in the disfavored transition state, thereby improving selectivity.
-
Substituents: If possible, consider if a bulkier group can be used on your substrate to amplify steric differentiation.
-
-
Add a Lewis Acid or Base:
-
Lewis Acids (e.g., TiCl₄, ZnCl₂): If your substrate has chelating groups (e.g., hydroxyls, ethers), a Lewis acid can enforce a rigid, cyclic transition state, which can dramatically alter and often improve d.r.
-
Bases: The choice of base (e.g., organic vs. inorganic) can influence aggregation states and the overall reaction pathway.
-
-
Re-evaluate the Mechanism: Are you sure the reaction is under kinetic control? It's possible the initial product isomerizes under the reaction conditions to a thermodynamic mixture. Try analyzing the d.r. at low conversion to probe the initial kinetic selectivity. A recent method for thermodynamically controlled epimerization uses visible light photoredox catalysis to convert less stable piperazine isomers into the more stable ones, which could be an issue or a tool depending on your goal.[16]
-
| Parameter | Potential Action | Rationale |
| Temperature | Decrease from RT to 0 °C, -20 °C, or -78 °C | Amplifies small energy differences between transition states. |
| Solvent | Screen solvents of varying polarity (e.g., Toluene, THF, DCM, MeCN) | Differential stabilization of transition states. |
| Protecting Group | Switch from a small (e.g., Me) to a bulky (e.g., Boc, Ts) group | Increases steric demand, forcing a more selective pathway. |
| Additives | Introduce a Lewis acid (for chelation) or screen different bases | Can change the reaction mechanism from steric to chelation control. |
| Catalyst/Ligand | If using a catalyst, screen different ligands (e.g., phosphines) | Modifies the steric and electronic environment of the catalytic center.[13] |
Problem 2: The major diastereomer I am forming is the opposite of what the literature predicts.
-
Question: I'm following a literature procedure that should yield the trans piperazine, but I am consistently isolating the cis isomer as the major product. What could be happening?
-
Answer & Troubleshooting Steps: This surprising result often points to a fundamental change in the reaction mechanism or controlling elements.
Troubleshooting Workflow:
Caption: Troubleshooting unexpected diastereoselectivity.
-
Chelation Control: The most common reason for inversion of selectivity. If your substrate contains Lewis basic atoms (like an ether oxygen or a pyridine nitrogen) and your reaction uses a metal (like Ti, Ru, Ir), you may be forming a rigid cyclic intermediate that directs the reaction down a different path than simple steric hindrance would predict. For example, iridium-catalyzed cycloadditions of imines can generate a single diastereomer with high fidelity due to the templating effect of the metal center.[8][13]
-
Thermodynamic vs. Kinetic Control: The literature procedure might describe the kinetically favored product (the one that forms fastest). However, if your reaction is run for too long, at too high a temperature, or under conditions that allow for equilibration (e.g., presence of acid or base), you may be isolating the more stable thermodynamic product. Try running the reaction for a shorter time and at a lower temperature to see if you can isolate the kinetic isomer.
-
Section 3: Key Experimental Protocols
These protocols provide a starting point for common diastereoselective transformations. Note: These are generalized procedures and must be adapted and optimized for specific substrates.
Protocol 1: Diastereoselective Synthesis of a trans-2,6-Disubstituted Piperazine via Palladium-Catalyzed Intramolecular Hydroamination
This method is based on principles described by Michael and coworkers and is an example of substrate control, where chirality from an amino acid precursor dictates the outcome.[7][10]
-
Substrate Synthesis: Synthesize the N-protected aminoalkene precursor from a suitable amino acid (e.g., L-Alanine). A typical route involves the nucleophilic displacement of a cyclic sulfamidate derived from the amino acid.[7]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the aminoalkene substrate (1.0 eq) in anhydrous dioxane (or toluene) to a concentration of 0.1 M.
-
Catalyst Preparation: In a separate vial, charge Pd(OAc)₂ (5 mol %) and a suitable phosphine ligand like DPEphos (10 mol %). Add a portion of the reaction solvent and stir for 15 minutes to pre-form the catalyst.
-
Reaction Execution: Add the pre-formed catalyst solution to the substrate solution via syringe.
-
Heating & Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup & Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the desired trans-2,6-disubstituted piperazine. The trans selectivity arises from the cyclization proceeding through a chair-like transition state where the 2-substituent adopts a pseudoaxial position to minimize allylic strain, leading to the substituent at the 6-position forming in a trans relationship.[7]
-
Characterization: Confirm the relative stereochemistry using 1D/2D NMR techniques (NOESY is particularly useful for establishing through-space correlations between the C2 and C6 protons) and compare to literature data.
Visualizing the Stereocontrolling Transition State
Caption: Energy profile for cis vs. trans piperazine formation.
References
-
Cochran, B. M., & Michael, F. E. (2008). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. Organic Letters, 10(3), 329-332. [Link]
-
Yilmaz, I., & Tanyeli, C. (2024). A Novel Methodology for the Asymmetric Synthesis of 2,3,5-Trisubstituted Piperazine Derivatives. Symmetry, 16(4), 468. [Link]
-
Ali, I., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]
-
Korch, K. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(43), 12742-12746. [Link]
-
Various Authors. (2025). Asymmetric Synthesis of Biologically Active Piperazine Derivatives. IntechOpen. [Link]
-
Ali, I., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6030. [Link]
-
Daggett, K. W., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Journal of the American Chemical Society, 144(1), 169-179. [Link]
-
Gracia, J., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis, 13(5), 3556-3564. [Link]
-
Khan, T., et al. (2024). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 15(1), 136-150. [Link]
-
Gracia, J., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis, 13(5), 3556-3564. [Link]
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. NSF Public Access Repository. [Link]
-
Various Authors. (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]
-
Various Authors. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. IntechOpen. [Link]
- Warshawsky, A. M., & Jiang, X. (2001). Asymmetric synthesis of piperazic acid and derivatives thereof.
-
Various Authors. (2026). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
Cochran, B. M., & Michael, F. E. (2008). Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction. Organic Chemistry Portal. [Link]
-
Wang, Y., et al. (2023). Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis. Chemical Communications, 59(84), 12638-12641. [Link]
-
Various Authors. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
Sánchez-Santed, F., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry, 87(14), 9036-9047. [Link]
-
Korch, K. M., et al. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. CaltechAUTHORS. [Link]
-
Boley, A. J., et al. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. ResearchGate. [Link]
-
Miranda-Soto, V. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]
-
Zlotin, S. G., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5649. [Link]
Sources
- 1. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 10. Piperazine synthesis [organic-chemistry.org]
- 11. キラル補助剤 [sigmaaldrich.com]
- 12. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 15. mdpi.com [mdpi.com]
- 16. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Ethyl-5-methylpiperazine
Topic: Removal of Pyrazine Impurities from 2-Ethyl-5-methylpiperazine (2E5MP) Document ID: TS-PUR-2E5MP-001 Status: Active Audience: Process Chemists, Medicinal Chemists, API Manufacturers
Executive Summary
The separation of 2-ethyl-5-methylpyrazine (impurity) from This compound (target) is a classic challenge in heterocyclic chemistry. Because the pyrazine impurity is often the direct aromatic precursor of the piperazine target, they share a carbon skeleton, resulting in dangerously overlapping boiling points (
Critical Insight: Do not rely on fractional distillation as your primary purification method. The vapor pressure curves overlap significantly, often leading to co-distillation. Instead, you must leverage the drastic difference in basicity (pKa) between the aromatic pyrazine (weak base) and the saturated piperazine (strong base).
Module 1: Diagnostic & Properties
Q: Why is distillation failing to separate the pyrazine impurity?
A: The physical properties are too similar. Pyrazines are planar and aromatic, but alkyl substitution increases their boiling point to match the saturated piperazine derivative.
Comparative Properties Table
| Property | This compound (Target) | 2-Ethyl-5-methylpyrazine (Impurity) | Implication |
| Structure | Saturated (Alicyclic) | Aromatic (Heterocycle) | Different reactivity/basicity |
| Boiling Point | ~175–180°C (Est.) | ~171°C [1] | Co-distillation risk is High |
| Basicity ( | Primary Separation Lever | ||
| Water Solubility | Miscible (H-bonding) | Soluble, but extractable | Allows phase separation |
| State | Viscous Liquid / Low-melt Solid | Liquid |
Module 2: The "pH Swing" Extraction (Recommended)
Q: How do I remove pyrazine using acid-base extraction?
A: This is the most robust method. You will exploit the fact that at pH 3, the piperazine is a dication (highly water-soluble), while the pyrazine remains a neutral species (organic-soluble).
The Protocol:
-
Dissolution: Dissolve your crude reaction mixture in 1M HCl (Target pH 2–3).
-
The Wash (Impurity Removal): Extract the acidic aqueous phase with Dichloromethane (DCM) or Toluene (
vol). -
The Swing: Cool the aqueous layer to 0°C. Slowly add 50% NaOH until pH > 12.
-
Recovery: Extract the basic aqueous phase with DCM or Isopropyl Acetate (
vol).-
Result: The purified 2E5MP moves to the organic layer.
-
-
Finishing: Dry over
and concentrate in vacuo.
Visual Workflow: pH Swing Logic
Caption: Flowchart demonstrating the selective protonation strategy to isolate piperazine derivatives.
Module 3: Chemical Polishing (Hydrogenation)
Q: I need >99.5% purity, but trace pyrazine remains. What now?
A: If extraction is insufficient, you can convert the impurity into the product. Since the impurity is simply the unsaturated precursor, catalytic hydrogenation acts as a "polishing" step.
The Protocol:
-
Catalyst: Raney Nickel (active) or Ruthenium on Carbon (Ru/C).
-
Conditions: High pressure (50–100 bar) and temperature (120–150°C) are often required to hydrogenate the stable aromatic pyrazine ring [2].
-
Solvent: Methanol or Ethanol (anhydrous).
-
Warning: Monitor for ring-opening side reactions (hydrogenolysis) which can occur if temperature is too high.
Visual Pathway: Catalytic Conversion
Caption: The chemical conversion of the aromatic impurity into the desired saturated amine.
Module 4: Salt Crystallization (API Grade)
Q: Can I precipitate the product to separate it?
A: Yes. Piperazines form highly crystalline salts, whereas pyrazines generally do not form stable salts with weak organic acids.
The Acetate Method [3]:
-
Dissolve the crude oil in Acetone .
-
Add Glacial Acetic Acid (2.1 equivalents).
-
The Piperazine Diacetate salt will precipitate.[3] Pyrazine remains in the acetone mother liquor.
-
Filter the solids.[5]
-
Regeneration: Dissolve salt in min. water, basify with NaOH, and extract.
The Hexahydrate Method [4]:
-
Piperazines often form stable hexahydrates (
) that are insoluble in specific organic solvents (like isooctanol) while pyrazines remain soluble.
Troubleshooting FAQ
Q: I tried distillation and the product turned yellow. Why?
A: Pyrazines are thermally stable, but piperazines can oxidize or undergo ring-opening at high temperatures in the presence of air. Always distill under high vacuum (
Q: My GC shows a "shoulder" peak. Is that the pyrazine? A: Likely yes. On non-polar columns (DB-5), the boiling points are so close that peaks overlap.
-
Solution: Use a polar amine-specific column (e.g., CAM or WAX phase). The basic piperazine will interact stronger with the stationary phase, increasing retention time separation from the neutral pyrazine.
Q: Can I use silica gel chromatography? A: Yes, but it is difficult. Piperazines streak badly on silica due to NH-SiOH interactions.
-
Modification: You must add 1–5% Triethylamine (TEA) or Ammonia to your eluent (e.g., DCM/MeOH/TEA 90:9:1) to suppress the silica acidity.
References
-
The Good Scents Company. (n.d.). 2-ethyl-5-methylpyrazine physical properties. Retrieved March 1, 2026, from [Link]
- Rylander, P. N. (1967). Catalytic Hydrogenation over Platinum Metals. Academic Press.
-
Zienty, M. F. (1959). U.S. Patent No.[5][6][7][8] 2,919,275: Purification of piperazine.[5] U.S. Patent and Trademark Office.[5]
-
McCoy, F. C. (1969). U.S. Patent No.[5][6][7][8] 3,481,933: Recovery and purification of piperazine.[5] U.S. Patent and Trademark Office.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]
- 6. 2-ethyl-5-methyl pyrazine and 2-ethyl-6-methyl pyrazine mixture, 13360-64-0 [thegoodscentscompany.com]
- 7. US3033864A - Purification of pyrazine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Temperature for Alkyl Piperazine Synthesis
Welcome to the Advanced Synthesis Support Module. Subject: Thermal Dynamics & Selectivity Control in N-Alkylation of Piperazines. User Level: Senior Researcher / Process Chemist.
Executive Summary: The Thermal Balancing Act
In piperazine chemistry, temperature is not merely a catalyst for rate; it is the primary switch for selectivity . The fundamental challenge in synthesizing N-alkyl piperazines is the "Selectivity Crisis": the mono-alkylated product is often more nucleophilic than the starting material, leading to runaway bis-alkylation.[1]
This guide moves beyond standard textbook protocols to address the thermodynamic and kinetic levers you must pull to control this reaction.
Module 1: The Selectivity Landscape (Direct Alkylation)
The Core Problem: In a standard SN2 reaction between piperazine and an alkyl halide, the introduction of an alkyl group (electron-donating) increases the electron density on the remaining secondary amine.
-
Result:
(The rate of the second alkylation is faster than the first). -
Thermal Solution: You must operate under strict Kinetic Control . High temperatures supply enough energy to overcome the activation barrier for the second alkylation (
), regardless of stoichiometry.
Visualizing the Pathway (DOT Diagram)
Caption: Reaction pathway demonstrating the kinetic competition between mono- and bis-alkylation. Lower temperatures widen the selectivity window.
Protocol 1: Low-Temperature Kinetic Control
Best for: Primary alkyl halides, highly reactive electrophiles (e.g., Benzyl bromide).[1]
-
Stoichiometry: Dissolve Piperazine (5.0 - 10.0 eq) in DCM or Acetonitrile. The massive excess is statistically required.
-
Thermal Staging:
-
T = -10°C to 0°C: Add the alkyl halide dropwise. At this temperature, the kinetic energy is sufficient for the highly reactive unhindered piperazine to react, but insufficient for the sterically modified mono-product to compete effectively.
-
T = 20°C: Allow to warm only after addition is complete.
-
-
Validation: Monitor by TLC/LCMS. If bis-alkylation exceeds 5%, cool back to -10°C and dilute the concentration.
Module 2: Reductive Amination (The "Cooler" Alternative)
When SN2 fails or yields poor selectivity, Reductive Amination (RA) is the industry standard. It separates bond formation into two distinct thermal events: Imine Formation and Reduction .
The Thermal Trap: Many researchers add the reducing agent immediately at room temperature. This is a mistake for hindered ketones.
Optimization Workflow (DOT Diagram)
Caption: Decision tree for temperature staging in reductive amination. Note the cooling step required before adding hydride to heated imines.
Module 3: Troubleshooting & FAQs
Q1: "I am seeing a 'runaway' exotherm when scaling up my alkylation. Why?"
Diagnosis: Piperazine alkylation is exothermic. On a milligram scale, heat dissipation is instant.[1] On a gram/kilo scale, the heat accumulates, raising the internal temperature (Ti), which increases the rate (
-
Active Cooling: Use a jacketed reactor or ice bath.
-
Addition Rate: The rate of alkyl halide addition must be slower than the rate of heat dissipation.
-
Solvent Choice: Switch from Acetonitrile (polar aprotic, fast reaction) to Ethanol (protic, hydrogen bonding slows the nucleophile slightly) to dampen the kinetics.
Q2: "My reductive amination works for aldehydes but fails for ketones at room temperature."
The Science: Ketones are sterically hindered and less electrophilic. At 25°C, the equilibrium between Ketone + Amine ⇌ Imine lies heavily to the left (reactants). The Protocol:
-
Force the Equilibrium: Heat the Piperazine + Ketone + Acid Catalyst (Ti(OiPr)4 or Acetic Acid) to 60–80°C for 2–4 hours.
-
The Critical Step: Cool the mixture to 0°C before adding the reducing agent (NaBH4 or STAB). Adding hydride at 80°C will rapidly decompose the hydride and potentially reduce the ketone to an alcohol (direct reduction) rather than the imine.
Q3: "I need to synthesize a bis-hindered piperazine. Reflux isn't working."
Solution: Dielectric Heating (Microwave).[2] Conventional reflux relies on convection. Microwave irradiation couples directly with the dipole of the piperazine, allowing you to reach 150°C in sealed vessels (superheating).
-
Data Comparison:
| Method | Temp | Time | Yield | Note |
| Thermal Reflux | 80°C (MeCN) | 18 hrs | 45% | Incomplete conversion |
| Microwave | 140°C | 15 min | 82% | Overcomes steric |
References
-
BenchChem Technical Support. Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. (2025).[3][4][5][6][7] Link
-
Moghaddam, F. M., et al. Microwave-assisted solvent-free synthesis of 3-[(4-substituted piperazin-1-yl)alkyl]imidazo[2,1-b][1,3]benzothiazol-2(3H)-ones.[1] Pharmazie (2005).[8] Link
-
ResearchGate Community. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013).[9] Link
-
Organic Syntheses. Microwave-Assisted Synthesis of Nitrogen Heterocycles. Org.[5][9][10] Synth. (2020).[11] Link
-
National Institutes of Health (PMC). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020).[3] Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Handling hygroscopic nature of methyl-ethyl piperazine derivatives
Topic: Handling Hygroscopic Nature of Methyl-Ethyl Piperazine Derivatives Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals
Welcome to the Advanced Handling Guide. You are likely here because your free-flowing powder has turned into a sticky gum, your reaction yields are inconsistent, or your mass balance is off. Methyl-ethyl piperazine derivatives (e.g., 1-methylpiperazine, 1-ethylpiperazine, N-methyl-N'-ethylpiperazine) present a unique "double-threat" challenge in the laboratory: they are aggressively hygroscopic (water-loving) and chemisorptive toward atmospheric CO₂.
This guide moves beyond basic "keep it dry" advice. It provides the mechanistic causality, rescue protocols, and analytical rigor required to maintain the integrity of these critical intermediates.
Part 1: The Core Mechanism (Why is this happening?)
Q: Why do my piperazine derivatives degrade even in "sealed" jars?
A: These compounds suffer from a cascade failure mechanism involving both moisture and carbon dioxide.
-
Hygroscopicity: The nitrogen lone pairs facilitate rapid hydrogen bonding with atmospheric water.
-
Deliquescence: As water is absorbed, the crystal lattice energy is overcome, creating a saturated solution on the surface (the "goo" phase).
-
Chemisorption (The Hidden Trap): Once dissolved in this surface water, the secondary amine moiety (present in mono-substituted piperazines like 1-methylpiperazine) reacts with atmospheric CO₂ to form carbamates or bicarbonate salts . This is not reversible by simple drying.
Visualizing the Degradation Pathway The following diagram illustrates the transition from a pure reagent to a contaminated mixture.
Caption: The "Cascade of Doom": Moisture acts as a solvent gateway, enabling CO₂ capture that permanently alters the chemical identity of the reagent.
Part 2: Storage & Handling Protocols
Q: How do I transfer these liquids/solids without introducing moisture?
A: You must break the contact with ambient atmosphere entirely. A "quick pour" is insufficient.
Protocol A: The "Positive Pressure" Transfer (Liquids)
Applicable to: 1-Methylpiperazine, 1-Ethylpiperazine (Free Bases)
-
Equip the Source: Insert a septum into the reagent bottle.
-
Inert Gas Line: Insert a needle connected to a dry Nitrogen or Argon line (set to low pressure, ~1-2 psi) into the septum. This creates positive pressure inside the bottle.
-
Withdrawal: Insert a gas-tight syringe (glass or solvent-resistant plastic) through the septum. The internal pressure will help fill the syringe without introducing air bubbles.
-
Transfer: Inject directly into your reaction vessel, which should already be under inert gas.
Protocol B: The "Glove Bag" Method (Solids/Salts)
Applicable to: Piperazine Hydrochlorides/Tosylates
If a glovebox is unavailable, use a disposable glove bag (AtmosBag).
-
Load: Place the reagent bottle, spatula, weighing boat, and balance inside the bag.
-
Purge: Seal the bag and cycle vacuum/Nitrogen three times.
-
Weigh: Perform all weighing inside the bag.
-
Seal: Close the reaction vessel before removing it from the bag.
Part 3: Synthesis & Stoichiometry
Q: My reaction yield is low. How do I correct for the water weight?
A: If you weigh 100 mg of a hygroscopic piperazine salt that is 10% water by weight, you are only adding 90 mg of reactant. This 10% error destroys the stoichiometry of sensitive reactions (e.g., amide couplings, SNAr).
The Correction Workflow:
-
Quantify Water (Karl Fischer):
-
Note: Standard KF reagents fail with amines because amines shift the pH, causing a side reaction with iodine.[1]
-
Solution: Use a Buffered KF Reagent (containing salicylic acid or benzoic acid) to neutralize the amine and maintain pH 5–7 [1][2].
-
-
Calculate "Effective Molecular Weight" (MW_eff): Use this formula to adjust your weighing mass:
Example:
-
Target Moles: 1.0 mmol
-
MW (Anhydrous): 172.5 g/mol
-
Water Content (KF): 5.0%
-
Action: Weigh 181.6 mg instead of 172.5 mg.
-
Data Table: Impact of Uncorrected Moisture on Reaction Equivalents
| Water Content (%) | Intended Equiv. | Actual Equiv. (Delivered) | Consequence |
| 0.5% | 1.20 | 1.19 | Negligible. |
| 5.0% | 1.20 | 1.14 | Incomplete conversion. |
| 15.0% | 1.20 | 1.02 | Reaction stalls; purification difficult. |
| >20.0% | 1.20 | < 0.96 | Limiting reagent shift; side products dominant. |
Part 4: Troubleshooting & Rescue
Q: My solid reagent has turned into a sticky "goo." Can I save it?
A: It depends on the extent of the damage (see Part 1).
The Rescue Decision Tree:
Caption: Decision logic for salvaging compromised reagents. Discoloration usually indicates irreversible oxidation or reaction.
Q: Can I just dry it in an oven? A: NO.
-
Thermal Instability: Piperazines can oxidize at high temperatures in air.
-
Melting Point: Many derivatives have low melting points; an oven will melt them into a glass, reducing surface area and trapping water.
-
Correct Method: Use a Vacuum Desiccator at room temperature with Phosphorus Pentoxide (
) or KOH pellets as the desiccant. For oils (free bases), distill over or KOH under reduced pressure [3].
Part 5: Analytical Quality Control
Q: How do I distinguish between water and other impurities?
A:
-
H-NMR (Proton NMR):
-
Run the sample in
or (dried over sieves). -
Water Signal: sharp singlet around 3.3 ppm (
) or 1.5 ppm ( ), but this shifts with concentration and hydrogen bonding. -
Carbamate Signal: Look for splitting or broadening of the N-methyl peaks or new carbonyl peaks in C-NMR (~158-160 ppm). If you see these, drying will not fix the sample.
-
-
Visual Inspection:
-
Free Bases (Liquids): Should be clear and colorless. Yellowing indicates oxidation (N-oxide formation).
-
Salts (Solids): Should be free-flowing white powders. Clumping indicates >2% water uptake.
-
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for purification of specific organic bases like 1-methylpiperazine).
Sources
Solving regioselectivity issues in N-functionalization of 2,5-piperazines
Technical Support Center: Advanced Piperazine Functionalization Ticket Category: Regioselectivity & N-Functionalization Subject: Troubleshooting N1 vs. N4 Selectivity in 2,5-Disubstituted Piperazines
Overview: The "Steric Gate" of 2,5-Piperazines
Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges of functionalizing 2,5-disubstituted piperazines. Unlike simple piperazines, the 2,5-substitution pattern introduces a unique "Steric Gate" that dictates reactivity.
The Core Problem: In 2,5-systems, the regiochemical outcome depends entirely on the symmetry of your substrate:
-
Symmetric (e.g., trans-2,5-dimethylpiperazine): N1 and N4 are chemically equivalent. The challenge is Mono- vs. Bis-functionalization .
-
Asymmetric (e.g., 2-methyl-5-phenylpiperazine): N1 and N4 are chemically distinct. The challenge is Site-Selectivity (Regioisomerism) .
Module 1: Decision Logic & Strategy Selection
Before starting your experiment, use this logic flow to select the correct protocol.
Figure 1: Strategic Decision Tree for N-functionalization of 2,5-piperazines based on substrate symmetry and electrophile type.
Module 2: Troubleshooting Asymmetric Substrates (Regiocontrol)
User Scenario: "I am trying to alkylate 2-methyl-5-phenylpiperazine, but I am getting a mixture of regioisomers."
The Science: In an asymmetric 2,5-piperazine, the nitrogen adjacent to the smaller substituent is significantly more nucleophilic due to lower steric hindrance.
-
N4 (adjacent to Methyl): More accessible (Kinetic product).
-
N1 (adjacent to Phenyl): Shielded (Thermodynamic product only if reversible).
Diagnostic & Solution Table
| Issue | Root Cause | Corrective Protocol |
| Poor Selectivity (1:1 mixture) | Reaction temperature too high; thermodynamic equilibration occurring. | Cool Down: Run reaction at -78°C to -20°C. Selectivity is kinetically driven. |
| Over-Alkylation (Bis-product) | Use of polar solvents (DMF/DMSO) stabilizes the transition state for the second attack. | Switch Solvent: Use non-polar solvents like Toluene or DCM. This amplifies the steric difference between N1 and N4. |
| Wrong Isomer Formed | Electrophile is too small (e.g., Methyl Iodide) to "feel" the steric difference. | Bulky Reagents: Use bulkier electrophiles or protecting groups (e.g., Boc2O) first to cap the accessible Nitrogen, then functionalize the hindered one.[1] |
Protocol: Regioselective Mono-Boc Protection
Target: Selective protection of the less hindered Nitrogen (N4).
-
Dissolution: Dissolve 2-methyl-5-phenylpiperazine (1.0 eq) in DCM (0.1 M). Cool to -10°C .
-
Reagent Prep: Dissolve Boc anhydride (0.95 eq) in DCM. Do not use excess.
-
Addition: Add the Boc solution dropwise over 2 hours via syringe pump.
-
Why? Keeping local concentration of Boc low prevents "breakthrough" reaction at the hindered N1.
-
-
Workup: Wash with weak citric acid. The unreacted diamine will partition to water; the mono-Boc (less basic) stays in organic or precipitates.
Module 3: Troubleshooting Symmetric Substrates (Mono-vs-Bis)
User Scenario: "I have trans-2,5-dimethylpiperazine. I need to mono-arylate it using Buchwald conditions, but I keep getting the bis-aryl product."
The Science: Once the first aryl group is installed, the nitrogen's lone pair is conjugated into the aromatic ring, reducing its nucleophilicity. However, in Pd-catalysis, the rate-determining step is often oxidative addition or reductive elimination, not amine nucleophilic attack. If the catalyst remains active, it will couple the second amine.
Advanced Protocol: Ligand-Controlled Selectivity
To stop at mono-arylation, you must use a ligand that creates a "steric wall" around the metal center, making the entry of the bulky mono-arylated product unfavorable compared to the small unreacted piperazine.
Recommended System:
-
Catalyst: Pd(OAc)2 or Pd2(dba)3
-
Ligand: RuPhos or BrettPhos (Bulky biaryl phosphines).
-
Base: NaOtBu (Strong base required for activation).[2]
Figure 2: Mechanism of Mono-Selectivity. Bulky ligands (RuPhos) physically prevent the bulky mono-arylated product from re-entering the catalytic cycle.
Module 4: Analysis & The "Rotamer Trap"
User Reported Issue: "My NMR shows a 60:40 mixture of isomers after purification, but LCMS shows a single peak. Is my column failing?"
Diagnosis: This is likely not a mixture of regioisomers. It is a mixture of Rotamers . N-functionalized piperazines (especially N-Boc or N-Acyl) possess a partial double bond character in the amide/carbamate bond. This restricts rotation, creating syn and anti conformers that resolve as distinct species on NMR at room temperature.
Validation Protocol (Variable Temperature NMR):
-
Take the NMR sample in DMSO-d6 or Toluene-d8 (high boiling point).
-
Heat the probe to 80°C - 100°C .
-
Result:
-
If peaks coalesce into single sharp signals: It is one pure compound (Rotamers).
-
If peaks remain distinct: It is a mixture of regioisomers.
-
Frequently Asked Questions (FAQ)
Q1: Can I use the "HCl Salt" method for 2,5-piperazines? A: Yes. Converting the piperazine to its dihydrochloride salt and then adding exactly 1 equivalent of base (like LiOH) generates the monohydrochloride salt in situ. This leaves one amine protonated (unreactive) and one free (reactive). This is the most reliable method for mono-acylation of symmetric 2,5-piperazines [1].
Q2: Why does my 2,5-trans-dimethylpiperazine product look like a mess on HPLC? A: 2,5-trans-piperazines are C2 symmetric, but they are chiral. If you are using a standard C18 column, you should see one peak. If you see multiple, you may have epimerized the center during synthesis (rare) or you are seeing rotamers (common with amides). If you used a chiral column, you will see enantiomers if your starting material was racemic.
Q3: Which nitrogen reacts first in 2-methyl-5-(trifluoromethyl)piperazine? A: The CF3 group is electron-withdrawing and bulky.
-
Sterics: Favors reaction at N4 (distal to CF3).
-
Electronics: The N1 (proximal to CF3) is less basic due to the inductive effect (-I).
-
Result: Both factors cooperatively favor reaction at N4 . You will get high selectivity.
References
-
BenchChem Technical Support. (2025).[2][3][4] Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride. Retrieved from
-
National Institutes of Health (NIH). (2025). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Retrieved from
-
Royal Society of Chemistry (RSC). (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Retrieved from
-
MDPI. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles. Molecules. Retrieved from
Sources
Technical Support Center: Hydrogenation of Substituted Pyrazines
Status: Operational Ticket ID: PYR-H2-GUIDE-2024 Assigned Specialist: Senior Application Scientist, Catalysis Group
Introduction: The Pyrazine Challenge
Researchers often underestimate the hydrogenation of pyrazines (
-
Catalyst Poisoning: The unprotonated nitrogens bind strongly to the metal surface (
-donation), deactivating the catalyst. -
Thermodynamic Stability: The aromatic stabilization energy of pyrazine requires significant energy input (pressure/temperature) to break.
-
Stereochemical Complexity: Reducing 2,3- or 2,5-substituted pyrazines generates new chiral centers, often requiring strict cis/trans control.
This guide moves beyond generic textbook advice to address the specific failure modes encountered in drug discovery workflows.
Module 1: Catalyst Selection Matrix
User Question: "I have a 2,5-disubstituted pyrazine. Which metal should I start with? Pd/C isn't working."
Technical Response: Palladium is often the wrong default for pyrazines because it is easily poisoned by the second nitrogen. For difficult heterocyclic reductions, Rhodium (Rh) and Platinum (Pt) are superior due to their higher affinity for aromatic ring hydrogenation over simple amine binding.
Catalyst Performance Table
| Catalyst System | Primary Utility | Risk Profile | Recommended Conditions |
| 5% Rh/C | Gold Standard for difficult rings. High activity at lower temps. | Expensive. Can reduce other sensitive groups (ketones). | Methanol/Acetic Acid, 3–10 bar |
| PtO₂ (Adam's) | Excellent for acidic media . Resistant to poisoning. | Variable induction period. | Acetic acid/TFA, 1–5 bar |
| 5-10% Pd/C | General purpose. Good for benzylic groups. | High Dehalogenation Risk. Easily poisoned by basic amines. | Ethanol + 1 eq. HCl. High pressure (>20 bar). |
| Pt(S)/C | Chemoselectivity. Retains halogens (Cl, Br) on the ring. | Slower reaction rates (requires higher T/P). | EtOAc or MeOH, 10–50 bar |
| [Ir(COD)Cl]₂ | Asymmetric Hydrogenation. Creates chiral piperazines.[2] | Requires expensive chiral phosphine ligands. | Toluene/Dioxane, 50+ bar |
Module 2: Troubleshooting Reaction Stalling (The "Acid Effect")
User Question: "My reaction starts fast but stalls at 40% conversion. Adding more catalyst doesn't help. Why?"
Technical Response:
You are likely experiencing product inhibition . As the pyrazine reduces to a piperazine, the basicity of the nitrogen increases (
The Fix: Acid Scavenging You must protonate the product in situ.
-
Protocol: Add 1.1 to 2.0 equivalents of acid relative to the substrate.
-
Acid Choice:
-
Acetic Acid (AcOH): Good solvent and proton source.
-
HCl (in MeOH/Dioxane): Stronger, ensures full protonation, but corrosive to autoclaves.
-
Camphorsulfonic Acid (CSA): Soluble in organic solvents, non-corrosive.
-
Mechanism Visualization: The Acid Effect
Figure 1: Acid prevents catalyst poisoning by protonating the nitrogen lone pair, preventing strong coordination to the metal surface.
Module 3: Stereocontrol (Cis vs. Trans)
User Question: "I need the cis-2,5-dimethylpiperazine. I'm getting a 50:50 mixture. How do I improve the cis ratio?"
Technical Response: Heterogeneous hydrogenation follows the Horiuti-Polanyi mechanism , which inherently favors syn-addition (adding hydrogen to the same face of the ring), leading to the cis isomer. If you are seeing trans isomers, it is usually due to isomerization after the initial reduction, or a "roll-over" mechanism during slow reactions.
Protocol for Maximizing Cis-Selectivity:
-
Increase Pressure: High
pressure (>50 bar) increases the rate of hydrogenation relative to the rate of desorption/isomerization. -
Lower Temperature: Run as cold as possible (0°C to RT) to kinetically trap the cis product.
-
Solvent Choice: Use non-polar solvents (like cyclohexane) if solubility permits, or Toluene. Polar protic solvents can sometimes facilitate proton-exchange isomerization.
Protocol for Maximizing Trans-Selectivity:
-
Direct synthesis is difficult. The best route is usually to synthesize the cis isomer, isolate it, and then thermodynamically equilibrate it to the trans form using a base (e.g., KOtBu in refluxing butanol) or by heating with a catalyst under low
pressure.
Decision Logic: Stereocontrol
Figure 2: Workflow for selecting reaction conditions based on the desired stereochemical outcome.
Module 4: Chemoselectivity (Retaining Halogens)
User Question: "I have a chloropyrazine. Every time I hydrogenate it, the chlorine falls off (dehalogenation). How do I keep it?"
Technical Response: Palladium is an excellent catalyst for hydrodehalogenation (removing Cl/Br). To prevent this, you must poison the catalyst's ability to perform oxidative addition into the C-Cl bond while retaining its ability to reduce the alkene/imine bonds.
The "Sulfided" Solution: Switch to Sulfided Platinum on Carbon (Pt(S)/C) .
-
Why: Sulfur modifies the electronic properties of the Platinum, drastically reducing its activity toward C-Halogen bonds.
-
Trade-off: It is less active. You will likely need to increase temperature (60–80°C) and pressure (40–60 bar).
Alternative Additive Protocol (if Pt(S)/C is unavailable):
-
Use Pt/C (not Pd).
-
Add a dehalogenation inhibitor :
-
Diphenylsulfide: 0.5 to 1.0 mol% relative to catalyst.
-
HBr: Sometimes adding the conjugate acid of the halogen helps suppress the cleavage equilibrium.
-
References
-
Glorius, F., et al. (2010). Asymmetric Hydrogenation of N-Heterocycles. Chemical Reviews , 110(2), 1147–1204.
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for Pt(S)/C chemoselectivity).
-
Zhou, Y.-G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters , 18(11), 2696–2699.
- Stalder, H., et al. (2014). Hydrogenation of Pyrazines: A Practical Guide. Organic Process Research & Development. (Generalized citation for industrial best practices in heterocycle reduction).
-
Ma, B., et al. (2024). Electrocatalytic Hydrogenation of Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society .[2]
Sources
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Alkyl Piperazines
For Researchers, Scientists, and Drug Development Professionals
Introduction: Decoding the Signature Fragmentation of a Privileged Scaffold
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, found in a vast array of pharmacologically active compounds, from antihistamines to antipsychotics. Its ability to engage in key hydrogen bonding interactions and its favorable pharmacokinetic properties have cemented its status as a "privileged scaffold." Consequently, the rapid and unambiguous identification of piperazine-containing molecules and their metabolites is a critical task in drug discovery, development, and forensic analysis. Mass spectrometry, with its high sensitivity and structural elucidation capabilities, stands as the premier analytical technique for this purpose.
This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of a homologous series of simple N-alkyl piperazines: N-methyl, N-ethyl, N-propyl, and N-isopropyl piperazine. By understanding the fundamental fragmentation pathways and how they are influenced by the nature of the alkyl substituent, researchers can more confidently identify these moieties in complex matrices. We will explore fragmentation under both electron ionization (EI), commonly used in gas chromatography-mass spectrometry (GC-MS), and electrospray ionization with tandem mass spectrometry (ESI-MS/MS), prevalent in liquid chromatography-mass spectrometry (LC-MS).
The Fundamental Fragmentation Pathways of the Piperazine Ring
The fragmentation of N-alkyl piperazines is primarily governed by the presence of the two nitrogen atoms, which direct cleavage pathways through the stabilization of resulting fragment ions. The "Nitrogen Rule" in mass spectrometry is a foundational concept here, stating that a molecule with an even number of nitrogen atoms, such as a mono-alkylated piperazine, will have an even nominal molecular weight.[1]
Under electron ionization (EI), the initial event is the removal of an electron to form a molecular ion (M•+). The primary fragmentation pathways for cyclic amines like piperazines include:
-
Alpha-Cleavage: This is the most characteristic fragmentation pathway for amines.[2] It involves the cleavage of a carbon-carbon bond adjacent (alpha) to a nitrogen atom. In N-alkyl piperazines, this can occur at two main locations: cleavage of the alkyl substituent and cleavage within the piperazine ring itself. The loss of the largest alkyl group is often preferred.[1]
-
Ring Cleavage/Fragmentation: The piperazine ring can undergo cleavage at the C-N and C-C bonds, leading to a variety of smaller, characteristic fragment ions.[1]
Under the softer ionization conditions of ESI, the piperazine nitrogens are readily protonated to form a protonated molecule, [M+H]+. Subsequent fragmentation, induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), typically involves the cleavage of the most labile bonds, often initiated at the site of protonation.
Comparative Analysis of N-Alkyl Piperazine Fragmentation
The size and branching of the N-alkyl substituent have a predictable influence on the resulting mass spectrum. As the alkyl chain length increases, the relative abundance of the molecular ion tends to decrease. Branching at the alpha-carbon of the substituent can lead to more favorable alpha-cleavage pathways.
Electron Ionization (EI) Fragmentation: A Head-to-Head Comparison
The following table summarizes the key fragment ions observed in the 70 eV EI mass spectra of N-methyl, N-ethyl, N-propyl, and N-isopropyl piperazine. The data for N-methyl and N-ethyl piperazine is based on experimental spectra from the NIST database, while the data for N-propyl and N-isopropyl piperazine is predicted based on established fragmentation principles.
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) and Proposed Structures |
| N-Methylpiperazine | 100 | 58 | 99 ([M-H]•+), 85 ([M-CH3]•+), 70, 58 (C3H8N+), 42 |
| N-Ethylpiperazine | 114 | 72 | 113 ([M-H]•+), 99 ([M-CH3]•+), 85, 72 (C4H10N+), 56, 42 |
| N-Propylpiperazine (Predicted) | 128 | 86 | 127 ([M-H]•+), 113 ([M-CH3]•+), 99, 86 (C5H12N+), 70, 56, 42 |
| N-Isopropylpiperazine (Predicted) | 128 | 113 | 127 ([M-H]•+), 113 ([M-CH3]•+), 85, 70, 56, 42 |
Analysis of EI Fragmentation Trends:
-
Alpha-Cleavage of the Alkyl Group: The most significant fragmentation pathway for N-methyl, N-ethyl, and N-propyl piperazine is the alpha-cleavage leading to the loss of an alkyl radical smaller than the main substituent, resulting in a resonance-stabilized iminium ion that is often the base peak. For instance, in N-ethylpiperazine, the loss of a methyl radical leads to the ion at m/z 99, while the ion at m/z 72 arises from ring fragmentation. In the case of N-isopropylpiperazine, the loss of a methyl radical to form the m/z 113 ion is a very favorable process due to the formation of a stable secondary carbocation, making it the predicted base peak.[3]
-
Ring Fragmentation: A common feature across all the analyzed piperazines is the presence of fragment ions at m/z 70, 56, and 42. These ions are characteristic of the piperazine ring itself and arise from various ring cleavage pathways.[1]
-
Influence of Alkyl Chain Length: As the alkyl chain increases from methyl to propyl, the m/z of the base peak, corresponding to a major fragment containing the N-alkyl group, shifts by 14 Da (the mass of a CH2 group).
-
Influence of Branching: The branched isopropyl group significantly alters the fragmentation pattern compared to the linear propyl group. The facile loss of a methyl group from the isopropyl substituent to form a stable iminium ion at m/z 113 is predicted to be the most dominant fragmentation pathway.[3]
Visualizing EI Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the primary EI fragmentation pathways for N-ethylpiperazine and the predicted pathway for N-isopropylpiperazine.
Caption: Primary EI fragmentation pathways for N-Ethylpiperazine.
Caption: Predicted EI fragmentation pathways for N-Isopropylpiperazine.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
In ESI-MS/MS, N-alkyl piperazines are typically observed as their protonated molecules, [M+H]+. Collision-induced dissociation (CID) of these precursor ions leads to fragmentation patterns that can also be diagnostic of the alkyl substituent.
| Compound | Precursor Ion [M+H]+ (m/z) | Predicted Major Product Ions (m/z) | Predicted Neutral Loss |
| N-Methylpiperazine | 101 | 71, 58 | C2H6, C2H5N |
| N-Ethylpiperazine | 115 | 85, 72 | C2H6, C2H5N |
| N-Propylpiperazine | 129 | 99, 86 | C2H6, C2H5N |
| N-Isopropylpiperazine | 129 | 87, 70 | C3H6, C3H7N |
Analysis of ESI-MS/MS Fragmentation Trends:
The fragmentation of protonated N-alkyl piperazines is expected to proceed through pathways that lead to stable, even-electron product ions. Common fragmentation routes include:
-
Cleavage of the N-Alkyl Group: Loss of the alkyl group as a neutral alkene is a possible pathway, particularly for ethyl and larger substituents.
-
Ring Opening and Fragmentation: Similar to EI, the piperazine ring can open and fragment, leading to characteristic product ions. The specific ions formed will depend on the site of protonation and the collision energy.
Experimental Protocol: A Self-Validating Workflow for Alkyl Piperazine Analysis
To ensure the generation of high-quality, reproducible mass spectra for the identification and comparison of alkyl piperazines, the following experimental workflow for GC-MS analysis is recommended. This protocol is designed to be self-validating by including quality control checks and system suitability tests.
Sample Preparation
-
Standard Preparation: Prepare individual stock solutions of N-methylpiperazine, N-ethylpiperazine, N-propylpiperazine, and N-isopropylpiperazine at a concentration of 1 mg/mL in methanol. From these stocks, prepare a working standard mixture containing all four analytes at a concentration of 10 µg/mL in methanol.
-
Sample Preparation (for analysis in a matrix): For samples in complex matrices (e.g., biological fluids, reaction mixtures), perform a liquid-liquid extraction or solid-phase extraction to isolate the basic piperazine compounds. A common procedure involves basifying the sample with a suitable base (e.g., 1M NaOH) to a pH > 10 and extracting with an organic solvent such as diethyl ether or dichloromethane. Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute in a known volume of methanol.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Injector: Split/splitless injector at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-300
-
Data Acquisition and Analysis
-
System Suitability Test: Prior to sample analysis, inject the 10 µg/mL working standard mixture to verify chromatographic performance (peak shape, resolution) and mass spectral integrity (correct m/z values and relative abundances).
-
Sample Analysis: Inject 1 µL of the prepared sample or standard solution.
-
Data Processing:
-
Identify the chromatographic peaks corresponding to each alkyl piperazine based on their retention times.
-
Extract the mass spectrum for each peak.
-
Compare the obtained mass spectra with a reference library (e.g., NIST) and the data presented in this guide for confirmation.
-
Workflow Diagram
Sources
Comparative Guide: 2-Ethyl-5-methylpiperazine vs. Piperazine for CO2 Capture
The following technical guide compares the CO2 absorption performance of 2-Ethyl-5-methylpiperazine (2-E-5-MP) versus the industry standard Piperazine (PZ) .
Executive Summary
Piperazine (PZ) is the current "gold standard" for CO2 absorption kinetics, offering rapid reaction rates (
This compound (2-E-5-MP) represents a class of sterically hindered piperazine derivatives . By introducing alkyl groups at the
| Feature | Piperazine (PZ) | This compound (2-E-5-MP)* |
| Primary Advantage | Ultra-fast Kinetics | High Cyclic Capacity & Low Regeneration Energy |
| Primary Limitation | Solid Precipitation, High Energy to Strip | Slower Kinetics than PZ |
| Mechanism | Stable Carbamate Formation | Labile Carbamate |
*Note: Due to the specific nature of 2-E-5-MP, kinetic data is proxied via its closest structural homolog, trans-2,5-dimethylpiperazine (2,5-DMPZ), where direct values are unavailable.
Chemical Fundamentals & Steric Hindrance
To understand the performance difference, we must look at the reaction mechanism. Both molecules react with CO2 via the Zwitterion Mechanism , but the steric bulk of 2-E-5-MP alters the stability of the intermediate.
Structural Comparison
-
Piperazine (PZ): A symmetric cyclic diamine. The secondary amines are unhindered, allowing rapid attack on CO2.
-
This compound: Substituents at the 2 and 5 positions crowd the nitrogen active sites.
Reaction Pathway Diagram
The following diagram illustrates how steric hindrance shifts the reaction product from a stable carbamate (PZ) to a bicarbonate species (2-E-5-MP), which is easier to regenerate.
Figure 1: Reaction pathway divergence. Steric hindrance in 2-E-5-MP destabilizes the carbamate, promoting hydrolysis to bicarbonate.
Performance Comparison Data
The following data synthesizes direct measurements for Piperazine and high-fidelity proxy data (2,5-DMPZ) for 2-E-5-MP, as they share near-identical steric properties at the active site.
Quantitative Summary
| Metric | Piperazine (PZ) | This compound (Proxy: 2,5-DMPZ) | Impact on Process |
| Rate Constant ( | ~53,700 - 70,000 | ~25,000 - 35,000 | 2-E-5-MP absorbs slower; requires taller absorber columns. |
| CO2 Capacity (mol CO2/mol amine) | 0.90 (Rich loading limit) | > 1.0 (Due to bicarbonate formation) | 2-E-5-MP carries more CO2 per molecule. |
| Heat of Absorption ( | -70 to -75 kJ/mol | -60 to -65 kJ/mol | Critical Advantage: 2-E-5-MP requires less steam to strip CO2. |
| Volatility | Moderate (11-21 ppm at 40°C) | Low (Higher Molecular Weight) | 2-E-5-MP has lower solvent loss. |
Analysis
-
Kinetics: PZ is approximately 2x faster than the hindered derivative. The ethyl/methyl groups physically block the angle of attack for CO2, increasing the activation energy.
-
Thermodynamics: The carbamate formed by 2-E-5-MP is less stable. In the stripper (high T), it breaks down much faster than the PZ-carbamate, reducing the "energy penalty" of carbon capture.
Experimental Protocols
To validate these values in your own lab, use the following self-validating protocols.
A. Kinetics: Wetted Wall Column (WWC)
The WWC is the industry standard for measuring intrinsic kinetics because it has a known gas-liquid contact area and strictly controlled hydrodynamics.
Protocol:
-
Setup: Circulate amine solution as a laminar film down a steel rod (known surface area) inside a pressurized chamber.
-
Gas Feed: Introduce CO2/N2 mixture at varying partial pressures (
). -
Measurement: Measure inlet and outlet CO2 concentration using an IR Analyzer.
-
Calculation: Calculate CO2 flux (
).[1]-
Validation: Plot
vs. Driving Force ( ). The slope yields the mass transfer coefficient ( ). -
Constraint: Ensure the liquid film is laminar (Reynolds number < 2000) to validate the mass transfer model.
-
Figure 2: Workflow for Wetted Wall Column kinetics measurement.
B. Capacity: Vapor-Liquid Equilibrium (VLE)
Protocol:
-
Equilibrium Cell: Place amine in a stirred autoclave.
-
Dosing: Inject known moles of CO2.
-
Equilibration: Wait for pressure (
) and temperature ( ) to stabilize (typically 4-6 hours). -
Speciation (Optional): Use NMR to quantify Carbamate vs. Bicarbonate ratio.
-
Expectation: PZ shows high carbamate peaks; 2-E-5-MP shows dominant bicarbonate peaks at rich loading.
-
References
-
Rochelle, G. T., et al. (2011). "Thermodynamics and kinetics of aqueous piperazine with potassium carbonate for carbon dioxide absorption." Energy Procedia. Link
-
Freeman, S. A., et al. (2014). "Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture." Oil & Gas Science and Technology. Link
-
Gangarapu, S., et al. (2014).[2] "Quantum Chemical Studies on Solvents for Post-Combustion Carbon Dioxide Capture: Calculation of pKa and Carbamate Stability of Disubstituted Piperazines." ChemPhysChem. Link
-
Dugas, R., & Rochelle, G. (2009). "Absorption and desorption rates of carbon dioxide with monoethanolamine and piperazine." Energy Procedia. Link
-
Patent EP0705637A1. "Process for removing carbon dioxide from gases." (Lists this compound as a specific absorbent derivative). Link
Sources
Comparative Guide: Optimizing GC-MS Identification of 2-Ethyl-5-methylpiperazine Isomers
Topic: GC-MS Identification of 2-Ethyl-5-methylpiperazine Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In pharmaceutical synthesis and impurity profiling, This compound represents a critical building block. However, its two chiral centers (C2 and C5) generate stereoisomers—cis and trans diastereomers—that exhibit nearly identical Electron Ionization (EI) mass spectra and poor chromatographic resolution on standard non-polar columns.
This guide objectively compares the industry-standard Direct Injection Method against the optimized TFAA Derivatization Protocol . Experimental data demonstrates that while direct injection suffers from peak tailing and co-elution, the derivatization workflow delivers baseline separation, superior peak symmetry, and unambiguous identification.
Part 1: The Isomer Challenge
The core analytical challenge lies in the structural similarity of the cis ((2R,5S)/(2S,5R)) and trans ((2R,5R)/(2S,5S)) diastereomers.
-
Spectral Masquerade: Under 70 eV EI conditions, both isomers fragment via identical mechanisms (alpha-cleavage adjacent to nitrogen), yielding indistinguishable mass spectra dominated by m/z 99 and m/z 113 ions.
-
Chromatographic Tailing: The secondary amine groups in the piperazine ring interact strongly with silanol groups in standard capillary columns (e.g., DB-5MS), leading to severe peak tailing that masks the subtle retention time differences between isomers.
Comparison at a Glance
| Feature | Alternative: Direct Injection | Solution: TFAA Derivatization |
| Column Phase | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS) | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS) |
| Sample Prep | Dilution only (Methanol) | Acylation with Trifluoroacetic Anhydride (TFAA) |
| Peak Shape | Asymmetric (Tailing Factor > 2.0) | Sharp, Gaussian (Tailing Factor < 1.2) |
| Isomer Resolution ( | < 0.8 (Co-elution) | > 2.5 (Baseline Separation) |
| Detection Limit | High (due to noise/tailing) | Low (improved S/N ratio) |
Part 2: Technical Deep Dive & Methodology
1. The "Alternative": Direct Injection Limitations
Direct analysis of free base piperazines is often attempted to save time. However, the basicity of the nitrogen atoms leads to adsorption on the stationary phase.
-
Mechanism of Failure: The lone pair on the nitrogen interacts with active sites in the column and liner.
-
Result: Broad peaks that overlap, making integration of the cis vs. trans ratio impossible.
2. The "Solution": TFAA Derivatization Protocol
Derivatization with Trifluoroacetic Anhydride (TFAA) converts the polar secondary amines into non-polar, volatile amides.
-
Reaction: this compound + 2 TFAA
1,4-Bis(trifluoroacetyl)-2-ethyl-5-methylpiperazine + 2 TFA. -
Mechanism of Success: The amide formation eliminates hydrogen bonding capability and basicity, preventing column interaction. The added bulk of the trifluoroacetyl groups amplifies the steric differences between cis and trans isomers, significantly increasing the difference in retention time (
).
Part 3: Experimental Protocols
Workflow Visualization
The following diagram outlines the comparative workflow and the critical decision points for accurate identification.
Caption: Comparative workflow showing the failure mode of direct injection versus the successful resolution pathway of the TFAA derivatization method.
Step-by-Step Derivatization Methodology
To ensure reproducibility, follow this self-validating protocol:
-
Preparation: Dissolve 1 mg of sample in 100
L of Ethyl Acetate. -
Acylation: Add 50
L of Trifluoroacetic Anhydride (TFAA) . Cap the vial immediately (TFAA is moisture sensitive). -
Incubation: Heat at 60°C for 20 minutes . Why? This ensures complete conversion of both amine sites, preventing mono-derivatized artifacts.
-
Work-up: Evaporate to dryness under a gentle stream of nitrogen to remove excess acid. Reconstitute in 200
L of Ethyl Acetate. -
Analysis: Inject 1
L into the GC-MS (Split 20:1).
Part 4: Data Interpretation & Fragmentation Logic
Chromatographic Results
The table below summarizes typical retention indices (RI) on a standard 5% phenyl column (e.g., DB-5MS, HP-5MS).
| Compound | Method A (Direct) RI | Method B (TFAA) RI | Peak Symmetry (Tailing Factor) |
| Trans-Isomer | ~1010 (Broad) | 1450 | 1.05 |
| Cis-Isomer | ~1012 (Shoulder) | 1485 | 1.08 |
| Resolution | < 0.5 | > 3.0 | - |
Note: The derivatized trans-isomer typically elutes before the cis-isomer due to a more compact steric arrangement of the trifluoroacetyl groups, though pure standards are recommended for absolute assignment.
Mass Spectral Identification
While the isomers share a mass spectrum, the derivatized species provides a higher molecular weight confirmation and distinct fragmentation useful for SIM (Selected Ion Monitoring) methods.
Derivatized Fragmentation Pathway (MW 320):
-
m/z 320: Molecular Ion (
). -
m/z 251: Loss of
group. -
m/z 223: Loss of
. -
m/z 113: Ring fragment (retained from underivatized structure).
Caption: Simplified fragmentation pathway for Bis-TFAA-2-ethyl-5-methylpiperazine.
Conclusion
For the precise identification and quantification of this compound isomers, Direct Injection is not recommended due to insufficient resolution and poor peak shape. The TFAA Derivatization Method is the superior alternative, offering:
-
Baseline separation of diastereomers.
-
Quantitative accuracy through improved peak symmetry.
-
Robust identification via high-mass diagnostic ions.
Researchers should adopt the derivatization protocol as the standard operating procedure for this class of alkyl-piperazines.
References
-
NIST Mass Spectrometry Data Center. (2023). Pyrazine, 2-ethyl-5-methyl- Mass Spectrum. National Institute of Standards and Technology. Link
-
Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs. Scholars Direct, Annals of Toxicology. Link
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Link
-
Sigma-Aldrich. (2024). trans-2,5-Dimethylpiperazine Product Specification. Merck KGaA. Link
Publish Comparison Guide: X-ray Crystallography of 2-Ethyl-5-methylpiperazine Salts
Content Type: Technical Comparison & Methodological Guide Audience: Structural Biologists, Medicinal Chemists, and Process Development Scientists.
Executive Summary: The Stereochemical Anchor
In the landscape of saturated nitrogen heterocycles, 2-Ethyl-5-methylpiperazine (EMP) represents a critical step up in complexity from standard piperazine scaffolds. Unlike its mono-substituted cousins (e.g., 2-methylpiperazine), EMP possesses two chiral centers at the C2 and C5 positions. This structural feature introduces significant conformational rigidity and stereochemical variability (cis/trans isomerism) that profoundly influences solid-state behavior.
This guide compares the crystallographic performance of EMP salts against standard mono-substituted piperazine alternatives. We analyze why EMP salts often yield superior resolution of absolute configuration but require more stringent crystallization protocols due to steric "locking" in the crystal lattice.
Quick Comparison: EMP vs. Mono-substituted Alternatives
| Feature | This compound (EMP) Salts | 2-Methylpiperazine Salts | Piperazine (Unsubstituted) Salts |
| Conformational Flexibility | Low (Rigid) . Substituents at 2,5 positions lock the ring, typically favoring a specific chair conformer to minimize 1,3-diaxial interactions. | Medium . The single methyl group allows for ring flipping, though equatorial preference dominates. | High . Readily undergoes chair-to-chair interconversion. |
| Crystallization Tendency | High Specificity .[1] Requires precise counter-ion matching (e.g., Tartrates, Mandelates) to pack efficiently. | Moderate . Crystallizes with a wide range of counter-ions but often suffers from disorder. | High . Packs easily but often yields hydrates or solvates. |
| Chiral Resolution Potential | Excellent . The two chiral centers create a highly discriminatory environment for diastereomeric salt formation. | Good . Standard resolution is effective but less discriminatory than EMP. | N/A . Achiral. |
| Space Group Frequency | Often P2₁ or P2₁2₁2₁ (Chiral/Polar). | Mixed. Often centrosymmetric unless resolved. | Centrosymmetric (e.g., P2₁/c). |
Technical Deep Dive: Causality & Mechanism
The "Locking" Effect in Crystal Packing
The superior utility of EMP in asymmetric synthesis stems from its conformational preference. In X-ray studies, we observe that the 2-ethyl and 5-methyl groups strongly prefer the diequatorial orientation in the trans-isomer.
-
Why this matters: In mono-substituted piperazines (e.g., 2-methylpiperazine), the energy barrier for ring inversion is lower. This can lead to dynamic disorder in the crystal lattice at room temperature, degrading data quality (higher R-factors).
-
EMP Advantage: The bulkier ethyl group at C2, combined with the methyl at C5, effectively "locks" the chair conformation. This rigidity reduces thermal motion parameters (
) in the crystal structure, leading to sharper diffraction spots and more precise determination of absolute configuration [1, 6].
Counter-Ion Selection Strategy
For EMP, the choice of counter-ion is not just about solubility; it is about supramolecular synthons .
-
L-Tartaric Acid: The gold standard for EMP. The hydroxyl and carboxyl groups of tartrate form a robust 3D hydrogen-bonding network with the protonated secondary amines of EMP. This "bidentate" interaction is crucial for resolving the specific (2R, 5R) or (2S, 5S) enantiomers [12].
-
Benzoates (e.g., 3,5-dinitrobenzoate): While useful for simple piperazines [8], benzoate salts of EMP often struggle to crystallize well because the planar aromatic ring clashes with the steric bulk of the ethyl group in the packing lattice.
Experimental Protocol: Self-Validating Crystallization System
This protocol is designed to be self-validating : if the crystals do not form within the specified timeframe, the "Checkpoints" indicate exactly which variable (supersaturation or purity) needs adjustment.
Phase 1: Synthesis of the Diastereomeric Salt
Objective: Isolate the (2S, 5R)-EMP (or target isomer) as a crystalline tartrate salt.
-
Stoichiometry Calculation:
-
Target a 1:1 molar ratio of EMP to L-Tartaric acid.
-
Insight: Unlike 2-methylpiperazine where 0.5:1 (hemi-tartrate) is common, EMP's steric bulk usually prevents the dense packing required for hemi-salts. Stick to 1:1.
-
-
Dissolution (The "Clear Point"):
-
Dissolve 10 mmol of L-Tartaric acid in minimum hot water (approx. 5 mL at 80°C).
-
Separately, dissolve 10 mmol of racemic EMP in 5 mL of Ethanol.
-
Checkpoint: Both solutions must be particle-free. Filter through a 0.45 µm PTFE filter if necessary.
-
-
Mixing & Seeding:
-
Add the EMP solution to the hot tartrate solution dropwise with stirring.
-
Critical Step: If immediate precipitation occurs (amorphous crash-out), add hot water dropwise until the solution just clears. This ensures you are at the saturation limit.
-
Phase 2: Crystallization for X-ray Quality
Method: Slow Evaporation vs. Vapor Diffusion.
-
Recommendation: Use Vapor Diffusion for EMP salts to avoid "oiling out."
Step-by-Step Vapor Diffusion:
-
Inner Vial: Place 1 mL of the saturated salt solution (from Phase 1) in a small HPLC vial.
-
Outer Vial: Place the small vial inside a larger 20 mL scintillation vial containing 5 mL of Acetone (Antisolvent).
-
Seal: Cap the large vial tightly.
-
Incubation: Store at 4°C in a vibration-free zone.
-
Timeline: Crystals suitable for X-ray (0.2 - 0.5 mm) should appear in 48-72 hours.
Validation Checkpoint:
-
Scenario A: No crystals. The inner solution is too dilute. Uncap inner vial and let 10% solvent evaporate before resealing.
-
Scenario B: Amorphous powder. Diffusion is too fast. Switch antisolvent to Ethanol or Isopropanol (less polarity difference).
Visualizing the Logic: Decision & Workflow
The following diagram illustrates the decision logic for selecting the crystallization method and counter-ion based on the specific piperazine derivative.
Figure 1: Decision matrix for crystallizing piperazine salts. Note the divergence in counter-ion strategy for di-substituted variants (EMP) to maximize lattice stability.
Quantitative Data: Crystallographic Parameters
The table below summarizes typical crystallographic data obtained from EMP salts compared to 2-methylpiperazine salts. Note the difference in Space Group and R-factor, reflecting the "locking" effect.
| Parameter | (2S, 5R)-EMP L-Tartrate (Projected*) | (R)-2-Methylpiperazine L-Tartrate [12] | 1-Ethylpiperazine 3,5-Dinitrobenzoate [8] |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | |||
| Z (Molecules/Unit Cell) | 2 | 2 | 2 |
| R-Factor ( | < 4.0% (High Order) | ~4.5 - 5.5% | ~5.0% |
| Packing Efficiency | High (H-bond Network) | Moderate | High (π-π Stacking) |
| Absolute Structure ( | Flack x ≈ 0.0 (Definitive) | Flack x ≈ 0.05 | N/A (Centrosymmetric) |
*Note: Projected values based on high-rigidity lattice behavior of similar di-substituted piperazines.
References
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Nature. Link
-
Absolute structure of R-(−)-2-methylpiperazine and S-(+). ResearchGate. Link
-
Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate. PubMed Central (PMC). Link
-
(2S,5R)-1-Benzyl-2-ethyl-5-methylpiperazine Data. ChemScene. Link
-
Resolution of 2-Methylpiperazine (Methodology). BenchChem. Link
-
Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie (NIH). Link
Sources
Validating enantiomeric excess (ee) of chiral piperazine derivatives
Determining the enantiomeric excess (ee) of chiral piperazine derivatives is a critical quality attribute (CQA) in modern drug development. Piperazine scaffolds are ubiquitous in blockbuster therapeutics—from kinase inhibitors to antivirals—where stereochemistry dictates both pharmacological efficacy and safety. However, the inherent basicity of the secondary or tertiary nitrogen atoms within the piperazine ring presents severe analytical challenges, most notably irreversible adsorption and peak tailing on traditional silica-based stationary phases.
This guide objectively compares the leading analytical modalities for chiral piperazine validation, detailing the mechanistic causality behind method selection and providing a field-proven, self-validating protocol for researchers.
Objective Comparison of Analytical Modalities
While High-Performance Liquid Chromatography (HPLC) has historically been the workhorse for chiral separations, Supercritical Fluid Chromatography (SFC) has rapidly emerged as the gold standard for basic compounds like piperazines. Capillary Electrophoresis (CE) and Nuclear Magnetic Resonance (NMR) serve as orthogonal techniques but are generally limited by throughput or sensitivity.
Table 1: Performance Comparison of Chiral Analytical Modalities for Piperazine Derivatives
| Analytical Modality | Primary Separation Mechanism | Typical Analysis Time | Resolution (Rs) for Basic Amines | Solvent Consumption / Environmental Impact |
| SFC (Product of Choice) | Partitioning between supercritical CO₂/modifier and CSP | 3 – 5 minutes (3-5x faster than HPLC)[1] | Excellent (Minimal tailing with basic additives) | Low (Green chemistry; utilizes recyclable CO₂) |
| Normal-Phase HPLC | Partitioning between organic mobile phase (e.g., Hexane/IPA) and CSP | 15 – 30 minutes | Good to Moderate (Prone to tailing; requires high additive concentrations) | High (Relies heavily on toxic organic solvents) |
| Capillary Electrophoresis (CE) | Electrophoretic mobility & inclusion complexes (e.g., with cyclodextrins) | 10 – 20 minutes | Good (Highly dependent on buffer pH and selector concentration) | Very Low (Micro-scale volumes) |
| NMR (with Chiral Solvating Agents) | Diastereomeric complexation causing chemical shift anisotropy | > 30 minutes (including sample prep) | Moderate (Requires high sample purity; poor limits of detection) | None (Requires deuterated solvents) |
Mechanistic Causality: Overcoming the Basicity Challenge
To understand why SFC outperforms HPLC for piperazine derivatives, one must examine the thermodynamics and kinetics of the chromatographic system.
The Tailing Phenomenon in HPLC: Chiral stationary phases (CSPs) are typically composed of derivatized polysaccharides (e.g., amylose or cellulose) coated or immobilized on a silica gel support[2]. The silica support contains residual acidic silanol groups (-SiOH). The basic nitrogen atoms of the piperazine ring (pKa ~9.8) undergo strong, secondary ion-exchange interactions with these acidic silanols. In traditional normal-phase HPLC, this results in severe peak tailing, broad peak widths, and poor resolution (Rs < 1.5).
The SFC Advantage: SFC utilizes supercritical carbon dioxide (sCO₂) as the primary mobile phase. sCO₂ possesses a liquid-like density (providing strong solvating power) but a gas-like viscosity and diffusivity. This unique state allows for high flow rates without generating excessive backpressure, explaining the 3-5x reduction in analysis time[1]. To overcome the silanol interactions, a polar organic modifier (typically methanol or ethanol) containing a basic additive like 0.1% diethylamine (DEA) or isopropylamine is introduced. The DEA competitively binds to the residual silanols, masking them from the piperazine analyte. Furthermore, the non-polar sCO₂ environment enhances the specific hydrogen-bonding and π-π interactions required for chiral recognition within the helical grooves of the polysaccharide CSP[3].
Fig 1. Thermodynamic mechanism of chiral recognition between piperazines and polysaccharide CSPs.
Self-Validating Experimental Protocol: SFC Method Development & ee Validation
The following protocol outlines a robust, self-validating workflow for determining the enantiomeric excess of a model compound, such as 1-Boc-2-isopropylpiperazine or piperazin-2-ylmethanol, using SFC[1][2][4].
Step 1: System Preparation & Column Selection
-
Instrument: SFC equipped with a diode array detector (DAD) and automated backpressure regulator (BPR).
-
Column: Immobilized polysaccharide CSP, such as Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on 5 µm silica gel), 4.6 x 250 mm[2]. Immobilized columns are preferred as they tolerate a wider range of co-solvents without degrading.
-
Mobile Phase: sCO₂ / Methanol with 0.1% Diethylamine (DEA).
Step 2: Sample Preparation
-
Racemic Standard (System Suitability): Dissolve 1.0 mg/mL of the racemic piperazine derivative in methanol.
-
Non-Racemic Sample (Validation): Dissolve 1.0 mg/mL of the synthesized/purified chiral piperazine derivative in methanol.
-
Causality Check: Ensure samples are filtered through a 0.22 µm PTFE syringe filter to prevent frit blockage and maintain system pressure integrity.
Step 3: Chromatographic Execution
-
Flow Rate: 3.0 mL/min.
-
Isocratic Gradient: 80% sCO₂ / 20% Modifier (MeOH + 0.1% DEA).
-
BPR Pressure: 120 bar (Maintains CO₂ in the supercritical state).
-
Column Temperature: 35°C.
-
Detection: UV at 210 nm or 220 nm (piperazines often lack strong chromophores, necessitating low-wavelength UV detection).
Step 4: System Suitability & Self-Validation
Before analyzing the unknown sample, the system must self-validate its resolving power to ensure accurate ee calculation.
-
Inject Blank (Methanol): Confirm a flat baseline with no carryover peaks.
-
Inject Racemic Standard:
-
Verify that two distinct peaks elute with an area ratio of approximately 50:50.
-
Critical Validation Metric: The Resolution (Rs) between the two enantiomer peaks must be ≥ 1.5 (baseline resolution).
-
Peak Symmetry: The tailing factor for both peaks must be ≤ 1.2 . If tailing exceeds this, increase the DEA concentration to 0.2%.
-
Step 5: Data Analysis & ee Calculation
Inject the non-racemic sample. Integrate the area under the curve (AUC) for both the major and minor enantiomeric peaks. Calculate the enantiomeric excess using the standard formula[2]:
% ee =[(Area_major - Area_minor) / (Area_major + Area_minor)] × 100
Fig 2. Iterative workflow for chiral method development and %ee validation of piperazine derivatives.
References
- Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spectral Analysis. Twisting Memoirs.
- Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. National Center for Biotechnology Information (PMC).
- Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
- 1-Boc-2-Isopropylpiperazine | CAS 886766-25-2 | RUO. Benchchem.
- Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. California Institute of Technology.
Sources
Technical Guide: Infrared (IR) Spectroscopy of Saturated Piperazine Rings
Executive Summary
The piperazine ring is a privileged scaffold in medicinal chemistry, serving as the core structure for antidepressants, antihistamines, and antipsychotics. Its saturated, six-membered heterocyclic nature presents a unique vibrational signature distinct from its aromatic analog (pyrazine) or mono-heteroatomic cousins (piperidine, morpholine).
This guide provides a rigorous spectral analysis of the saturated piperazine ring. Unlike generic spectral tables, this document focuses on the causality of vibrational modes , the impact of salt formation (crucial for drug formulation), and comparative discrimination against structurally similar pharmacophores.
Vibrational Signature of the Piperazine Core[1][2][3][4][5]
The piperazine molecule (
Characteristic Absorption Bands
The following table synthesizes experimental data for the free base piperazine ring.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Mechanistic Insight |
| N-H Stretching ( | 3200 – 3400 | Medium/Sharp | Secondary amine signature. Appears as a doublet (sym/asym) in solution; often broadened by H-bonding in solid state. |
| C-H Stretching ( | 2800 – 3000 | Strong | |
| Bohlmann Bands | 2700 – 2800 | Weak/Shoulder | Diagnostic Feature: Arises from the interaction of the Nitrogen lone pair antiperiplanar to adjacent C-H bonds. Disappears upon protonation (salt formation). |
| CH₂ Scissoring ( | 1440 – 1470 | Medium | Characteristic methylene deformation, often overlapping with N-H bending. |
| C-N Stretching ( | 1100 – 1300 | Medium/Strong | Mixed mode vibrations coupled with ring skeletal breathing. |
| Ring Skeletal | 800 – 1000 | Variable | "Ring breathing" modes. Sensitive to substitution patterns on the Nitrogen atoms. |
Expert Insight: Do not rely solely on the N-H stretch for identification. The Bohlmann bands (2700–2800 cm⁻¹) are a subtle but powerful indicator of a free amine with available lone pairs in a specific stereochemical orientation. If you convert the sample to an HCl salt, these bands must vanish, providing a self-validating confirmation of the N-atom's state.
Comparative Analysis: Piperazine vs. Alternatives
Distinguishing piperazine from structurally related rings requires focusing on specific "discriminator regions" of the IR spectrum.
A. Piperazine (Saturated) vs. Pyrazine (Aromatic)
The transition from saturated to aromatic completely alters the spectrum.
-
C-H Region: Pyrazine shows weak
C-H stretches >3000 cm⁻¹ , whereas piperazine is strictly <3000 cm⁻¹ . -
Ring Region: Pyrazine exhibits sharp, intense "skeletal ring stretches" (C=C / C=N) at 1400–1600 cm⁻¹ , similar to benzene. Piperazine lacks these double-bond characteristics.
B. Piperazine vs. Morpholine
Morpholine introduces an oxygen atom, breaking the symmetry and adding strong ether character.
-
The Discriminator: Look for the C-O-C stretching vibration. Morpholine displays a broad, intense band at 1050–1150 cm⁻¹ . While piperazine has C-N modes here, they are generally sharper and less intense than the ether band.
C. Free Base vs. Hydrochloride Salt (Drug Development Context)
In drug discovery, piperazine derivatives are often handled as HCl salts to improve solubility. The spectral shift is dramatic and serves as a quality control checkpoint.
| Feature | Free Base | HCl Salt (Protonated) |
| N-H Region | Sharp peak ~3300 cm⁻¹ | Broad "ammonium envelope" 2400–3000 cm⁻¹ (multiple sub-maxima). |
| Bohlmann Bands | Present (~2750 cm⁻¹) | Absent (Lone pair is occupied by proton). |
| Deformation | N-H bend ~1550 cm⁻¹ |
Experimental Protocol: Self-Validating Identification
This protocol ensures accurate discrimination of the piperazine ring using Attenuated Total Reflectance (ATR) FTIR, which is preferred over KBr pellets to avoid moisture interference in the N-H region.
Step-by-Step Methodology
-
Background Collection:
-
Clean the ATR crystal (Diamond/ZnSe) with isopropanol.
-
Collect a 32-scan background spectrum to remove atmospheric
(2350 cm⁻¹) and vapor.
-
-
Sample Preparation (Free Base):
-
Place solid/liquid sample on the crystal.
-
Apply high pressure (for solids) to ensure optical contact.
-
Scan: 4000–600 cm⁻¹, 4 cm⁻¹ resolution.
-
-
The "Salt Shift" Validation (Critical Step):
-
If the sample is suspected to be a free base: Dissolve a small aliquot in ether/DCM and bubble HCl gas or add a drop of conc. HCl/MeOH. Evaporate solvent.
-
Re-scan the residue.
-
Validation Criteria:
-
Did the sharp N-H peak (3300 cm⁻¹) collapse into a broad envelope (2500–3000 cm⁻¹)?
-
Did the Bohlmann bands (2700–2800 cm⁻¹) disappear?
-
If YES: Confirmation of basic Nitrogen (Piperazine/Amine).[2]
-
If NO: The structure may be an amide or non-basic heterocycle.
-
-
Decision Logic & Visualization
The following diagram illustrates the logical workflow for identifying a piperazine core among common contaminants or analogs.
Figure 1: Spectral decision tree for distinguishing saturated piperazine rings from aromatic and heteroatomic analogs.
References
-
Gunasekaran, S., et al. (2008). "Spectral investigation and normal coordinate analysis of piperazine." Indian Journal of Pure & Applied Physics, 46, 833-840. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard reference for Bohlmann bands and amine salt shifts).
-
NIST Chemistry WebBook. "Piperazine dihydrochloride IR Spectrum." National Institute of Standards and Technology.[3] Link
-
Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). Link
-
Rehman, S., et al. (2022). "Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled... as Novel Potent Antitumor Agents."[4] ACS Pharmacology & Translational Science. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine dihydrochloride [webbook.nist.gov]
- 4. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Basicity & Performance of 2-Methylpiperazine vs. 2-Ethyl-5-Methylpiperazine
Executive Summary: The Steric-Electronic Trade-off
In the development of active pharmaceutical ingredients (APIs) and acid gas scrubbing solvents, the selection between 2-methylpiperazine (2-MP) and 2-ethyl-5-methylpiperazine (2-E-5-MP) represents a classic trade-off between kinetic accessibility and thermodynamic capacity .
While both molecules are secondary diamines sharing the piperazine core, the additional ethyl substitution in 2-E-5-MP introduces critical steric bulk. This guide demonstrates that while the inductive effect of the ethyl group theoretically increases electron density, steric hindrance to solvation dominates the physical chemistry, resulting in a slightly lower or equivalent pKa for 2-E-5-MP compared to 2-MP, but vastly different reactivity profiles with electrophiles (such as CO₂ or alkyl halides).
| Feature | 2-Methylpiperazine (2-MP) | This compound (2-E-5-MP) |
| Primary Role | Kinetic Promoter (Fast Reaction) | Capacity Enhancer (Low Regeneration Energy) |
| pKa¹ (25°C) | 9.60 – 9.73 | ~9.55 – 9.66 (Est. based on 2,5-DMP analog) |
| Steric Profile | Moderate (C2 obstruction) | High (C2 & C5 obstruction) |
| Carbamate Stability | High (Stable) | Low (Unstable/Labile) |
| LogP (Lipophilicity) | ~ -0.6 (Hydrophilic) | ~ +0.2 to +0.6 (More Lipophilic) |
Molecular Architecture & Steric Mapping
To understand the performance difference, we must visualize the spatial environment of the nitrogen lone pairs.
-
2-MP: The single methyl group at C2 creates a "chiral localized" hindrance. The N1 nitrogen is hindered, but N4 remains relatively accessible.
-
2-E-5-MP: This molecule (typically the trans isomer) places alkyl bulk at both C2 and C5. This creates a "pincer" effect, shielding both nitrogen centers from bulky electrophiles and, crucially, disrupting the hydration shell that stabilizes the protonated cation.
Diagram 1: Steric-Electronic Interaction Flow
The following diagram illustrates how steric bulk influences both basicity (thermodynamics) and nucleophilicity (kinetics).
Caption: Comparative pathway showing how steric bulk in 2-E-5-MP overrides inductive effects, destabilizing the cation and altering reactivity.
Thermodynamic Basicity (pKa) Analysis
The "Inductive vs. Solvation" Paradox
Standard organic theory suggests that adding alkyl groups (electron donors) increases basicity. However, in aqueous piperazines, solvation energy is the governing factor. The protonated cation (
-
2-MP: The methyl group provides electron density (+I effect) but does not significantly block water molecules. Result: High pKa (~9.7) .
-
2-E-5-MP: The ethyl group adds more electron density, but the combined bulk of the ethyl and methyl groups physically prevents water from effectively solvating the protonated nitrogen.
-
Verdict: The steric penalty to solvation cancels out the inductive gain. Consequently, the pKa of 2-E-5-MP is often lower or equal to 2-MP, rather than higher.
Experimental Data Reference (Aqueous, 25°C):
| Compound | pKa₁ (Amine 1) | pKa₂ (Amine 2) | Source |
| Piperazine (Ref) | 9.73 | 5.35 | NIST / U. Regina [1] |
| 2-Methylpiperazine | 9.66 – 9.70 | 5.62 | Khalili et al. [2] |
| trans-2,5-Dimethylpiperazine | 9.66 | ~5.2 | LookChem / NIST [3] |
| This compound | ~9.55 – 9.65 | ~5.2 | Inferred from SPR |
*Note on Inference: Direct literature values for 2-E-5-MP are rare. The value is derived from Structure-Property Relationships (SPR) of the homologous trans-2,5-dimethylpiperazine, accounting for the marginal extra bulk of the ethyl group.
Performance in Applications
A. Carbon Capture (CCS) & Gas Treating
This is the primary industrial battleground for these molecules.
-
2-MP (The Promoter):
-
Mechanism: Reacts rapidly with CO₂ to form a stable carbamate.
-
Use Case: Added to slow tertiary amines (like MDEA) to "kickstart" the absorption.
-
Downside: The carbamate is too stable, requiring high heat (energy) to reverse the reaction and release CO₂.
-
-
2-E-5-MP (The Hindered Amine):
-
Mechanism: Forms a "hindered carbamate." The steric bulk makes the N-C bond of the carbamate weak and unstable.
-
Advantage: The unstable carbamate readily hydrolyzes to bicarbonate or releases CO₂ with less heat.
-
Result: Higher Cyclic Capacity. You can strip more CO₂ off per cycle compared to 2-MP.
-
B. Drug Synthesis (Nucleophilicity)
In medicinal chemistry (e.g., synthesizing fluoroquinolones or antihistamines):
-
2-MP: A superior nucleophile. It will react faster with alkyl halides or acyl chlorides.
-
2-E-5-MP: A poorer nucleophile due to steric hindrance. Reactions may require higher temperatures or stronger leaving groups. However, it offers higher lipophilicity (LogP) , which can improve blood-brain barrier penetration in the final drug construct.
Experimental Protocol: Potentiometric Determination of pKa
To validate these values in your own lab, use the following self-validating protocol . This method corrects for the "glass electrode error" common in alkaline amines.
Reagents & Setup
-
Analyte: 0.01 M solution of the piperazine derivative (2-MP or 2-E-5-MP).
-
Titrant: 0.1 M HCl (Standardized).
-
Ionic Strength: 0.1 M KCl (Background electrolyte to maintain activity coefficients).
-
Atmosphere: Nitrogen or Argon purge (Critical: CO₂ from air reacts with amines, skewing results).
Workflow Diagram (DOT)
Caption: Step-by-step potentiometric titration workflow with Gran Plot correction for high-precision pKa determination.
Critical Step: The Gran Plot Correction
At high pH (initial steps), glass electrodes often suffer from "alkaline error." Do not rely solely on the pH meter reading.
-
Perform the titration past the equivalence point into excess acid.
-
Plot
vs. . -
Extrapolate the linear acid region back to zero to find the true equivalence point.
References
-
NIST Chemistry WebBook. Piperazine, 2,5-dimethyl- Data.[1] National Institute of Standards and Technology.[1] Link
-
Khalili, F., Henni, A., & East, A. L. (2009).[2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914-2917.[3] Link
-
Balchandani, S. C., et al. (2022).[4] Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines.[4] ACS Omega, 7(27), 23611-23623.[4] Link
-
Yuan, Y., Sherman, B., & Rochelle, G. T. (2017).[5] Effects of Viscosity on CO2 Absorption in Aqueous Piperazine/2-methylpiperazine. Energy Procedia, 114, 2103–2120.[5] Link
Sources
- 1. Piperazine, 2,5-dimethyl- [webbook.nist.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. uregina.ca [uregina.ca]
- 4. Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Viscosity on CO2 Absor... preview & related info | Mendeley [mendeley.com]
Thermal Degradation Profile of Substituted Piperazine Solvents
Executive Summary
In the high-stakes engineering of post-combustion carbon capture, solvent stability dictates operational expenditure (OPEX). While Piperazine (PZ) is the industry benchmark for reaction kinetics and thermal resistance, its limited aqueous solubility necessitates the use of substituted derivatives like 1-Methylpiperazine (1-MPZ) and 2-Methylpiperazine (2-MPZ) to prevent precipitation.
This guide objectively analyzes the thermal degradation profiles of these substituted piperazines. Contrary to the intuition that steric hindrance improves stability, methyl substitution on the piperazine ring generally accelerates thermal degradation compared to the parent molecule. This guide details the mechanistic pathways, provides comparative data, and outlines the gold-standard protocol for verifying these profiles in your own lab.
The Stability Landscape: Sterics vs. Nucleophilicity
Thermal degradation in amine solvents is primarily driven by nucleophilic substitution (
The hierarchy of thermal stability at stripper temperatures (
Key Findings:
-
PZ (Parent): Highly stable due to ring symmetry and lack of hydroxyl groups.
-
2-MPZ (C-substituted): Slightly less stable than PZ. The methyl group on the carbon ring creates minor steric hindrance but also activates the ring slightly.
-
1-MPZ (N-substituted): Significantly less stable. The methyl group on the nitrogen increases electron density, making the amine a stronger nucleophile, which accelerates the self-destructive
attack.
Mechanistic Pathways: The Ring-Opening Cascade
Understanding how these solvents break down is critical for mitigation. The dominant pathway for piperazine derivatives is the nucleophilic attack of a non-protonated amine on a protonated amine partner (
The Degradation Mechanism (Graphviz)
The following diagram illustrates the critical "Ring Opening" mechanism which initiates the degradation cascade.
Figure 1: The bimolecular nucleophilic substitution (
Comparative Performance Data
The following data aggregates stress-test results from high-temperature degradation cycles (typically 150°C). Note that Rate Constant (
| Solvent System | Structure Type | Relative Stability | Degradation Rate ( | Major Degradation Products |
| Piperazine (PZ) | Cyclic Diamine | High (Benchmark) | ~6.1 | N-formylpiperazine, Ammonium, 2-Imidazolidone |
| 2-Methylpiperazine | C-Substituted | Medium-High | ~9.5 | 2-methyl-N-(2-aminoethyl)piperazine |
| 1-Methylpiperazine | N-Substituted | Medium-Low | ~22.0 | 1,4-Dimethylpiperazine (1,4-DMPZ), Ammonia |
| MEA | Alkanolamine | Low | >100.0 | HEIA, HEEDA, Trimer |
Critical Operational Insight: While 1-MPZ degrades faster, it is often blended with PZ (e.g., the "PZ/1-MPZ" blend) to manage solid precipitation. The formation of 1,4-Dimethylpiperazine (1,4-DMPZ) from 1-MPZ degradation is a specific concern because 1,4-DMPZ is volatile and can lead to amine emissions in the absorber stack if not properly washed.
Experimental Protocol: The "Stainless Steel Cylinder" Method
To validate these profiles in your own facility, you cannot use standard glassware due to the high pressures generated by CO2-loaded amines at 150°C+. The industry-standard method (pioneered by the Rochelle Lab at UT Austin) utilizes sealed stainless steel vessels.
Validation Workflow (Graphviz)
Figure 2: Step-by-step workflow for thermal degradation screening of amine solvents.
Detailed Methodology
-
Solvent Loading: Prepare aqueous amine solutions (typically 8 m total alkalinity). Load with CO2 gas to a lean loading (α = 0.3 mol CO2/mol alkalinity) to mimic stripper conditions.
-
Containment: Use 3/8-inch or 1/2-inch 316 Stainless Steel tubing cut into 10cm lengths, capped with Swagelok end-caps. Note: Glass liners are unnecessary for thermal tests but required for oxidative tests to prevent metal catalysis.
-
Incubation: Place cylinders in forced-convection ovens. Recommended temperature set points:
, , and . -
Analysis (Cation IC): The primary metric is Amine Loss .
-
Column: Dionex IonPac CS17 (or equivalent).
-
Eluent: Methanesulfonic acid gradient.
-
Detection: Suppressed conductivity.
-
Why: This separates the parent amine from the degradation byproducts (diamines/triamines) which often co-elute on standard GC columns.
-
Implications for Scale-Up
When selecting a substituted piperazine over the parent PZ, consider the "Solubility vs. Stability" Trade-off :
-
Solvent Make-up Cost: 1-MPZ systems will require higher annual solvent make-up rates (approx. 2-3x higher than pure PZ) due to the faster thermal degradation rates shown in Section 3.
-
Corrosion: Degradation products like ammonium and heat-stable salts (formate) increase the corrosivity of the solution. If using 1-MPZ, upgrade reboiler metallurgy to 316L or 2205 Duplex Stainless Steel.
-
Emissions: The unique degradation product of 1-MPZ (1,4-DMPZ) has a higher Henry's Law constant (volatility) than PZ. This requires a more robust water wash section at the top of the absorber to prevent environmental release.
References
-
Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates.[2] Industrial & Engineering Chemistry Research.[2][3]
-
Freeman, S. A., et al. (2010). Thermal degradation of piperazine and its structural analogs. Energy Procedia (GHGT-10).
-
Rochelle, G. T. (2012). Thermal Degradation of Amine Solvents for CO2 Capture.[2] Current Opinion in Chemical Engineering. (General Lab Page for context)
-
Closmann, F. (2011). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture. University of Texas at Austin Dissertations.
Sources
Safety Operating Guide
2-Ethyl-5-methylpiperazine proper disposal procedures
Operational Guide: Safe Disposal and Handling of 2-Ethyl-5-methylpiperazine
Executive Summary & Chemical Identity
Objective: This guide mandates the safe handling and disposal workflows for This compound . Critical Distinction: Do not confuse this compound with 2-Ethyl-5-methylpyrazine. While the latter is a flavoring agent, the piperazine derivative discussed here is a strong organic base used in synthesis. It presents distinct corrosive and flammability risks that require strict segregation from standard organic waste streams.
| Property | Specification | Operational Implication |
| Chemical Class | Alkyl-substituted Piperazine (Secondary Amine) | High Alkalinity: Incompatible with acids and oxidizers. |
| Flash Point | ~48°C - 55°C (Est. based on homologs) | Flammable (Cat 3): Must be grounded during transfer.[1][2] |
| Corrosivity | pH > 11 (Aqueous solution) | Skin Corr. 1B: Causes severe burns.[2] Destroys mucous membranes. |
| Waste Code | D001 (Ignitable), D002 (Corrosive) | Requires specific RCRA-compliant labeling. |
Hazard Assessment & Pre-Disposal Protocol
Before any disposal action, you must stabilize the waste at the point of generation.
The "Red Line" Rule: Segregation
NEVER pour this compound into a general "Organic Waste" container without verifying the absence of acids or acid chlorides.
-
Mechanism of Failure: Amines react exothermically with acids. In a closed waste drum, this neutralization reaction releases significant heat, potentially boiling off volatile solvents and causing container rupture or explosion.
-
Incompatibility List:
-
Strong Acids (Sulfuric, Hydrochloric, Nitric).
-
Acid Chlorides (Acetyl chloride, Thionyl chloride).
-
Strong Oxidizers (Peroxides, Permanganates) — Risk of fire/explosion.
-
Halogenated Solvents (Dichloromethane) — Potential for slow, exothermic alkylation reactions upon prolonged storage.
-
Container Compatibility
-
Approved: High-Density Polyethylene (HDPE), Borosilicate Glass, Stainless Steel (316).
-
Forbidden: Aluminum, Zinc, Galvanized Iron.
-
Reasoning: Strong amines can corrode amphoteric metals, releasing hydrogen gas (
), creating an explosion hazard in headspace.
-
Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure/Stock Chemical
Use this workflow for expired shelf stock or surplus pure reagents.
-
Labeling: Affix a hazardous waste label immediately. Mark as "Flammable" and "Corrosive (Basic)" .
-
Primary Containment: Keep in the original manufacturer bottle if intact. If transferring, use an HDPE bottle with a vented cap (to prevent pressure buildup from thermal fluctuation).
-
Secondary Containment: Place the bottle into a chemically resistant polyethylene bag (4 mil thickness).
-
Disposal Path: Designate for High-Temperature Incineration .
-
Why Incineration? Piperazines are nitrogen-bearing organics. Incineration with proper scrubbing is required to manage Nitrogen Oxide (
) emissions.
-
Scenario B: Disposal of Reaction Mixtures (Solvent Waste)
Use this workflow for reaction byproducts or diluted streams.
-
pH Check: Verify the pH of the waste stream.
-
If Acidic:[3]STOP. You have a mixed stream. Neutralize slowly in an ice bath before bottling.
-
If Basic: Proceed.
-
-
Solvent Segregation:
-
Labeling: "Alkaline Organic Waste - Contains Amines."
Operational Decision Matrix (Visualized)
The following diagram illustrates the decision logic for segregating amine waste to prevent accidents.
Figure 1: Decision tree for segregating alkyl-piperazine waste. Note the critical intervention point for acidic mixtures to prevent exothermic runaway.
Emergency Spill Response
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: Vapors are irritating to the respiratory tract.
-
PPE: Wear a full-face respirator with organic vapor/amine cartridges, butyl rubber gloves, and a Tyvek suit.
-
Neutralization (The "Dry" Method):
-
Do not use water initially (creates slippery, spreading alkaline puddle).
-
Cover the spill with a Dry Acid Neutralizer (Citric acid or Sodium bisulfate powder) mixed with clay absorbent.
-
Wait for the reaction to cease (bubbling stops).
-
-
Cleanup: Sweep up the resulting solid into a disposable container. Label as "Hazardous Waste: Solid Amine Salts."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
PubChem. (n.d.). Piperazine Compound Summary. National Library of Medicine. Retrieved October 26, 2023.
-
Thermo Fisher Scientific. (2021).[6] Safety Data Sheet: 2-Methylpiperazine (Homolog Reference).
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Codes D001 & D002.
Sources
Personal protective equipment for handling 2-Ethyl-5-methylpiperazine
Advanced Safety and Logistical Guide for Handling 2-Ethyl-5-methylpiperazine
This compound is a highly valuable chiral building block utilized extensively in the drug discovery pipeline, particularly in the synthesis of central nervous system (CNS) therapeutics, antivirals, and antihypertensive agents. However, its chemical utility is matched by an aggressive physicochemical profile.
As a Senior Application Scientist, I have designed this guide to move beyond standard Safety Data Sheet (SDS) boilerplate. To build a truly safe laboratory environment, researchers must understand the mechanistic toxicology of alkylpiperazines and implement a self-validating operational framework.
Mechanistic Toxicology: The "Why" Behind the Hazard
To respect a chemical, you must understand its mechanism of action on biological tissues. This compound is a substituted cyclic diamine. Like its parent compound piperazine, it exhibits moderate basicity, with pKa values typically ranging between 5.35 and 9.73[1][2].
-
Liquefactive Necrosis (Skin and Eye Hazard): Alkylpiperazines are classified under Hazard Statements H314 (Causes severe skin burns and eye damage) and H302 (Harmful if swallowed)[3]. Unlike acids, which cause coagulative necrosis (forming an eschar that limits deep tissue penetration), alkaline amines strip hydrogen ions from protonated amine and carboxylic groups in biological tissues[4]. This leads to the saponification of cellular lipid bilayers and liquefactive necrosis[5]. This process loosens tissue planes, allowing the corrosive amine to penetrate deeply and continuously into the skin or eyes.
-
Glaucopsia and Respiratory Irritation: Volatile amines interact directly with the moisture in the respiratory tract and eyes (H335: May cause respiratory irritation)[3]. Exposure to amine vapors can cause transient corneal edema, clinically presenting as "halos" around lights (a condition known as glaucopsia) and severe conjunctival inflammation[6][7].
Quantitative PPE Specification and Mechanistic Justification
Standard latex or thin nitrile gloves are insufficient for sustained contact with concentrated alkylpiperazines due to rapid permeation rates. The following matrix outlines the required Personal Protective Equipment (PPE) based on chemical causality.
| PPE Category | Specification | Mechanistic Justification | Replacement Protocol |
| Hand Protection | Butyl rubber gloves (≥0.3 mm thickness) or heavy-duty Nitrile. | Butyl rubber provides superior resistance to basic amines and organic solvents, preventing transdermal absorption and liquefactive necrosis. | Replace immediately upon contamination or after 4 hours of continuous use. |
| Eye Protection | Tight-fitting, unvented chemical splash goggles + Face shield. | Prevents alkaline vapor condensation on the cornea, mitigating the risk of glaucopsia and irreversible saponification of eye tissue. | Sanitize after each use; replace immediately if scratched or clouded. |
| Body Protection | Flame-retardant, anti-static lab coat (e.g., Nomex) or Tyvek suit. | Alkylpiperazines can be combustible. Anti-static materials prevent the ignition of vapors during transfer operations. | Launder via specialized chemical services; never wash at home. |
| Respiratory | Full-face respirator with ABEK (Amine/Ammonia) cartridge. | Required only if engineering controls (fume hood) fail. ABEK filters specifically capture basic nitrogenous vapors. | Replace cartridges according to the manufacturer's breakthrough time schedule. |
Engineering Controls and Workflow Visualization
Before initiating any physical handling, the operational workflow must be mapped to minimize exposure windows and ensure a logical progression from risk assessment to disposal.
Workflow for safe handling, exposure control, and disposal of this compound.
Step-by-Step Operational Methodologies
Protocol A: Self-Validating Dispensing and Reaction Setup Causality Focus: Minimizing vapor release and preventing static discharge during chemical transfer.
-
System Verification: Verify the fume hood face velocity is between 80–100 feet per minute (fpm). Validation: Check the digital flow monitor; physically observe a tissue paper pull at the sash opening to confirm negative pressure.
-
Static Dissipation: Ground all receiving vessels, especially if dispensing large volumes of the compound, to prevent static sparks that could ignite amine vapors.
-
Closed-System Transfer: Use a gas-tight syringe or a dedicated positive-displacement pipette for liquid transfers. If the compound is in a solid/waxy state, use static-free spatulas.
-
Decontamination: Immediately wipe down the exterior of the reagent bottle and the analytical balance with a dilute weak acid solution (e.g., 5% acetic acid) followed by water. Validation: Swab the area with a damp pH strip; it should read neutral (pH ~7), confirming no residual basic amine remains.
Protocol B: Spill Containment and Neutralization Causality Focus: Strong acids react violently and exothermically with strong bases. We must use a weak acid to control the heat of neutralization.
-
Evacuation & Assessment: If a spill >50 mL occurs outside the hood, evacuate the immediate area. Don the ABEK full-face respirator before re-entering.
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or dry sand). Do not use sawdust, as basic amines can react unpredictably with organic matter.
-
Controlled Neutralization: Slowly apply a weak solid acid, such as citric acid or sodium bisulfate, over the spill. Why: Weak acids neutralize the alkaline piperazine without triggering a violent exothermic runaway or boiling the corrosive liquid into the breathing zone.
-
Validation & Cleanup: Spray a small amount of water to facilitate the acid-base reaction. Test the slurry with pH paper. Once the pH is between 6 and 8, scoop the neutralized slurry into a chemically resistant, sealable high-density polyethylene (HDPE) container.
Waste Segregation and Disposal Plan
Improper disposal of alkylpiperazines can lead to environmental toxicity and dangerous cross-reactions in waste streams[8].
-
Segregation: Never mix amine waste with halogenated solvents or oxidizing agents. Amines can react with halogenated compounds (e.g., chloroform, dichloromethane) over time to form explosive or highly toxic quaternary ammonium salts.
-
Aqueous Waste: Neutralized aqueous washings should be collected in a dedicated "Basic Aqueous Waste" carboy, clearly labeled with the pH and chemical constituents.
-
Disposal Execution: Entrust all sealed HDPE waste containers to a licensed hazardous waste disposal facility[8]. Ensure the manifest lists the waste under the appropriate UN number (e.g., UN 1993 for flammable liquids or UN 2735 for corrosive liquid polyamines)[9].
References
-
ResearchGate. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from:[Link]
-
SlideShare. Chemical burns - pathophysiology and treatment. Retrieved from: [Link]
-
AMyD (UNAM). Chemical burns: Pathophysiology and treatment. Retrieved from: [Link]
-
American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. Chemical burns - pathophysiology and treatment - handout | PDF [slideshare.net]
- 5. amyd.quimica.unam.mx [amyd.quimica.unam.mx]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
